Lacto-N-neotetraose
Description
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-17(39)22(47-25-19(41)18(40)15(37)10(4-30)43-25)12(6-32)45-24(13)48-23-16(38)11(5-31)44-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMYDHMFFAVMMM-PLQWBNBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926585 | |
| Record name | Lacto-N-neotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13007-32-4 | |
| Record name | Lacto-N-neotetraose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13007-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacto-N-neotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacto-N-neotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LACTO-N-NEOTETRAOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY63N40B1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Lacto-N-neotetraose from Human Milk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant health, acting as a prebiotic and an immunomodulatory agent. This technical guide provides an in-depth overview of the historical discovery, detailed protocols for its isolation from human milk, quantitative data on its presence in breast milk, and an exploration of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of glycobiology, infant nutrition, and drug development.
Introduction: The Dawn of Human Milk Oligosaccharide Research
The journey to understanding the complex world of human milk oligosaccharides (HMOs) began in the early 20th century with the observation that breastfed infants had a lower mortality rate and different gut microbiota compared to their formula-fed counterparts.[1][2][3] In the 1930s, a unique carbohydrate fraction in human milk, termed "gynolactose," was identified, marking the formal beginning of HMO research.[2][3]
The pioneering work of Richard Kuhn and Paul György in the 1950s was instrumental in elucidating the nature of these compounds. Their collaboration led to the discovery that specific oligosaccharides in human milk were the "bifidus factor," promoting the growth of beneficial gut bacteria. This period saw the isolation and structural characterization of numerous HMOs, with lacto-N-tetraose, an isomer of LNnT, being identified as a key component in 1954. While the exact date of the first specific isolation of this compound is not clearly documented in the initial historical accounts, its identification emerged from the extensive characterization of the "gynolactose" fraction throughout the mid-20th century.
LNnT is a type 2 HMO, a tetrasaccharide composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose. Its structure is Galβ1-4GlcNAcβ1-3Galβ1-4Glc. This seemingly subtle structural difference from its isomer, lacto-N-tetraose (a type 1 HMO), leads to distinct biological activities.
Quantitative Analysis of this compound in Human Milk
The concentration of LNnT in human milk is dynamic, varying with the stage of lactation, and between individuals and populations. Generally, the total concentration of HMOs is highest in colostrum and decreases as milk matures.
| Lactation Stage | LNnT Concentration (mg/L) | Geographic Population/Study Details | Reference |
| Mature Milk (pooled) | 110 - 630 | General review of available data | |
| Mature Milk | 216 (Sweden) - 870 (rural Gambia) nmol/mL | Study comparing 11 international cohorts | |
| Colostrum | Higher than mature milk (specific value for LNnT not provided) | General trend for total HMOs | |
| Mature Milk | Varies based on mother's secretor status | Co-regulated with 2'-FL concentration |
Experimental Protocols for the Isolation of this compound from Human Milk
The isolation of specific HMOs like LNnT from the complex matrix of human milk requires a multi-step approach involving sample preparation and chromatographic separation.
Sample Preparation: Removal of Fats and Proteins
This initial step is crucial for obtaining a clean oligosaccharide fraction.
-
Defatting: Centrifuge fresh or thawed human milk (10-20 mL per tube) at 5,000 x g for 15 minutes at 4°C. Carefully remove the upper creamy fat layer with a spatula.
-
Protein Precipitation: To the aqueous layer, add cold ethanol to a final concentration of 70% (v/v) to precipitate proteins. Incubate the mixture at -20°C for at least 2 hours, followed by centrifugation at 5,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Collection of Crude Oligosaccharide Fraction: Carefully collect the supernatant which contains the crude oligosaccharide fraction.
Chromatographic Separation
Further purification and isolation of LNnT from the crude oligosaccharide fraction is achieved through a series of chromatographic techniques.
This technique separates molecules based on their size.
-
Column: Sephadex G-25 column (e.g., 5 cm ID x 67 cm) equilibrated with deionized water.
-
Sample Application: Apply the crude oligosaccharide fraction to the column.
-
Elution: Elute with deionized water under hydrostatic pressure.
-
Fraction Collection: Collect fractions (e.g., 20 mL each).
-
Analysis: Analyze aliquots of each fraction for carbohydrate content (e.g., using the phenol-sulfuric acid method) to identify the oligosaccharide-containing fractions, which will elute after the void volume and before the smaller lactose molecules.
HPAE-PAD is a highly sensitive and specific method for the analysis and purification of carbohydrates, including neutral oligosaccharides like LNnT.
-
System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., CarboPac series).
-
Sample Preparation: The oligosaccharide fractions from gel filtration can be directly injected or further concentrated and desalted if necessary. For quantitative analysis, a simple dilute-and-shoot method can be employed where the milk sample is diluted with deionized water and filtered before injection.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution. The specific gradient will depend on the column and the desired separation.
-
Detection: Pulsed amperometric detection provides sensitive and direct detection of underivatized carbohydrates.
-
Fraction Collection: For preparative scale, fractions corresponding to the LNnT peak can be collected.
Signaling Pathways Modulated by this compound
LNnT exerts its biological effects through the modulation of specific cellular signaling pathways, particularly those involved in the immune response.
Modulation of TNF-α-induced Inflammation
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine. LNnT has been shown to attenuate TNF-α-induced inflammation in intestinal epithelial cells through a mechanism involving the TNF receptor 1 (TNFR1).
There are two proposed mechanisms for this action:
-
Ectodomain Shedding of TNFR1: LNnT can induce the shedding of the extracellular domain of TNFR1 from the cell surface. This soluble TNFR1 can then act as a decoy receptor, binding to TNF-α and preventing it from activating the cell-bound receptors.
-
Direct Interaction with TNFR1: LNnT may directly bind to TNFR1, potentially acting as an antagonist and blocking the binding of TNF-α.
Both mechanisms lead to a downstream reduction in the inflammatory signaling cascade initiated by TNF-α.
Caption: LNnT modulation of TNF-α signaling pathway.
Polarization of the Immune Response
LNnT has been shown to promote a Th2-skewed immune response, which is generally associated with anti-inflammatory and tissue repair processes. It achieves this by expanding a population of Gr1+ cells (a subset of myeloid-derived suppressor cells) that secrete the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). These Gr1+ cells can then suppress the proliferation of naive CD4+ T cells, which are key players in the adaptive immune response. This suppression helps to dampen pro-inflammatory Th1 responses.
Caption: LNnT's role in skewing the immune response towards a Th2 phenotype.
Conclusion and Future Perspectives
This compound stands out as a key bioactive component of human milk with well-documented prebiotic and immunomodulatory functions. The ability to isolate and study LNnT in its pure form is crucial for a deeper understanding of its mechanisms of action and for its potential applications in infant formula, functional foods, and therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals.
Future research should focus on further elucidating the full spectrum of signaling pathways modulated by LNnT, its potential synergistic effects with other HMOs, and its long-term impact on health. The continued development of efficient and scalable methods for LNnT synthesis and purification will be paramount to translating our understanding of this remarkable molecule into tangible health benefits.
References
An In-depth Technical Guide to Lacto-N-neotetraose: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a key prebiotic, it selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species. Beyond its prebiotic function, LNnT exhibits significant immunomodulatory and anti-adhesive properties, contributing to the protection of infants from pathogens. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of LNnT, with a focus on its potential applications in research and drug development. Detailed experimental protocols for its analysis and visualizations of its key biological pathways are also presented to serve as a valuable resource for the scientific community.
Introduction
Human milk is a complex and dynamic fluid containing a rich array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids.[1] These complex sugars are not readily digested by the infant, instead serving as a primary food source for the developing gut microbiota.[2][3] this compound (LNnT) is one of the most abundant neutral core structures among the over 200 identified HMOs.[2][4] Its presence in human milk and its multifaceted biological activities have garnered significant interest in its potential for therapeutic and nutritional applications.
This guide delves into the intricate details of LNnT, from its molecular architecture to its interactions within biological systems. It is intended to be a thorough resource for researchers and professionals in the fields of glycobiology, microbiology, immunology, and drug development.
Structure and Chemical Properties
LNnT is a tetrasaccharide with a linear structure composed of four monosaccharide units: D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), another D-galactose, and D-glucose (Glc) at the reducing end. The specific glycosidic linkage is Galβ1-4GlcNAcβ1-3Galβ1-4Glc. This distinguishes it from its isomer, Lacto-N-tetraose (LNT), which has a Galβ1-3GlcNAc linkage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H45NO21 | |
| Molecular Weight | 707.6 g/mol | |
| CAS Number | 13007-32-4 | |
| Appearance | White to off-white crystalline powder or agglomerates | |
| Solubility | Slightly soluble in water and methanol (with heating) | |
| Storage Temperature | 2-8°C |
Biological Functions and Mechanisms of Action
This compound exerts its biological effects through several key mechanisms, primarily centered around its roles as a prebiotic, an immunomodulator, and an anti-adhesive agent.
Prebiotic Activity
As a prebiotic, LNnT selectively stimulates the growth and activity of beneficial gut bacteria, most notably Bifidobacterium species. These bacteria possess the necessary enzymes to cleave the glycosidic bonds in LNnT, utilizing it as a carbon source for their growth and proliferation. This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous benefits for gut health, including maintaining the integrity of the intestinal barrier and modulating the immune system.
The workflow for the enrichment of beneficial gut microbiota by LNnT is depicted below.
Caption: Prebiotic Activity of this compound.
Immunomodulatory Effects
LNnT has been shown to directly modulate the host immune system. One of the key mechanisms involves its interaction with the Tumor Necrosis Factor-α (TNF-α) signaling pathway. TNF-α is a pro-inflammatory cytokine, and its dysregulation is implicated in various inflammatory conditions. LNnT can attenuate TNF-α-induced inflammation by interacting with its receptor, TNFR1. This interaction can lead to the shedding of the TNFR1 ectodomain, thereby reducing the cell's responsiveness to TNF-α.
The proposed signaling pathway for the immunomodulatory effect of LNnT is illustrated below.
Caption: Immunomodulatory Pathway of this compound.
Anti-Adhesive Properties
LNnT can act as a soluble decoy receptor, preventing the adhesion of pathogenic bacteria to host intestinal epithelial cells. Many pathogens initiate infection by binding to specific glycan structures on the surface of host cells. LNnT structurally mimics these host cell surface glycans. By binding to the adhesins on the surface of pathogens, LNnT competitively inhibits their attachment to the intestinal wall, thereby preventing colonization and subsequent infection.
The mechanism of anti-adhesive activity is visualized in the following diagram.
Caption: Anti-Adhesive Mechanism of this compound.
Experimental Protocols for Analysis
Accurate quantification and characterization of LNnT are essential for research and quality control. The following sections provide detailed methodologies for the analysis of LNnT using common analytical techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a sensitive and specific method for the analysis of carbohydrates.
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column, such as a CarboPac PA1 (2 mm x 250 mm) or CarboPac PA200 (3 mm x 250 mm).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution. For example, a mobile phase of 100 mM NaOH and 20 mM NaOAc can be employed.
-
Flow Rate: A typical flow rate is between 0.25 and 0.45 mL/min.
-
Column Temperature: Maintained at 25°C.
-
Detector: Pulsed Amperometric Detector (PAD).
-
Sample Preparation: For infant formula, a sample is diluted in water, and proteins are precipitated with ethanol. The supernatant is then filtered before injection.
-
Quantification: Quantification is performed using an external standard curve of purified LNnT.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves pre-column derivatization of the oligosaccharide with a fluorescent tag.
-
Instrumentation: A high-performance liquid chromatography system with a fluorescence detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a BEH Amide column (e.g., 2.1 mm x 150 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: A typical flow rate is around 0.9 mL/min.
-
Column Temperature: Maintained at 25°C.
-
Derivatization: The sample is derivatized with a fluorescent label, such as 2-aminobenzamide (2-AB).
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
Quantification: Quantification is based on an external standard curve of the derivatized LNnT standard.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation and quantification of LNnT.
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Analysis can be performed in either positive or negative ion mode. The [M+Na]+ or [M-H]- ions are typically monitored.
-
Sample Preparation: Similar to HPLC, samples are typically purified to remove interfering substances.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used for identification and structural elucidation. Quantification can be achieved using an appropriate internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of oligosaccharides.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 600 MHz).
-
Sample Preparation: The LNnT sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D2O).
-
Experiments: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish the glycosidic linkages.
-
Data Analysis: The chemical shifts and coupling constants of the anomeric protons are characteristic of the monosaccharide residues and their linkages.
Conclusion
This compound is a remarkable bioactive compound with a well-defined structure and a diverse range of biological functions that are highly relevant to human health, particularly in early life. Its roles as a selective prebiotic, an immunomodulator, and an anti-adhesive agent underscore its importance in shaping the gut microbiome and protecting against disease. The analytical methods detailed in this guide provide a robust framework for the accurate characterization and quantification of LNnT, which is crucial for ongoing research and the development of novel nutritional and therapeutic products. As our understanding of the complex interplay between diet, the microbiome, and the immune system continues to grow, LNnT is poised to remain a key molecule of interest for scientists and drug development professionals.
References
biosynthesis pathway of Lacto-N-neotetraose in mammary glands
An In-depth Technical Guide on the Biosynthesis Pathway of Lacto-N-neotetraose in Mammary Glands
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (LNnT), a prominent neutral core human milk oligosaccharide (HMO), plays a significant role in infant health by shaping the gut microbiota, modulating the immune system, and providing protection against pathogens.[1][2][3] As a key component of human milk, its biosynthesis within the mammary gland is a complex, multi-step enzymatic process orchestrated by specific glycosyltransferases located in the Golgi apparatus of mammary epithelial cells.[4][5] This technical guide provides a detailed overview of the LNnT biosynthetic pathway, the key enzymes involved, and their regulation. It summarizes quantitative data on LNnT concentrations, details relevant experimental protocols for its study, and presents a visual representation of the synthetic cascade. Understanding this pathway is crucial for the development of advanced infant formulas and potential therapeutic applications.
The Core Biosynthetic Pathway of this compound
The synthesis of this compound (Galβ1→4GlcNAcβ1→3Galβ1→4Glc) is a sequential enzymatic process that occurs within the Golgi apparatus of lactocytes (mammary epithelial cells). The pathway elongates a lactose core, which is the primary disaccharide in milk. The synthesis proceeds through two principal enzymatic steps, each catalyzed by a specific glycosyltransferase.
-
Step 1: Formation of the Intermediate Lacto-N-triose II (LNT II) The process begins with lactose (Galβ1→4Glc), which is abundantly synthesized in the mammary gland. A β-1,3-N-acetylglucosaminyltransferase transfers an N-acetylglucosamine (GlcNAc) residue from the activated sugar donor, UDP-GlcNAc, to the C3 hydroxyl group of the galactose moiety of lactose. This reaction forms the trisaccharide intermediate, Lacto-N-triose II (GlcNAcβ1→3Galβ1→4Glc).
-
Step 2: Elongation to this compound (LNnT) Subsequently, a β-1,4-galactosyltransferase acts on the newly formed LNT II. This enzyme transfers a galactose (Gal) residue from the sugar donor UDP-galactose to the C4 hydroxyl group of the terminal GlcNAc residue. This final glycosylation step completes the synthesis of the linear tetrasaccharide, this compound.
The production of HMOs is a structured process, and LNnT is classified as a Type-II HMO, distinguished by the β1-4 linkage of galactose to N-acetyl-glucosamine.
Key Enzymes in the Pathway
The biosynthesis of LNnT is dependent on the expression and activity of two key types of glycosyltransferases.
-
β-1,3-N-acetylglucosaminyltransferases (B3GNTs) : These enzymes are responsible for the initial elongation of the lactose core. Several genes from the B3GNT family, such as B3GNT3 and B3GNT7, have been identified as candidates for this crucial step in lactocytes. The gene B3GNT3 encodes a type II transmembrane protein known to be involved in the biosynthesis of poly-N-acetyllactosamine chains and prefers substrates like lacto-N-tetraose and this compound.
-
β-1,4-galactosyltransferases (B4GALTs) : These enzymes catalyze the final step in LNnT synthesis. The most well-characterized enzyme in the context of mammary glands is β-1,4-galactosyltransferase 1 (B4GALT1). B4GALT1 is a component of the lactose synthase enzyme complex, which, in the presence of its regulatory subunit α-lactalbumin, is primarily responsible for lactose synthesis. However, in the absence of α-lactalbumin or when presented with an appropriate acceptor like LNT II, B4GALT1 functions to transfer galactose to N-acetylglucosamine, a critical function for HMO synthesis. Other isoforms, such as B4GALT2 and B4GALT3, have also been suggested as potential contributors to this pathway in mammary epithelial cells.
The expression and specific activities of these glycosyltransferases are primary determinants of the final concentration and diversity of HMOs, including LNnT, in human milk.
Data Presentation: Quantitative Analysis of LNnT
This compound is one of the six most abundant "core" HMOs, which collectively account for over 70% of the total HMO content in breast milk. Its concentration, along with other HMOs, varies depending on factors such as the stage of lactation. Total HMO concentrations tend to decrease from colostrum to mature milk, plateauing around 12 months.
| Lactation Stage | Mean Concentration of this compound (mg/L) |
| Colostrum | 430 |
| 6 Months | 300 |
| 12 Months | 230 |
| >12 Months | 240 |
Table 1: Mean concentrations of this compound in human milk at different stages of lactation. Data synthesized from a meta-analysis of thirteen studies.
Experimental Protocols
Studying the LNnT biosynthesis pathway requires robust methodologies for the extraction, detection, and quantification of HMOs, as well as for characterizing the activity of the involved enzymes.
Protocol 3.1: Extraction of Human Milk Oligosaccharides from Milk Samples
This protocol describes a standard procedure for isolating the HMO fraction from human milk for subsequent analysis.
-
Sample Preparation : Thaw frozen human milk samples at 4°C.
-
Defatting : Centrifuge the milk sample at approximately 2,000 x g for 20 minutes at 4°C to separate the top lipid layer. Carefully collect the aqueous supernatant (skim milk).
-
Protein Precipitation : Add 2-4 volumes of ice-cold ethanol to the skim milk supernatant to precipitate proteins. Incubate at -20°C for at least 2 hours (or overnight) and centrifuge again under the same conditions.
-
HMO Collection : Collect the supernatant, which contains the HMOs, salts, and lactose.
-
Purification and Desalting :
-
Pass the supernatant through a graphitized carbon solid-phase extraction (SPE) cartridge. The oligosaccharides will bind to the carbon material.
-
Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.
-
Elute the HMOs from the cartridge using a solution of 20-40% acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Lyophilize the eluted fraction to obtain a dry HMO powder.
-
Protocol 3.2: In Vitro Glycosyltransferase Activity Assay
This protocol outlines a general method to measure the activity of B3GNT or B4GALT using appropriate acceptor and donor substrates.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM MES buffer, pH 6.5) containing:
-
Acceptor Substrate: Lactose (for B3GNT assay) or Lacto-N-triose II (for B4GALT assay) at a known concentration.
-
Donor Substrate: UDP-GlcNAc (for B3GNT) or UDP-Gal (for B4GALT) at a saturating concentration. Radiolabeled donors (e.g., UDP-[³H]Gal) can be used for sensitive detection.
-
Divalent Cation: MnCl₂ (typically 5-10 mM), as most galactosyltransferases are manganese-dependent.
-
Enzyme Source: A purified recombinant glycosyltransferase or a protein extract from mammary epithelial cells.
-
-
Reaction Incubation :
-
Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range of product formation.
-
-
Reaction Termination : Stop the reaction by adding EDTA to chelate the Mn²⁺ ions or by heat inactivation (e.g., boiling for 5 minutes).
-
Product Analysis and Quantification :
-
Chromatography : Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., porous graphitized carbon) to separate the product (LNT II or LNnT) from the unreacted substrates.
-
Mass Spectrometry (MS) : Couple HPLC to a mass spectrometer (LC-MS) for definitive identification and quantification of the product based on its mass-to-charge ratio.
-
Radiometric Assay : If a radiolabeled donor was used, separate the product from the unreacted donor using chromatography (e.g., Dowex column or paper chromatography) and quantify the incorporated radioactivity using liquid scintillation counting.
-
Mandatory Visualizations
The following diagrams illustrate the core biosynthetic pathway of this compound and a typical experimental workflow for its analysis.
Caption: Biosynthesis pathway of this compound in the Golgi apparatus.
References
- 1. Glycosyltransferases: glycoengineers in human milk oligosaccharide synthesis and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosyltransferases: glycoengineers in human milk oligosaccharide synthesis and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharide LNnT Promotes Intestinal Epithelial Growth and Maturation During the Early Life of Infant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Comparative Review of the Cell Biology, Biochemistry, and Genetics of Lactose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Prevalence and Quantification of Lacto-N-neotetraose (LNnT) in Human Colostrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) found in significant concentrations in human colostrum. Its presence and concentration are highly dependent on maternal genetic factors, particularly the Secretor (FUT2) gene status. As a key bioactive component of human milk, LNnT plays a crucial role in the development of the infant gut microbiome and immune system. This technical guide provides a comprehensive overview of the natural occurrence and concentration of LNnT in human colostrum, details the analytical methodologies for its quantification, and explores its immunomodulatory signaling pathways.
Natural Occurrence and Concentration of LNnT in Human Colostrum
The concentration of this compound in human milk is dynamic, with the highest levels generally observed in colostrum, the initial milk produced after birth. These concentrations tend to decrease as lactation progresses. A primary determinant of LNnT concentration is the mother's secretor status, which is governed by the expression of the fucosyltransferase 2 (FUT2) gene. Mothers are categorized as "secretors" if they express the active FUT2 enzyme, leading to the production of α1-2 fucosylated HMOs like 2'-fucosyllactose (2'-FL). "Non-secretors" lack a functional FUT2 enzyme.
Studies have shown a complex relationship between secretor status and LNnT concentration. In some cohorts, milk with low concentrations of 2'-FL (indicative of non-secretor status) has been found to have lower concentrations of LNnT. Conversely, in non-secretor mothers, other HMOs like Lacto-N-tetraose (LNT) may be more predominant in colostrum.
The following tables summarize quantitative data on LNnT concentrations in human colostrum from various studies, highlighting the influence of maternal secretor status.
Table 1: Concentration of this compound (LNnT) in Human Colostrum by Maternal Secretor Status
| Study Cohort | Maternal Status | LNnT Concentration (mg/L) | Analytical Method |
| De Leoz et al. (2012) | Not specified | Mean: 430 (Range: 10 - 4100) | HPLC-Chip/TOF-MS |
| Sprenger et al. (2017) | Low 2'-FL (likely Non-secretor) | Median values decreased from 1 to 2 months postpartum | HPAEC-PAD |
| Sprenger et al. (2017) | High 2'-FL (likely Secretor) | Median values decreased from 1 to 2 months postpartum | HPAEC-PAD |
| Azad et al. (2018) | Secretor | Median at 3 months: ~300 | HPLC |
| Azad et al. (2018) | Non-secretor | Median at 3 months: ~200 | HPLC |
Table 2: Longitudinal Changes in LNnT Concentration from Colostrum to Mature Milk
| Study | Timepoint | LNnT Concentration (mg/L) | Notes |
| Sprenger et al. (2017) | 1 month postpartum | Higher than subsequent months | Concentration drops significantly by 2 months. |
| Sprenger et al. (2017) | 2 months postpartum | Lower than 1 month | |
| Sprenger et al. (2017) | 4 months postpartum | Continued decrease | |
| McGuire et al. (2017) | 1 month postpartum | Median (IQR): 260 (160-420) | Data from a large cohort. |
| McGuire et al. (2017) | 6 months postpartum | Median (IQR): 130 (80-220) | Significant decrease over lactation. |
Experimental Protocols for LNnT Quantification
The accurate quantification of LNnT in the complex matrix of human colostrum requires robust analytical methodologies. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry or other detectors are the most commonly cited methods.
Sample Preparation
A critical step in the analysis of HMOs is the removal of interfering substances such as fats and proteins.
Protocol 1: General Sample Preparation for HMO Analysis
-
Thawing and Centrifugation: Frozen human colostrum samples are thawed. An aliquot (e.g., 500 µL) is centrifuged at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to separate the fat layer.
-
Fat Removal: The top lipid layer is carefully removed.
-
Protein Precipitation: Four volumes of cold ethanol are added to the skimmed milk to precipitate proteins. The mixture is incubated at 4°C overnight.
-
Centrifugation: The sample is centrifuged again under the same conditions to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the HMOs is carefully collected.
-
Drying and Reconstitution: The supernatant is dried using a centrifugal evaporator and the HMO pellet is reconstituted in a known volume of ultrapure water for analysis.
Protocol 2: "Dilute-and-Shoot" with Online Cleanup for HPAEC-PAD
-
Dilution: 500 µL of the colostrum sample is diluted in a 25 mL volumetric flask with deionized water.
-
Filtration: The diluted sample is filtered through a 0.45 µm nylon syringe filter before injection into the HPAEC-PAD system. This method relies on an online trap column to remove hydrophobic contaminants.
HPAEC-PAD Analysis
HPAEC-PAD is a sensitive and specific method for the direct quantification of underivatized carbohydrates.
-
Instrumentation: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.
-
Columns: A guard column (e.g., Dionex CarboPac PA1 Guard) and an analytical column (e.g., Dionex CarboPac PA1) are typically used.
-
Elution: A gradient elution is employed using a mixture of sodium hydroxide and sodium acetate solutions to separate the different HMO isomers.
-
Detection: Pulsed amperometric detection is used for the sensitive detection of carbohydrates.
-
Quantification: External calibration curves are generated using authentic LNnT standards of known concentrations.
HPLC with Fluorescence Detection
This method involves the derivatization of HMOs with a fluorescent tag.
-
Reduction and Derivatization: The extracted HMOs are reduced to their alditol form and then labeled with a fluorescent tag (e.g., 2-aminobenzamide).
-
Chromatographic Separation: The labeled HMOs are separated by reverse-phase or normal-phase HPLC.
-
Detection: A fluorescence detector is used to detect the derivatized HMOs.
-
Quantification: Quantification is performed by comparing the peak areas to those of derivatized LNnT standards.
Signaling Pathways and Biological Relevance
LNnT is not digested by the infant and reaches the colon intact, where it exerts its biological effects both directly on the intestinal epithelium and immune cells, and indirectly by shaping the gut microbiota.
Immunomodulatory Effects
LNnT has been shown to modulate the infant's immune system. One of its mechanisms of action involves the attenuation of inflammatory responses in the gut.
Interaction with TNF Receptor 1 (TNFR1)
Recent studies have indicated that LNnT can directly interact with Tumor Necrosis Factor Receptor 1 (TNFR1) on the surface of fetal intestinal epithelial cells. TNF-α is a potent pro-inflammatory cytokine, and its binding to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory mediators like IL-8. By interacting with TNFR1, LNnT can attenuate this TNF-α-induced inflammatory response, thereby contributing to the maintenance of intestinal homeostasis in the infant. While LNnT has been shown to inhibit TNF-α induced inflammation, it does not appear to directly activate the NF-κB pathway itself in some cellular models.
The Physiological Role of Lacto-N-neotetraose (LNnT) in Infants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a multifaceted role in infant health and development. As a key component of human breast milk, LNnT is indigestible by the infant and functions as a prebiotic, selectively nourishing beneficial gut bacteria, particularly Bifidobacterium species. Beyond its prebiotic activity, LNnT exhibits significant immunomodulatory, anti-pathogenic, and potentially neurodevelopmental effects. This technical guide provides an in-depth analysis of the physiological functions of LNnT in infants, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction
Human milk is a complex biological fluid containing a diverse array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids[1][2]. These complex sugars are largely indigestible by the infant, reaching the colon intact where they exert a range of physiological effects[3]. This compound (LNnT), a type II core HMO, is one of the most abundant neutral HMOs and has been the subject of extensive research due to its significant contributions to infant health[1][4]. This document serves as a comprehensive technical resource on the physiological role of LNnT in infants, intended for researchers, scientists, and professionals in the field of drug development.
Prebiotic Effects and Gut Microbiome Modulation
The primary and most well-established function of LNnT is its role as a prebiotic, shaping the infant's gut microbiome.
Selective Stimulation of Bifidobacterium
LNnT selectively promotes the growth of beneficial gut bacteria, most notably species of the genus Bifidobacterium. These bacteria possess the necessary glycosyl hydrolases to break down and utilize LNnT as a carbon source, giving them a competitive advantage in the infant gut. This bifidogenic effect is crucial for establishing a healthy gut microbial community in early life.
Experimental Protocol: Quantification of Bifidobacterium in Infant Fecal Samples by qPCR
A common method to quantify the abundance of Bifidobacterium in infant fecal samples is quantitative polymerase chain reaction (qPCR).
-
DNA Extraction: DNA is extracted from 1 gram of homogenized infant fecal material using a commercial kit such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.
-
Primer and Probe Design: Genus-specific primers and probes targeting the 16S rRNA gene or other specific genes of Bifidobacterium are used.
-
qPCR Reaction: The qPCR mixture typically contains DNA polymerase, dNTPs, forward and reverse primers, a fluorescently labeled probe, and the extracted fecal DNA.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Quantification: A standard curve is generated using known concentrations of Bifidobacterium DNA to quantify the absolute abundance of Bifidobacterium in the fecal samples.
Quantitative Data: Effect of LNnT on Bifidobacterium Abundance
While many clinical trials have studied LNnT in combination with 2'-fucosyllactose (2'FL), the results consistently demonstrate a significant increase in Bifidobacterium abundance in infants receiving HMO-supplemented formula compared to control formula.
| Study | Intervention | Age of Infants | Key Finding on Bifidobacterium Abundance | Reference |
| Berger et al. (2020) | Infant formula with 1.0 g/L 2'FL and 0.5 g/L LNnT | 3 months | The HMO-supplemented group showed a gut microbiota composition closer to that of breastfed infants, with a significantly higher abundance of Bifidobacteriaceae. | |
| Puccio et al. (2017) | Infant formula with 1.0 g/L 2'FL and 0.5 g/L LNnT | 3 months | Infants fed the HMO-supplemented formula had a fecal microbiota composition that was more similar to that of breastfed infants. | |
| Bosheva et al. (2020) | Infant formula with a blend of five HMOs (including LNnT) | 3 and 6 months | The HMO-supplemented groups had a significantly higher relative abundance of Bifidobacterium, particularly B. infantis, compared to the control group. |
Immunomodulatory Functions
LNnT plays a crucial role in the development and modulation of the infant's immune system, both directly and indirectly.
Direct Interaction with Immune Cells
LNnT can directly interact with immune cells, such as dendritic cells and epithelial cells, to modulate their function. In vitro studies have shown that LNnT can influence cytokine production and the expression of cell surface markers.
Experimental Protocol: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
To assess the direct immunomodulatory effects of LNnT, human PBMCs can be stimulated in vitro.
-
PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
LNnT Stimulation: PBMCs are treated with various concentrations of LNnT. A negative control (medium alone) and a positive control (e.g., lipopolysaccharide - LPS) are included.
-
Cytokine Analysis: After a specific incubation period (e.g., 24-48 hours), the cell culture supernatant is collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) are measured using methods like ELISA or multiplex bead-based assays.
Signaling Pathways
LNnT's immunomodulatory effects are mediated through specific signaling pathways. Research suggests that LNnT can interact with Toll-like receptors (TLRs) on the surface of immune and intestinal epithelial cells. This interaction can trigger downstream signaling cascades, including the NF-κB pathway, which plays a central role in regulating inflammatory responses.
Reduction in Morbidity
Clinical studies have demonstrated that infants fed formula supplemented with a blend of 2'FL and LNnT experience lower rates of certain illnesses, suggesting a protective effect mediated by these HMOs.
Quantitative Data: Morbidity in Infants Fed HMO-Supplemented Formula
| Outcome | Control Group (No HMOs) | Test Group (2'FL + LNnT) | p-value | Reference |
| Bronchitis (through 12 months) | 27.6% | 10.2% | <0.05 | |
| Lower Respiratory Tract Infection (through 12 months) | 34.5% | 19.3% | <0.05 | |
| Antibiotic Use (through 12 months) | 60.9% | 42.0% | <0.05 | |
| Antipyretic Use (through 4 months) | 29.9% | 15.9% | <0.05 |
Anti-Pathogenic Effects
LNnT contributes to the infant's defense against pathogens through several mechanisms.
Decoy Receptor
LNnT can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells. Pathogens may bind to LNnT in the gut lumen, preventing their attachment to the host cells and subsequent infection.
Experimental Protocol: In Vitro Pathogen Adhesion Assay
This assay assesses the ability of LNnT to inhibit the adhesion of pathogens to intestinal epithelial cells.
-
Cell Culture: A human intestinal epithelial cell line (e.g., Caco-2) is grown to confluence in a multi-well plate.
-
Pathogen Preparation: The pathogenic bacteria (e.g., enteropathogenic E. coli) are cultured and labeled with a fluorescent dye.
-
Inhibition Assay: The pathogens are pre-incubated with or without LNnT before being added to the Caco-2 cell monolayer.
-
Adhesion and Washing: After an incubation period to allow for adhesion, non-adherent bacteria are washed away.
-
Quantification: The number of adherent bacteria is quantified by measuring the fluorescence intensity or by lysing the cells and plating the bacteria for colony counting. A reduction in pathogen adhesion in the presence of LNnT indicates its inhibitory effect.
Potential Role in Cognitive Development
Emerging evidence suggests a link between HMOs, including LNnT, and infant cognitive development. This association is thought to be mediated through the gut-brain axis, where the gut microbiota and its metabolites influence brain function.
Assessment of Cognitive Development
The Bayley Scales of Infant and Toddler Development (BSID) is a standardized tool used to assess developmental functioning in young children. The cognitive scale of the BSID evaluates aspects such as attention, memory, and problem-solving. While direct clinical evidence for LNnT's sole effect on cognitive outcomes is limited, studies on HMOs collectively suggest a positive association.
Bayley Scales of Infant Development - Cognitive Subdomains:
-
Sensorimotor: Explores objects, demonstrates object permanence.
-
Exploration and Manipulation: Interacts with toys and objects in a goal-directed manner.
-
Object Relatedness: Understands the relationship between objects.
-
Concept Formation: Groups objects based on their properties.
-
Memory: Recalls the location of hidden objects.
-
Problem Solving: Uses simple strategies to solve problems.
Safety and Tolerability
The safety of LNnT for use in infant formula has been established through rigorous preclinical and clinical studies.
Preclinical Safety Data for this compound
| Study Type | Animal Model | Dosage | Key Findings | Reference |
| 90-day subchronic toxicity | Juvenile rats | Up to 5000 mg/kg bw/day | No Observed Adverse Effect Level (NOAEL) was established at 5000 mg/kg bw/day. LNnT was well-tolerated. | |
| In vitro genotoxicity | Bacterial reverse mutation assay, human lymphocyte micronucleus test | N/A | LNnT was found to be non-mutagenic and non-clastogenic. |
Clinical trials in infants have consistently shown that formula supplemented with LNnT (in combination with 2'FL) is safe and well-tolerated, supporting normal growth.
Conclusion
This compound is a vital bioactive component of human milk with a profound impact on infant health. Its well-established prebiotic activity fosters a healthy gut microbiome dominated by beneficial Bifidobacterium. Furthermore, LNnT's immunomodulatory and anti-pathogenic properties contribute to the infant's defense against infections. While the direct impact of LNnT on cognitive development requires further investigation, the existing evidence points towards a beneficial role. The demonstrated safety and tolerability of LNnT have led to its inclusion in infant formulas, aiming to more closely mimic the composition and functional benefits of human milk. Continued research into the specific mechanisms of action of LNnT will undoubtedly unveil further applications for this remarkable human milk oligosaccharide in pediatric nutrition and therapeutic development.
References
- 1. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and this compound (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional effects of human milk oligosaccharides (HMOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial [frontiersin.org]
The Prebiotic Activity of Lacto-N-neotetraose (LNnT) on Gut Microbiota: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral, non-fucosylated human milk oligosaccharide (HMO), representing a core structure of type 2 HMOs.[1][2] Structurally, it is a tetrasaccharide composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc).[1][3] As one of the most abundant HMOs in human breast milk, LNnT plays a crucial role in the early life development of the gut microbiome.[1] Unlike digestible carbohydrates, HMOs like LNnT are resistant to gastric acid and gastrointestinal enzymes, allowing them to reach the colon intact where they function as a selective prebiotic. This technical guide provides an in-depth analysis of the prebiotic activity of LNnT, focusing on its impact on the composition and metabolic function of the gut microbiota, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: Selective Fermentation by Gut Microbiota
The prebiotic effect of LNnT is rooted in its selective utilization by specific beneficial gut bacteria, most notably species within the Bifidobacterium genus. These microbes possess the necessary enzymatic machinery, such as specific glycosyl hydrolases, to break down the complex structure of LNnT and use it as a carbon source for fermentation. This selective fermentation confers a competitive growth advantage to these beneficial microbes.
The metabolism of LNnT by bifidobacteria, particularly Bifidobacterium longum subsp. infantis, occurs via the fructose-6-phosphate phosphoketolase (F6PPK) pathway, also known as the "bifid shunt". This characteristic metabolic pathway leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate. The inefficient metabolism of LNnT compared to its constituent monosaccharides can lead to a metabolic shift, shunting carbon toward the production of formic acid and ethanol as well. This metabolic activity not only supports the growth of bifidobacteria but also influences the entire gut ecosystem through cross-feeding interactions and modulation of the gut environment.
Impact on Gut Microbiota Composition
The most well-documented prebiotic effect of LNnT is its potent bifidogenic activity, meaning it selectively stimulates the growth and abundance of Bifidobacterium species. This effect has been consistently observed in a variety of in vitro, preclinical, and clinical studies.
Quantitative Data from In Vitro and Clinical Studies
Supplementation with LNnT, often in combination with 2'-O-fucosyllactose (2'FL), leads to significant shifts in the gut microbial community structure. Studies in healthy adults have demonstrated that HMO supplementation substantially increases the relative abundance of Actinobacteria (the phylum to which Bifidobacterium belongs) while reducing the relative abundance of Firmicutes and Proteobacteria. In infants, formula supplemented with 2'FL and LNnT helps establish a gut microbiota that more closely resembles that of breastfed infants, characterized by a higher prevalence of bifidobacteria. Recent research also indicates that LNnT can promote the recovery of gut microbiota after antibiotic-induced dysbiosis, increasing the levels of Bifidobacterium and Lactobacillus while decreasing potential pathogens like Klebsiella.
| Study Type | Model / Subjects | LNnT Dosage / Concentration | Key Findings on Microbiota Composition | Reference(s) |
| Clinical Trial | Healthy Adults (n=100) | Up to 20 g/day (2'FL and/or LNnT) for 2 weeks | Significant increase in relative abundance of Actinobacteria and Bifidobacterium; Reduction in Firmicutes and Proteobacteria. | |
| Clinical Trial | Infants | Infant formula supplemented with 2'FL and LNnT | Fecal microbiota shifted to be closer to that of breastfed infants; Increased population of bifidobacteria. | |
| Preclinical Study | Antibiotic-induced dysbiosis mouse model | N/A | LNnT promoted the recovery of intestinal microbiota, increasing Bifidobacterium and Lactobacillus levels and decreasing Klebsiella. | |
| In Vitro | Simulated Human Intestinal Microbial Ecosystem (SHIME) model | 4:1 mix of 2'FL and LNnT | Stimulated the growth of Bifidobacterium. |
Modulation of Gut Microbiota Metabolism: SCFA Production
The fermentation of LNnT by gut bacteria leads to the production of beneficial metabolites, primarily SCFAs. These molecules are critical signaling molecules that influence host physiology, from gut health to systemic immunity.
Quantitative Analysis of Fermentation End-Products
The metabolism of LNnT by B. infantis results in a distinct SCFA profile. A key finding is the significant shift in the acetate to lactate ratio. While the fermentation of its component carbohydrates yields a ratio of approximately 1.5, LNnT fermentation pushes this ratio to between 1.7 and 2.0, indicating a metabolic preference towards greater acetate production. This increased acetate production is a hallmark of HMO fermentation by infant-associated bifidobacteria. Furthermore, the inefficient metabolism of LNnT can also increase the production of formic acid and ethanol. In broader microbial communities, the introduction of LNnT and 2'FL stimulates overall SCFA production, with a notable increase in butyrate, which is often produced through cross-feeding mechanisms where other bacteria utilize the acetate and lactate produced by bifidobacteria.
| Study Type | Model Organism / System | Substrate | Key Metabolic Outputs (Quantitative) | Reference(s) |
| In Vitro | Bifidobacterium longum subsp. infantis | This compound (LNnT) | Acetate to Lactate Ratio: 2.08 ± 0.14 | |
| In Vitro | Bifidobacterium longum subsp. infantis | Lacto-N-tetraose (LNT) | Acetate to Lactate Ratio: 1.84 ± 0.01 | |
| In Vitro | Bifidobacterium longum subsp. infantis | Lactose / Galactose | Acetate to Lactate Ratio: ~1.5 | |
| In Vitro | Simulated Human Intestinal Microbial Ecosystem (SHIME) | 4:1 mix of 2'FL and LNnT | Boosted overall SCFA production, specifically butyrate. |
Downstream Effects on Host Physiology
The prebiotic activity of LNnT extends beyond simple modulation of the gut microbiota, influencing host health through various downstream mechanisms, including immune system modulation and enhancement of the gut barrier function.
Logical Pathway from LNnT to Host Benefit
The consumption of LNnT initiates a cascade of events beginning with its selective fermentation by bifidobacteria. This leads to an increase in their population and the production of SCFAs like acetate. These SCFAs lower the gut pH, creating an environment less favorable for pathogens, and serve as energy sources for colonocytes (butyrate) and as signaling molecules that interact with host cells to modulate immune responses and strengthen the gut barrier.
Caption: Logical flow from LNnT ingestion to host health benefits.
Signaling and Immune Modulation
HMOs, including LNnT, can modulate the host immune system both directly and indirectly. The indirect pathway is mediated by the microbiota. SCFAs produced from LNnT fermentation can influence immune cell differentiation and function, potentially leading to a more balanced T-helper 1 (TH1) / T-helper 2 (TH2) response. Studies have also shown that LNnT can induce type 2 immune responses and possesses anti-inflammatory properties that may accelerate wound healing. By promoting a healthy gut environment, LNnT helps to prevent the overgrowth of pathogenic bacteria that can trigger inflammatory responses.
Experimental Protocols and Methodologies
The study of LNnT's prebiotic activity employs a range of in vitro and in vivo models.
In Vitro Fermentation Models
In vitro models are essential for mechanistic studies, allowing for controlled investigation of LNnT fermentation without host interference.
-
Batch Culture Fermentation:
-
Objective: To assess the ability of specific bacterial strains or a mixed fecal microbiota to ferment LNnT and to analyze the resulting changes in microbial composition and metabolite production.
-
Methodology:
-
Inoculum Preparation: Fecal samples are collected from donors (e.g., healthy infants, adults, or individuals with specific conditions like IBS) and homogenized under anaerobic conditions to create a fecal slurry.
-
Fermentation: The fecal inoculum is added to a basal medium containing LNnT as the primary or sole carbon source. Control fermentations are run with no substrate or with other prebiotics (e.g., FOS, GOS).
-
Incubation: Cultures are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling & Analysis: Samples are collected at various time points to measure pH, bacterial population changes (via qPCR or 16S rRNA gene sequencing), and SCFA concentrations (via gas chromatography).
-
-
-
Continuous Culture Models (e.g., SHIME):
-
Objective: To simulate the conditions of the human gastrointestinal tract to study the long-term effects of LNnT on a stable microbial community.
-
Methodology: The Simulator of the Human Intestinal Microbial Ecosystem (SHIME) is a multi-compartment model representing different parts of the colon. The system is inoculated with fecal microbiota and fed a nutritive medium. After a stabilization period, LNnT is introduced into the medium, and its effects on the microbial community and its metabolic output are monitored over several weeks.
-
Workflow for In Vitro Prebiotic Assessment
Caption: Standard workflow for assessing LNnT's prebiotic effect in vitro.
Clinical Trials
-
Objective: To evaluate the safety, tolerability, and efficacy of LNnT supplementation on the gut microbiota and health outcomes in human subjects.
-
Methodology:
-
Study Design: Typically a parallel, double-blind, randomized, placebo-controlled design.
-
Participants: Healthy adults or specific populations like infants.
-
Intervention: Participants consume a daily dose of LNnT (or a mix containing LNnT) or a placebo (e.g., maltodextrin) for a specified duration (e.g., 2-4 weeks).
-
Data Collection: Stool samples are collected at baseline and at the end of the intervention for microbiota analysis (16S rRNA sequencing). Gastrointestinal tolerance is assessed using validated questionnaires (e.g., Gastrointestinal Symptom Rating Scale).
-
Analytical Techniques
-
HMO Quantification: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a widely used method for the analysis and quantification of LNnT in various samples. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also employed.
-
Microbiota Analysis: 16S rRNA gene amplicon sequencing is used to profile the composition of the microbial community, while quantitative real-time PCR (qPCR) is used to quantify the abundance of specific bacterial groups, such as Bifidobacterium.
-
SCFA Analysis: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the standard method for quantifying SCFAs in fermentation or fecal samples.
Conclusion
This compound is a potent prebiotic with a well-defined mechanism of action centered on its selective fermentation by beneficial gut microbes, particularly Bifidobacterium. Its consumption leads to a significant and desirable restructuring of the gut microbial community and modulates its metabolic output, increasing the production of health-promoting short-chain fatty acids. These changes at the microbiota level translate into tangible benefits for the host, including the enhancement of gut barrier function and modulation of the immune system. The consistent findings across in vitro and clinical studies underscore the potential of LNnT as a valuable ingredient for infant formula, functional foods, and therapeutic applications aimed at restoring or maintaining a healthy gut microbiome. Further research should continue to explore the synergistic effects of LNnT with other HMOs and its long-term impacts on host health and disease prevention.
References
The Immunomodulatory Landscape of Lacto-N-neotetraose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-neotetraose (LNnT), a prominent neutral human milk oligosaccharide (HMO), is emerging as a significant modulator of the immune system. Beyond its established role as a prebiotic, LNnT exerts direct and indirect effects on both innate and adaptive immunity. This technical guide provides an in-depth analysis of the immunomodulatory functions of LNnT, detailing its mechanisms of action on various immune cells, its influence on cytokine production, and its engagement with specific signaling pathways. Quantitative data from key preclinical and clinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, this guide employs visualizations of signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the multifaceted immunomodulatory properties of LNnT.
Introduction
Human milk oligosaccharides (HMOs) are a complex group of carbohydrates that represent the third most abundant solid component of human milk, following lactose and lipids.[1] While indigestible by the infant, HMOs play a crucial role in shaping the neonatal immune system.[2] this compound (LNnT) is a key neutral core HMO found in human milk that has garnered significant attention for its diverse physiological benefits, including immunomodulatory and anti-inflammatory effects.[3][4] This document serves as a technical resource for researchers and drug development professionals, elucidating the core immunomodulatory functions of LNnT.
Mechanisms of Immunomodulation
LNnT's immunomodulatory effects are twofold: indirect modulation through the gut microbiota and direct interaction with immune cells and their signaling pathways.
Indirect Immunomodulation via the Gut Microbiota
LNnT functions as a selective prebiotic, fostering the growth of beneficial gut bacteria, particularly Bifidobacterium species.[5] The proliferation of these commensal bacteria contributes to a healthy gut environment and modulates the host's immune system through several mechanisms:
-
Production of Short-Chain Fatty Acids (SCFAs): Fermentation of LNnT by bifidobacteria leads to the production of SCFAs, such as butyrate, which have known anti-inflammatory and immunoregulatory properties.
-
Competitive Exclusion of Pathogens: A robust population of beneficial bacteria can outcompete pathogenic microbes for adhesion sites and nutrients, thereby preventing infections and reducing inflammation.
-
Enhancement of Gut Barrier Function: SCFAs produced from LNnT fermentation can strengthen the intestinal barrier, reducing the translocation of inflammatory microbial components into circulation.
A study in healthy adults demonstrated that daily consumption of LNnT (in combination with 2'-O-fucosyllactose) significantly increased the relative abundance of Bifidobacterium and decreased the abundance of Firmicutes and Proteobacteria.
Direct Immunomodulation
LNnT has been shown to directly interact with and modulate the function of various immune cells, leading to a more balanced and anti-inflammatory immune response.
In a key preclinical study, injection of an LNnT-Dextran conjugate (LNnT-Dex) in mice led to the rapid expansion of a population of Gr1+/CD11b+/F4/80+ myeloid cells in the peritoneum as early as two hours post-injection. These cells exhibited an anti-inflammatory phenotype, spontaneously producing high levels of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β), with low production of pro-inflammatory cytokines.
The Gr1+ cells expanded by LNnT-Dex were found to suppress the proliferation of naive CD4+ T cells in vitro. This suppression was dependent on cell-to-cell contact and mediated by Interferon-gamma (IFN-γ), nitric oxide (NO), and to a lesser extent, IL-10. This suggests a mechanism by which LNnT can temper excessive T-cell mediated inflammatory responses.
Co-culture of naive CD4+ T cells with the LNnT-induced Gr1+ suppressor cells resulted in a shift in the T cell cytokine profile, characterized by lower IFN-γ production and increased IL-13 production. This indicates that LNnT can promote a shift towards a Th2-type immune response, which is generally associated with anti-inflammatory and tissue repair processes.
LNnT has been shown to directly attenuate the inflammatory response induced by Tumor Necrosis Factor-alpha (TNF-α) in fetal intestinal epithelial cells (FHs 74 Int). This effect is mediated, at least in part, through interaction with TNF Receptor 1 (TNFR1). Microscale thermophoresis assays have demonstrated a binding affinity of LNnT to TNFR1 with a dissociation constant (Kd) of 900 ± 660 nM.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the immunomodulatory effects of LNnT.
| Study Focus | Model | LNnT Intervention | Key Quantitative Findings | Reference |
| Myeloid Cell Expansion | In vivo (Mice) | Intraperitoneal injection of LNnT-Dextran | Expansion of Gr1+/CD11b+/F4/80+ cells observed as early as 2 hours post-injection. | |
| Cytokine Production by Gr1+ Cells | Ex vivo (Murine peritoneal cells) | Cells isolated from mice injected with LNnT-Dextran | Spontaneous production of high levels of IL-10 and TGF-β compared to control. | |
| T Cell Proliferation | In vitro (Murine CD4+ T cells) | Co-culture with LNnT-induced Gr1+ cells | Adoptive suppression of naive CD4+ T cell proliferation. | |
| TNF-α Induced Inflammation | In vitro (FHs 74 Int cells) | 5 mg/mL LNnT | Attenuation of TNF-α-induced IL-8 secretion. | |
| TNFR1 Binding Affinity | In vitro | Microscale Thermophoresis | Dissociation constant (Kd) of 900 ± 660 nM for LNnT binding to TNFR1. | |
| Wound Healing | In vivo (Mice) | Intradermal injection of 100 µg and 200 µg LNnT | Increased expression of IL-10, IL-4, and IL-13 in wound tissue. | |
| Gut Microbiota Modulation | In vivo (Healthy Adults) | 5, 10, or 20 g/day of 2'FL+LNnT (2:1 ratio) | Significant increase in relative abundance of Bifidobacterium. | |
| Infant Respiratory Infections | Clinical Trial (Infants) | Formula with 1.0 g/L 2'FL and 0.5 g/L LNnT | - 63% reduction in parent-reported bronchitis through 12 months. - 43% reduction in parent-reported lower respiratory tract infections through 12 months. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Expansion of Gr1+ Myeloid Cells
-
Animal Model: BALB/c mice.
-
Intervention: Mice are injected intraperitoneally with 50 µg of LNnT-Dextran (LNnT-Dex) or Dextran (Dex) as a control in 200 µL of sterile phosphate-buffered saline (PBS).
-
Cell Isolation: At 2 hours post-injection, mice are euthanized, and peritoneal exudate cells are harvested by washing the peritoneal cavity with 5-10 mL of cold PBS.
-
Cell Phenotyping: The harvested cells are stained with fluorescently labeled antibodies against Gr-1 (Ly-6G/Ly-6C), CD11b, and F4/80. The cell populations are then analyzed by flow cytometry.
-
Cytokine Production Analysis: Isolated peritoneal cells (2 x 10^6 cells/mL) are cultured in complete RPMI 1640 medium for 24 hours. Supernatants are collected, and cytokine levels (IL-10, TGF-β, and pro-inflammatory cytokines) are measured by ELISA.
In Vitro T Cell Proliferation Suppression Assay
-
Suppressor Cell Preparation: Gr1+ cells are purified from the peritoneal exudate of LNnT-Dex treated mice using magnetic-activated cell sorting (MACS).
-
Target Cell Preparation: Naive CD4+ T cells are isolated from the spleens of naive BALB/c mice using a CD4+ T cell isolation kit.
-
Co-culture: Purified naive CD4+ T cells (2.5 x 10^5 cells/well) are cultured in 96-well plates pre-coated with anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies. The LNnT-induced Gr1+ suppressor cells are added to the cultures at various ratios (e.g., 1:1, 1:2, 1:4).
-
Proliferation Measurement: After 72 hours of co-culture, T cell proliferation is assessed by measuring the incorporation of [3H]thymidine or using a colorimetric assay such as the WST-1 assay.
-
Mechanism of Suppression: To investigate the role of specific mediators, neutralizing antibodies against IFN-γ, IL-10, or an inhibitor of nitric oxide synthase (L-NMMA) are added to the co-cultures.
Attenuation of TNF-α-Induced IL-8 Secretion in Intestinal Epithelial Cells
-
Cell Lines: Fetal human intestinal epithelial cells (FHs 74 Int) and human colorectal adenocarcinoma cells (T84) are used.
-
Cell Culture: Cells are seeded in 24-well plates and grown to confluence.
-
Treatment: Cells are pre-incubated with LNnT (5 mg/mL) for a specified period before being stimulated with TNF-α (10 ng/mL) for 24 hours. A control group is treated with TNF-α alone.
-
IL-8 Measurement: After the 24-hour stimulation, the cell culture supernatants are collected, and the concentration of IL-8 is quantified using a specific ELISA kit.
-
Cell Viability: A WST-1 assay is performed to ensure that the observed effects are not due to cytotoxicity of the treatments.
Microscale Thermophoresis (MST) for LNnT-TNFR1 Binding
-
Protein Labeling: Recombinant human TNFR1 is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).
-
Serial Dilution: A serial dilution of LNnT is prepared in a suitable buffer (e.g., PBS with 0.05% Tween 20).
-
Binding Reaction: The labeled TNFR1 is mixed with each dilution of LNnT and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled TNFR1 is measured using an MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the LNnT concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
This compound demonstrates significant and multifaceted immunomodulatory functions that extend beyond its prebiotic activity. Through the direct expansion of anti-inflammatory myeloid cells, suppression of T cell proliferation, modulation of T helper cell differentiation, and attenuation of pro-inflammatory signaling pathways, LNnT actively contributes to immune homeostasis. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic or supplementary agent in conditions characterized by excessive inflammation. The detailed experimental protocols provided herein offer a foundation for further investigation into the precise molecular mechanisms and potential clinical applications of this important human milk oligosaccharide. The continued exploration of LNnT's immunomodulatory properties holds promise for the development of novel strategies for managing immune-related disorders.
References
- 1. Inducing type 2 immune response, induction of angiogenesis, and anti-bacterial and anti-inflammatory properties make this compound (LNnT) a therapeutic choice to accelerate the wound healing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formula supplementation with human and bovine milk oligosaccharides modulates blood IgG and T-helper cell populations, and ex vivo LPS-stimulated cytokine production in a neonatal preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probiotics inhibit TNF-α-induced interleukin-8 secretion of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Inflammatory Effects of Lacto-N-neotetraose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Lacto-N-neotetraose (LNnT), a prominent human milk oligosaccharide (HMO).[1][2] The document details the molecular mechanisms, summarizes quantitative data from key studies, and provides comprehensive experimental protocols for researchers interested in investigating the immunomodulatory potential of LNnT.
Core Mechanism of Action: Attenuation of TNF-α-Induced Inflammation
In vitro studies have elucidated a primary mechanism by which LNnT exerts its anti-inflammatory effects: the modulation of Tumor Necrosis Factor-alpha (TNF-α) signaling.[3][4] TNF-α is a critical pro-inflammatory cytokine implicated in various inflammatory conditions.[3] LNnT has been shown to interfere with the binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory cascades.
The anti-inflammatory action of LNnT in this context is particularly effective in immature intestinal epithelial cells, which have a higher expression of TNFR1 compared to TNFR2. The interaction with TNFR1 is multifaceted and includes:
-
Direct Binding: LNnT has been demonstrated to bind directly to TNFR1, potentially acting as a competitive antagonist to TNF-α.
-
Ectodomain Shedding: LNnT promotes the shedding of the TNFR1 ectodomain from the cell surface. This process releases soluble TNFR1 (sTNFR1), which can neutralize TNF-α before it engages with cell-surface receptors.
These interactions ultimately lead to a reduction in the secretion of pro-inflammatory chemokines, such as Interleukin-8 (IL-8), a key mediator of inflammatory responses.
Quantitative Data on In Vitro Anti-inflammatory Effects
The following tables summarize the key quantitative findings from in vitro studies on LNnT.
Table 1: Effect of LNnT on TNF-α-Induced IL-8 Secretion
| Cell Line | Treatment | IL-8 Secretion Reduction (%) | p-value | Reference |
| Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL LNnT + 10 ng/mL TNF-α | 38% | <0.0001 |
Table 2: Binding Affinity and Functional Impact of LNnT on TNFR1
| Parameter | Method | Value | Reference |
| Binding Affinity (Kd) to TNFR1 | Microscale Thermophoresis (MST) | 900 ± 660 nM | |
| TNFR1 Ectodomain Shedding | ELISA | Restored TNF-α-reduced TNFR1 levels to 108% |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Cheng et al. (2021).
3.1. Cell Culture and Viability Assay
-
Cell Lines:
-
Fetal human intestinal epithelial cells (FHs 74 Int)
-
Adult human colon carcinoma cells (T84)
-
-
Culture Conditions: Cells are cultured according to standard protocols recommended by the supplier.
-
Viability Assay: To exclude cytotoxic effects, cells are treated with the desired concentration of LNnT (e.g., 5 mg/mL) for 24 hours. Cell viability is then quantified using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. It has been shown that LNnT at 5 mg/mL does not negatively impact the viability of FHs 74 Int and T84 cells.
3.2. In Vitro Inflammation Assay: IL-8 Secretion
This protocol details how to assess the anti-inflammatory effect of LNnT by measuring the inhibition of TNF-α-induced IL-8 secretion.
-
Cell Seeding: Seed FHs 74 Int or T84 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with culture medium only.
-
Inflammatory Stimulus Group: Treat cells with 10 ng/mL of TNF-α.
-
LNnT Treatment Group: Treat cells with 5 mg/mL of LNnT in the presence of 10 ng/mL of TNF-α.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.
-
IL-8 Quantification: Measure the concentration of IL-8 in the supernatant using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in IL-8 secretion in the LNnT-treated group compared to the TNF-α-only group.
References
- 1. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Metabolic Journey of Lacto-N-neotetraose in the Infant Gut: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in shaping the infant gut microbiome and influencing infant health.[1][2][3] Among these, Lacto-N-neotetraose (LNnT) is a prominent neutral HMO that has garnered significant scientific interest.[3][4] This technical guide provides an in-depth exploration of the metabolic fate of LNnT in the infant gut, focusing on its microbial degradation, fermentation products, and the experimental methodologies used to elucidate these processes. For the purposes of this guide, we will delve into the metabolic intricacies primarily driven by the keystone infant gut commensal, Bifidobacterium longum subsp. infantis.
Microbial Metabolism of this compound
LNnT is not digestible by the infant's own enzymes and thus travels to the colon intact, where it serves as a selective prebiotic for specific gut microbes. Bifidobacterium longum subsp. infantis (B. infantis) is particularly well-adapted to utilize HMOs, including LNnT. This bacterium possesses a specialized genomic toolkit of transporters and glycosyl hydrolases that enable the import and breakdown of these complex sugars.
The metabolism of LNnT by B. infantis is an intracellular process. The oligosaccharide is first translocated across the cell membrane by ATP-binding cassette (ABC) transporters. Once inside the cell, a series of glycosyl hydrolases cleave the glycosidic bonds of LNnT, breaking it down into its constituent monosaccharides: galactose, glucose, and N-acetylglucosamine (GlcNAc). These monosaccharides then enter the central fermentation pathway of bifidobacteria, known as the fructose-6-phosphate phosphoketolase (F6PPK) or "bifid shunt".
A noteworthy aspect of LNnT metabolism by B. infantis is its relative inefficiency compared to other HMOs like Lacto-N-tetraose (LNT). This inefficiency leads to a characteristic shift in the metabolic end-products.
Fermentation End-Products
The fermentation of LNnT by B. infantis results in the production of short-chain fatty acids (SCFAs) and other metabolites. The primary SCFAs produced are acetate and lactate. However, the inefficient metabolism of LNnT leads to a diversion of carbon flux, resulting in the increased production of formate and ethanol. This metabolic shift is reflected in the altered ratios of fermentation end-products.
Quantitative Analysis of LNnT Fermentation
The following tables summarize the quantitative data on the fermentation end-products from in vitro studies of B. infantis grown on LNnT and other related carbohydrates.
| Carbohydrate | Lactate (mM) | Acetate (mM) | Formate (mM) | Ethanol (mM) |
| Galactose | 55.3 ± 0.8 | 86.1 ± 1.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lactose | 59.9 ± 0.5 | 94.8 ± 0.2 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| LNT | 48.6 ± 0.3 | 89.4 ± 0.4 | 1.8 ± 0.1 | 2.1 ± 0.1 |
| LNnT | 37.9 ± 3.4 | 76.5 ± 2.9 | 15.6 ± 0.8 | 14.9 ± 0.7 |
| Data adapted from a study on B. longum subsp. infantis ATCC 15697 grown in mMRS medium with 2% (wt/v) of the specified carbohydrate. |
| Carbohydrate | Acetate:Lactate Ratio | Formate:Lactate Ratio | Formate:Acetate Ratio | Ethanol:Lactate Ratio |
| Galactose | 1.56 ± 0.01 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| Lactose | 1.58 ± 0.01 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| LNT | 1.84 ± 0.01 | 0.04 ± 0.00 | 0.02 ± 0.00 | 0.04 ± 0.00 |
| LNnT | 2.08 ± 0.14 | 0.42 ± 0.04 | 0.20 ± 0.01 | 0.40 ± 0.04 |
| Data adapted from a study on B. longum subsp. infantis ATCC 15697. Ratios were calculated from the molar concentrations of the secreted end-products. |
Experimental Protocols
In Vitro Fermentation of LNnT with Infant Fecal Microbiota
A common approach to studying the metabolic fate of LNnT is through in vitro fermentation using infant fecal samples as the inoculum.
1. Fecal Sample Collection and Inoculum Preparation:
-
Fresh fecal samples are collected from healthy, breastfed infants.
-
The samples are immediately stored under anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars with gas packs) to preserve the viability of obligate anaerobes.
-
A fecal slurry is prepared by homogenizing the stool in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine). The slurry is then filtered to remove large particles.
2. Fermentation Medium:
-
A basal fermentation medium is prepared, typically containing peptone water, yeast extract, and salts to support bacterial growth.
-
The medium is sterilized and then supplemented with a sterile solution of LNnT as the primary carbohydrate source. Control fermentations are often run with other prebiotics (e.g., fructooligosaccharides, galactooligosaccharides) or without any added carbohydrate.
3. Fermentation Conditions:
-
The fecal inoculum is added to the fermentation medium in anaerobic culture vessels.
-
The cultures are incubated under strict anaerobic conditions at 37°C.
-
Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) to analyze changes in microbial composition and metabolite concentrations.
Analysis of Short-Chain Fatty Acids and Other Metabolites
Gas Chromatography (GC):
-
Supernatants from the fermentation cultures are collected by centrifugation.
-
Proteins are precipitated, and the samples are acidified.
-
The SCFAs (acetate, propionate, butyrate) and other volatile fatty acids are derivatized and then analyzed by gas chromatography, often with a flame ionization detector (FID).
High-Performance Liquid Chromatography (HPLC):
-
HPLC can also be used to quantify SCFAs, as well as lactate, formate, and succinate.
-
Samples are prepared similarly to those for GC analysis.
-
Separation is achieved on a suitable column (e.g., an ion-exchange column) with detection by a refractive index or UV detector.
16S rRNA Gene Sequencing and Quantitative PCR (qPCR):
-
Bacterial DNA is extracted from the fermentation samples.
-
The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced to determine the microbial community composition.
-
qPCR is used to quantify the absolute abundance of specific bacterial groups, such as Bifidobacterium, or specific species like B. infantis.
Visualizing Metabolic and Experimental Pathways
Metabolic Pathway of LNnT in B. infantis
Caption: Intracellular metabolism of this compound by B. infantis.
Experimental Workflow for In Vitro LNnT Fermentation
Caption: Workflow for studying LNnT fermentation by infant gut microbiota in vitro.
Conclusion
This compound is a key human milk oligosaccharide that selectively promotes the growth of beneficial bacteria in the infant gut, most notably Bifidobacterium longum subsp. infantis. Its metabolism through the bifid shunt leads to the production of SCFAs that are beneficial to the host. The inefficient nature of LNnT metabolism results in a characteristic shift in fermentation end-products, with increased production of formate and ethanol. Understanding the metabolic fate of LNnT is crucial for the development of next-generation infant formulas and therapeutic interventions aimed at modulating the infant gut microbiome for improved health outcomes. The experimental protocols and analytical techniques described herein provide a robust framework for researchers and drug development professionals to further investigate the intricate interactions between HMOs, the gut microbiota, and infant health.
References
- 1. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto- N-tetraose and Lacto- N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
Lacto-N-neotetraose (LNnT) and its Interaction with Intestinal Epithelial Cells: A Technical Guide
Abstract: Lacto-N-neotetraose (LNnT) is a predominant neutral core human milk oligosaccharide (HMO) that plays a significant role in infant health, particularly in the development and maturation of the intestine. This technical guide provides an in-depth analysis of the molecular interactions between LNnT and intestinal epithelial cells. Key findings reveal that LNnT exerts direct anti-inflammatory effects by interacting with Tumor Necrosis Factor Receptor 1 (TNFR1), promotes intestinal epithelial cell growth and differentiation, and enhances intestinal barrier function. This document summarizes the quantitative data from key studies, outlines detailed experimental protocols for reproducing and expanding upon this research, and provides visual diagrams of the core signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working on gut health, infant nutrition, and inflammatory intestinal diseases.
Direct Anti-inflammatory Effects on Intestinal Epithelial Cells
LNnT has demonstrated significant anti-inflammatory activity through direct interaction with intestinal epithelial cells, particularly in the context of the immature gut. This effect is primarily mediated by its interaction with the Tumor Necrosis Factor-α (TNF-α) signaling pathway.
Attenuation of TNF-α-Induced Inflammation
Studies using fetal intestinal epithelial cells (FHs 74 Int) have shown that LNnT can significantly attenuate the inflammatory response induced by TNF-α. A primary marker of this inflammation, Interleukin-8 (IL-8), is a chemokine responsible for recruiting inflammatory cells. Treatment with LNnT (5 mg/mL) has been shown to reduce TNF-α-induced IL-8 secretion by 38% in these fetal gut cells.[1][2] Interestingly, this inhibitory effect was specific to the immature fetal cell line and was not observed in the adult colon adenocarcinoma cell line T84, suggesting a mechanism dependent on the developmental stage of the epithelial cells.[1][3]
Mechanism of Action: Interaction with TNFR1
The anti-inflammatory action of LNnT is linked to its direct interaction with Tumor Necrosis Factor Receptor 1 (TNFR1). TNF-α exerts its pro-inflammatory effects by binding to two distinct receptors, TNFR1 and TNFR2. TNFR1 signaling is predominantly pro-inflammatory, while TNFR2 is involved in immune modulation and tissue regeneration.[1]
LNnT interferes with this pathway in two ways:
-
Direct Binding: Microscale thermophoresis assays have confirmed that LNnT binds directly to TNFR1 with a dissociation constant (Kd) of 900 ± 660 nM. This interaction may competitively inhibit TNF-α from binding to its receptor.
-
Ectodomain Shedding: LNnT promotes the ectodomain shedding of TNFR1. This process involves the cleavage and release of the receptor's extracellular domain from the cell surface. The resulting soluble TNFR1 can act as a decoy receptor, binding to and neutralizing circulating TNF-α. In vitro experiments showed that while TNF-α exposure inhibited TNFR1 shedding down to 70% of the control level, subsequent treatment with LNnT restored the shedding process to 108%.
This dual-action mechanism effectively dampens the pro-inflammatory cascade initiated by TNF-α in fetal intestinal epithelial cells. The specificity of this effect for fetal cells is attributed to their significantly higher expression of TNFR1 compared to adult intestinal cells.
Promotion of Intestinal Epithelial Growth and Maturation
Beyond its immunomodulatory role, LNnT actively participates in the development and maturation of the intestinal epithelium.
Stimulation of Intestinal Stem Cell (ISC) Proliferation and Differentiation
In vivo studies using infant mice have demonstrated that LNnT administration significantly promotes the proliferation and differentiation of intestinal stem cells (ISCs) in the colon. This foundational effect leads to enhanced growth and maturation of the entire intestinal lining. This is a critical function in early life, contributing to the establishment of a healthy and functional gut. In contrast, galactooligosaccharides (GOS), often used as prebiotic substitutes, showed no significant effect on ISC proliferation or differentiation.
Upregulation of Cell Differentiation Markers
The differentiation of ISCs gives rise to the various specialized epithelial cell types of the intestine. LNnT supplementation has been shown to increase the expression of key differentiation markers for several of these lineages, including:
-
Goblet cells: Responsible for producing the protective mucus layer.
-
Enterocytes: The primary absorptive cells of the intestine.
-
Paneth cells: Which secrete antimicrobial peptides.
-
Intestinal endocrine cells: Which produce gut hormones.
This broad-spectrum support for cell differentiation underscores LNnT's role in promoting a mature and fully functional intestinal epithelium.
Enhancement of Intestinal Barrier Function
A healthy gut barrier is crucial for preventing the translocation of harmful substances and pathogens from the gut lumen into circulation. LNnT contributes to the integrity of this barrier through both direct and indirect mechanisms.
Direct Effects on Epithelial Integrity
In vitro models using co-cultures of Caco-2 and HT29-MTX cells, which mimic the intestinal epithelium, have shown that blends of HMOs including LNnT can protect against inflammatory challenges. A six-HMO blend dose-dependently limited the cytokine-induced decrease in transepithelial electrical resistance (TEER), a measure of barrier integrity, and reduced the translocation of FITC-dextran (FD4), a marker of permeability.
Indirect Effects via Microbiota Metabolites
LNnT is a potent prebiotic, stimulating the growth of beneficial bacteria, particularly Bifidobacterium species. The fermentation of LNnT by this microbiota produces short-chain fatty acids (SCFAs) like butyrate. In vitro studies have shown that the fermented media from an LNnT and 2'-FL mixture protected an epithelial cell model from inflammatory barrier disruption. This suggests that LNnT enhances barrier function not only by acting on epithelial cells directly but also by shaping a healthy microbiome that produces barrier-fortifying metabolites.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited research on LNnT's interaction with intestinal epithelial cells.
Table 1: Anti-inflammatory and Receptor Binding Data
| Parameter | Cell Line | Treatment | Result | Reference |
| IL-8 Secretion | FHs 74 Int | 5 mg/mL LNnT + TNF-α | 38% reduction in TNF-α induced IL-8 secretion | |
| TNFR1 Binding Affinity (Kd) | N/A | LNnT binding to purified TNFR1 | 900 ± 660 nM | |
| TNFR1 Ectodomain Shedding | FHs 74 Int | LNnT + TNF-α | Restored shedding to 108% of control levels (vs. 70% with TNF-α alone) |
Table 2: Effects on Epithelial Cell Growth and Barrier Function
| Parameter | Model System | Treatment | Result | Reference |
| ISC Proliferation | Infant Mice (in vivo) | LNnT supplementation | Significant promotion of ISC proliferation and differentiation | |
| Cell Differentiation Markers | Infant Mice (in vivo) | LNnT supplementation | Increased expression of markers for goblet, Paneth, endocrine, and epithelial cells | |
| Barrier Protection (TEER) | Caco-2:HT29-MTX (in vitro) | 6-HMO Blend (incl. LNnT) + Cytokines | Dose-dependently limited the cytokine-induced decrease in TEER | |
| Barrier Protection (Permeability) | Caco-2:HT29-MTX (in vitro) | 6-HMO Blend (incl. LNnT) + Cytokines | Dose-dependently limited the cytokine-induced translocation of FD4 |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the interaction of LNnT with intestinal epithelial cells.
Cell Culture
-
Cell Lines:
-
FHs 74 Int (ATCC® CCL-241™): Fetal small intestine epithelial cells. Cultured in Hybri-Care Medium supplemented with 10% fetal bovine serum (FBS) and 30 ng/mL epidermal growth factor (EGF).
-
T84 (ATCC® CCL-248™): Colon carcinoma cells. Cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium with 5% FBS.
-
Caco-2 (ATCC® HTB-37™): Colon adenocarcinoma cells. Cultured in DMEM with 10-20% FBS. For barrier function assays, cells are seeded on Transwell® inserts.
-
-
General Conditions: All cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. Media is changed every 2-3 days.
TNF-α Induced Inflammation Model
-
Cell Seeding: Seed FHs 74 Int or T84 cells in 24-well plates and grow to 80-90% confluency.
-
Serum Starvation: Before treatment, starve the cells in serum-free medium for 12-24 hours to minimize baseline signaling.
-
Pre-treatment: Add LNnT dissolved in culture medium to the desired final concentration (e.g., 5 mg/mL) and incubate for 1-2 hours.
-
Inflammatory Challenge: Add TNF-α to a final concentration of 10 ng/mL to the wells (both with and without LNnT). Include a medium-only control and a TNF-α-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
IL-8 Quantification (ELISA)
-
Sample Preparation: Centrifuge the collected supernatants to remove cell debris.
-
ELISA Protocol: Use a commercial Human IL-8 ELISA kit. Follow the manufacturer's instructions precisely.
-
Procedure: Briefly, coat a 96-well plate with capture antibody. Add standards and samples to the wells. Add detection antibody, followed by a substrate solution (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate IL-8 concentrations based on the standard curve. Express results as pg/mL or as a fold change relative to the TNF-α-only control.
Intestinal Barrier Function Assessment (TEER & Permeability Assay)
-
Cell Seeding: Seed Caco-2 cells on collagen-coated polycarbonate Transwell® inserts (e.g., 0.4 µm pore size) and allow them to differentiate for ~21 days.
-
TEER Measurement: Measure TEER daily or every other day using an epithelial volt-ohm meter (EVOM) to monitor monolayer confluence and integrity. A stable, high TEER value (e.g., >300 Ω·cm²) indicates a well-formed barrier.
-
Treatment: Once the barrier is established, add LNnT or HMO blends to the apical chamber. An inflammatory agent (e.g., TNF-α and IFN-γ) can be added to the basolateral chamber to simulate inflammation.
-
Post-Treatment TEER: Measure TEER at various time points (e.g., 24, 48 hours) after treatment to assess barrier protection or damage.
-
Permeability Assay (FD4 Translocation):
-
After the final TEER measurement, wash the monolayers.
-
Add a known concentration of FITC-dextran 4 kDa (FD4) to the apical chamber.
-
Incubate for 2-4 hours.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Calculate the amount of FD4 that has translocated across the monolayer, which is inversely proportional to barrier integrity.
-
Conclusion
This compound is a multifunctional human milk oligosaccharide that directly and positively influences intestinal epithelial cells. Its ability to attenuate inflammation via TNFR1 interaction, promote the growth and maturation of the epithelial lining, and enhance gut barrier integrity highlights its crucial role in establishing a healthy gut, particularly in early life. The detailed mechanisms and protocols presented in this guide provide a foundation for further research into the therapeutic and preventative applications of LNnT in a variety of intestinal disorders, from necrotizing enterocolitis in infants to inflammatory bowel disease in adults.
References
- 1. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
The Role of Lacto-N-neotetraose (LNnT) in the Prevention of Necrotizing Enterocolitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Necrotizing enterocolitis (NEC) remains a devastating inflammatory bowel disease and a leading cause of morbidity and mortality in premature infants.[1][2][3][4][5] The significant protective effect of human milk against NEC has spurred intensive research into its bioactive components, with human milk oligosaccharides (HMOs) emerging as key players. Among the diverse array of HMOs, Lacto-N-neotetraose (LNnT) has garnered considerable attention for its potential role in mitigating the risk and severity of NEC. This technical guide synthesizes the current understanding of LNnT's mechanisms of action, supported by quantitative data from preclinical and in vitro studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanisms of Action of LNnT in NEC Prevention
The protective effects of LNnT and other HMOs against NEC are multifaceted, involving direct interactions with the intestinal epithelium and modulation of the gut microbiome and the host immune response.
Modulation of the Gut Microbiome
HMOs, including LNnT, are not digested by the infant's intestinal enzymes and thus reach the colon intact, where they act as prebiotics. They selectively promote the growth of beneficial bacteria, such as Bifidobacterium, while inhibiting the proliferation of potential pathogens. An altered gut microbiome, or dysbiosis, characterized by an overgrowth of Proteobacteria, is strongly associated with NEC. By fostering a healthy gut microbial composition, LNnT can contribute to a more resilient intestinal environment, less susceptible to the inflammatory triggers of NEC.
Anti-inflammatory Effects
A hallmark of NEC is an exaggerated inflammatory response in the immature intestine. LNnT has been shown to exert direct anti-inflammatory effects. In vitro studies using fetal intestinal epithelial cells have demonstrated that LNnT can attenuate the inflammatory response induced by Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in NEC pathogenesis. This modulation of the inflammatory cascade is crucial in preventing the widespread intestinal injury characteristic of NEC.
Enhancement of Intestinal Epithelial Barrier Function
The intestinal barrier in premature infants is immature and prone to increased permeability, a factor that contributes to the translocation of bacteria and their toxins, triggering the inflammatory cascade of NEC. Studies have shown that certain HMOs can enhance intestinal epithelial barrier function. LNnT, by promoting the proliferation and differentiation of intestinal stem cells, contributes to the growth and maturation of the intestinal epithelium. A more mature and robust epithelial barrier is less susceptible to the insults that can initiate NEC.
Quantitative Data from Preclinical and In Vitro Studies
The following tables summarize key quantitative findings from studies investigating the role of HMOs, including LNnT and the structurally related and often co-studied Disialyllacto-N-tetraose (DSLNT), in the prevention of NEC.
Table 1: Efficacy of HMOs in a Neonatal Rat Model of NEC
| Intervention | Survival Rate (%) | Mean Pathology Score (± SD) | Reference |
| Formula Alone | 73.1 | 1.98 ± 1.11 | |
| Formula + Pooled HMOs | 95.0 | 0.44 ± 0.30 | |
| Formula + DSLNT (300 µM) | Significantly Reduced | Data not specified |
Table 2: Association of Mother's Own Milk (MOM) DSLNT Concentration with NEC in Preterm Infants
| Parameter | NEC Group | Control Group | p-value | Reference |
| DSLNT Concentration (nmol/mL) | Significantly Lower | Higher | <0.001 | |
| Optimal DSLNT Cutoff for Distinguishing NEC | 241 nmol/mL | - | - |
Table 3: In Vitro Attenuation of TNF-α Induced IL-8 Secretion by LNnT
| Cell Line | Treatment | Outcome | Reference |
| Fetal Intestinal Epithelial Cells (FHs 74 Int) | TNF-α + LNnT | Significantly attenuated IL-8 secretion |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used to study the effects of LNnT and other HMOs on NEC.
Neonatal Rat Model of NEC
This widely used model aims to replicate the key features of human NEC in premature infants.
-
Animal Model: Timed-pregnant Sprague-Dawley rats are typically used. Pups are delivered by cesarean section 1-2 days before term to mimic prematurity.
-
NEC Induction: Newborn pups are separated from their mothers and housed in a humidified incubator. NEC is induced through a combination of stressors:
-
Formula Feeding: Pups are gavage-fed a hyperosmolar formula.
-
Hypoxia: Pups are exposed to episodes of systemic hypoxia (e.g., 5% O2, 95% N2 for 10 minutes) twice daily.
-
-
Intervention: The experimental group receives formula supplemented with the HMO of interest (e.g., pooled HMOs, DSLNT, or LNnT) at a specified concentration. The control group receives formula alone.
-
Outcome Measures:
-
Survival: Monitored over a defined period (e.g., 96 hours).
-
Intestinal Pathology: At the end of the experiment, the distal ileum is harvested, and histological sections are scored for signs of NEC by a blinded observer. The scoring system typically ranges from 0 (normal) to 3 or 4 (severe necrosis and perforation).
-
In Vitro Intestinal Epithelial Cell Models
These models are used to investigate the direct effects of HMOs on intestinal cells and their response to inflammatory stimuli.
-
Cell Lines:
-
Fetal Human Small Intestinal Epithelial Cells (FHs 74 Int): Represent an immature intestinal epithelium.
-
Human Colonic Adenocarcinoma Cells (T84): Differentiate into a polarized monolayer with well-defined tight junctions, modeling the intestinal barrier.
-
Human Intestinal Epithelial Crypt-like Cells (HIEC): A non-transformed cell line representing the small intestinal crypt epithelium.
-
-
Experimental Setup:
-
Cells are cultured to confluence on permeable supports (e.g., Transwell inserts).
-
The cell monolayer is exposed to an inflammatory stimulus, such as TNF-α, in the presence or absence of the HMO being tested (e.g., LNnT).
-
-
Outcome Measures:
-
Cytokine Secretion: The concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in the cell culture supernatant is measured by ELISA.
-
Barrier Function: Transepithelial electrical resistance (TEER) is measured to assess the integrity of the epithelial barrier. A decrease in TEER indicates increased permeability.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the role of LNnT in NEC prevention.
Signaling Pathways
Experimental Workflow
Logical Relationships
Conclusion and Future Directions
The evidence to date strongly suggests that this compound, a key component of human milk, plays a significant role in the prevention of necrotizing enterocolitis. Its multifaceted mechanism of action, encompassing the modulation of the gut microbiome, direct anti-inflammatory effects, and enhancement of the intestinal barrier, makes it a promising candidate for prophylactic intervention in high-risk premature infants.
Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways modulated by LNnT. Large-scale clinical trials are the necessary next step to translate these promising preclinical and in vitro findings into evidence-based clinical practice. The development of infant formulas supplemented with LNnT and other bioactive HMOs holds the potential to significantly reduce the incidence and severity of NEC, improving outcomes for this vulnerable population.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. Frontiers | Human Milk Oligosaccharides in the Prevention of Necrotizing Enterocolitis: A Journey From in vitro and in vivo Models to Mother-Infant Cohort Studies [frontiersin.org]
- 3. Human Milk Oligosaccharides in the Prevention of Necrotizing Enterocolitis: A Journey From in vitro and in vivo Models to Mother-Infant Cohort Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human milk oligosaccharide disialyllacto-N-tetraose prevents necrotising enterocolitis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Milk Oligosaccharides in the Prevention of Necrotizing Enterocolitis: A Journey From in vitro and in vivo Models to Mother-Infant Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Adhesive Properties of Lacto-N-neotetraose Against Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant health. Beyond its prebiotic functions, LNnT exhibits notable anti-adhesive properties against a range of pathogenic microorganisms. This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental methodologies related to the anti-adhesive effects of LNnT, offering valuable insights for researchers and professionals in drug development. The primary mechanism of LNnT's anti-adhesive action lies in its structural similarity to host cell surface glycans. By acting as a soluble decoy receptor, LNnT competitively inhibits the binding of pathogens to their target receptors on epithelial cells, thereby preventing colonization and subsequent infection.
Quantitative Data on Anti-Adhesive Effects of this compound
The following tables summarize the available quantitative data on the inhibitory effects of LNnT against various pathogens.
| Pathogen | Cell Line/Model | LNnT Concentration | Inhibition Effect | Reference(s) |
| Streptococcus pneumoniae | Chang cells | ~1.0 mM (IC50) | Inhibited the adherence of 3 out of 8 isolates tested. | [1] |
| Porcine Rotavirus (OSU strain) | Piglet model | 2 mg/ml | Lowered rotavirus replication as assessed by non-structural protein-4 (NSP4) mRNA expression in ileal loops. | [2] |
Note: Quantitative data on the anti-adhesive effects of LNnT is still emerging. The provided data represents the currently available information.
Mechanism of Action: A Soluble Decoy
The anti-adhesive properties of LNnT are primarily attributed to its ability to mimic the glycan structures on the surface of host epithelial cells. Many pathogens have evolved adhesins, which are surface proteins that recognize and bind to specific host cell glycans to initiate infection. LNnT, being structurally similar to these host receptors, can competitively bind to the pathogen's adhesins in the extracellular space. This interaction effectively blocks the pathogen from attaching to the host cell surface, thus preventing colonization and the initiation of disease.
Against Streptococcus pneumoniae
Streptococcus pneumoniae is a major cause of respiratory tract infections. Its adhesion to respiratory epithelial cells is a critical first step in the infection process. Some strains of S. pneumoniae recognize specific glycan structures on the host cell surface. LNnT can act as a soluble analog of these receptors, competitively inhibiting bacterial attachment. Studies have shown that LNnT can inhibit the adherence of some S. pneumoniae isolates to human epithelial cells in vitro, with a mean IC50 of approximately 1.0 mM for susceptible strains[1].
Against Rotavirus
Rotavirus is a leading cause of severe diarrhea in infants and young children. The viral entry into host cells is mediated by the binding of the viral spike protein VP8* to specific glycans on the surface of intestinal epithelial cells[3][4]. LNnT has been shown to bind to the VP8* protein of certain rotavirus strains. This binding competitively inhibits the interaction between the virus and the host cell, thereby neutralizing the virus and preventing infection. In an in-situ piglet model, treatment with 2 mg/ml of LNnT resulted in lower rotavirus replication.
Experimental Protocols
In Vitro Bacterial Adhesion Inhibition Assay using Caco-2 Cells
This protocol is designed to quantify the ability of LNnT to inhibit the adhesion of bacterial pathogens, such as enteropathogenic Escherichia coli (EPEC), to human intestinal epithelial cells.
Materials:
-
Caco-2 cells (human colorectal adenocarcinoma cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (LNnT) solution of desired concentrations
-
Bacterial pathogen culture (e.g., EPEC)
-
Tryptic Soy Broth (TSB)
-
Triton X-100 (0.1% in PBS)
-
Agar plates for bacterial enumeration
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM in 24-well plates until they form a confluent monolayer.
-
Bacterial Preparation: Grow the bacterial pathogen in TSB overnight at 37°C. On the day of the experiment, dilute the bacterial culture in serum-free DMEM to a concentration of approximately 1 x 10^7 CFU/mL.
-
Inhibition Assay:
-
Wash the Caco-2 cell monolayers twice with PBS.
-
Add fresh, serum-free DMEM to each well.
-
Add LNnT solution to the wells at various final concentrations. Include a control group with no LNnT.
-
Add the bacterial suspension to each well.
-
Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Washing: After incubation, gently wash the monolayers three times with PBS to remove non-adherent bacteria.
-
Cell Lysis and Bacterial Quantification:
-
Add 0.1% Triton X-100 to each well to lyse the Caco-2 cells and release the adherent bacteria.
-
Perform serial dilutions of the lysate in PBS.
-
Plate the dilutions on appropriate agar plates and incubate overnight at 37°C.
-
Count the number of Colony Forming Units (CFUs) to determine the number of adherent bacteria.
-
-
Data Analysis: Calculate the percentage of adhesion inhibition for each LNnT concentration compared to the control group.
In Vitro Rotavirus Binding Inhibition Assay
This protocol assesses the ability of LNnT to inhibit the binding of rotavirus to host cells.
Materials:
-
MA104 cells (monkey kidney epithelial cell line)
-
Eagle's Minimum Essential Medium (MEM)
-
Rotavirus stock (e.g., Wa strain)
-
This compound (LNnT) solution
-
Anti-rotavirus antibody (e.g., rabbit anti-rotavirus)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-FITC)
-
Paraformaldehyde (4%)
-
Fluorescence microscope
Methodology:
-
Cell Culture: Grow MA104 cells on coverslips in 24-well plates until confluent.
-
Virus-Inhibitor Incubation: Pre-incubate the rotavirus stock with various concentrations of LNnT for 1 hour at 37°C. Include a virus-only control.
-
Infection:
-
Wash the MA104 cell monolayers with serum-free MEM.
-
Add the virus-LNnT mixtures to the cells and incubate for 1 hour at 37°C to allow for viral binding.
-
-
Washing: Wash the cells three times with PBS to remove unbound virus.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with the primary anti-rotavirus antibody for 1 hour.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Quantification: Observe the cells under a fluorescence microscope and count the number of fluorescent cells or quantify the fluorescence intensity to determine the level of viral binding in the presence and absence of LNnT.
-
Data Analysis: Calculate the percentage of binding inhibition for each LNnT concentration.
Signaling Pathways and Experimental Workflows
The anti-adhesive action of LNnT primarily occurs at the cell surface, preventing the initiation of downstream signaling cascades that are normally triggered by pathogen attachment.
Inhibition of Streptococcus pneumoniae Adhesion and Subsequent Signaling
S. pneumoniae adhesion to host epithelial cells can trigger various signaling pathways that facilitate invasion and inflammation. For instance, binding to the Platelet-Activating Factor Receptor (PAFR) can initiate a signaling cascade involving PI3K/Akt, leading to cytoskeletal rearrangements and bacterial uptake. By blocking the initial attachment of S. pneumoniae, LNnT prevents the activation of these pathways.
Caption: LNnT competitively inhibits S. pneumoniae binding to host cell receptors.
Inhibition of Rotavirus VP8 Binding and Entry*
Rotavirus VP8* protein binds to specific glycans on the host cell surface, a critical step for viral entry. This binding can trigger signaling events, including changes in intracellular calcium levels, which facilitate the viral replication cycle. LNnT acts as a soluble decoy, binding to VP8* and preventing its interaction with the host cell receptor.
Caption: LNnT blocks Rotavirus VP8* from binding to host cell glycans.
Experimental Workflow for Adhesion Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro adhesion inhibition assay.
Caption: Workflow for in vitro pathogen adhesion inhibition assays.
Conclusion
This compound demonstrates significant potential as an anti-adhesive agent against a variety of pathogens. Its ability to act as a soluble decoy receptor, thereby competitively inhibiting pathogen attachment to host cells, presents a promising strategy for the prevention and treatment of infectious diseases. Further research is warranted to fully elucidate the spectrum of pathogens susceptible to LNnT and to obtain more comprehensive quantitative data on its efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic applications of LNnT.
References
- 1. Adherence of Streptococcus pneumoniae to Respiratory Epithelial Cells Is Inhibited by Sialylated Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human milk oligosaccharides inhibit rotavirus infectivity in vitro and in acutely infected piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity in Rotavirus–Host Glycan Interactions: A “Sweet” Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Basis of Glycan Recognition of Rotavirus [frontiersin.org]
The Antiviral Potential of Lacto-N-neotetraose: A Technical Guide for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and gut health. Beyond its well-established prebiotic functions, emerging preclinical evidence has highlighted its potential as an antiviral agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral activity of LNnT in preclinical models. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and an understanding of the molecular mechanisms underpinning LNnT's antiviral effects against various viral pathogens. While research in this area is ongoing, this document synthesizes the available data to support further investigation into LNnT as a potential therapeutic or prophylactic agent.
Core Biological Functions and Mechanisms of Antiviral Activity
This compound is a tetrasaccharide composed of D-galactose, N-acetyl-D-glucosamine, D-galactose, and D-glucose.[1] Its antiviral properties are attributed to a multi-faceted mechanism of action that includes both direct and indirect effects on viral infection and host response.
-
Decoy Receptor Activity: A primary proposed mechanism for LNnT's antiviral action is its ability to act as a soluble decoy receptor.[2] Structurally, LNnT can mimic the glycan structures on the surface of host epithelial cells that viruses use for attachment.[3] By binding to the viral particles, LNnT competitively inhibits their attachment to host cells, a critical first step in the infection cycle.[2]
-
Immunomodulation: LNnT has been shown to exert significant immunomodulatory effects that contribute to an antiviral state.[4] This includes influencing the gut microbiota, which in turn can modulate systemic immune responses. Furthermore, LNnT can directly interact with host immune cells and signaling pathways to regulate inflammatory responses.
Data Presentation: In Vitro and In Vivo Antiviral Activity
The following tables summarize the quantitative data available from preclinical studies on the antiviral activity of this compound. It is important to note that while several studies have demonstrated a significant antiviral effect, specific quantitative values such as IC50 are not always reported in the available literature.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Endpoint Measured | LNnT Concentration | Result | Reference |
| Influenza A Virus (IAV) | Airway Epithelial Cells | Viral Load | Not Reported | Significantly decreased viral load | |
| Respiratory Syncytial Virus (RSV) | Airway Epithelial Cells | Viral Load & Cytokine Levels | Not Reported | No significant effect observed |
Table 2: In Vivo/In Situ Antiviral Activity of this compound
| Virus | Animal Model | Endpoint Measured | LNnT Administration/Dosage | Result | Reference |
| Rotavirus (OSU strain) | Piglet (in situ ileal loop model) | Viral Replication (NSP4 mRNA expression) | 2 mg/ml | Lowered rotavirus replication compared to control | |
| Rotavirus | Piglet (feeding model) | Diarrhea duration, mucosal immunity, microbiota | 4 g/L in formula | Reduced duration of diarrhea, enhanced ileal IFN-γ and IL-10 mRNA expression, and modulated colonic microbiota |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's antiviral activity. These protocols are based on established methods in virology and immunology and have been adapted to reflect the specific context of HMO research.
In Vitro Influenza Virus Inhibition Assay
This protocol is designed to assess the ability of LNnT to inhibit influenza A virus replication in a human lung epithelial cell line.
-
Cell Line and Culture:
-
Human lung carcinoma epithelial cells (A549) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Virus Strain and Propagation:
-
Influenza A virus (e.g., A/WSN/33 (H1N1)) is propagated in Madin-Darby Canine Kidney (MDCK) cells.
-
Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on MDCK cells.
-
-
Inhibition Assay Protocol:
-
Seed A549 cells in 96-well plates to form a confluent monolayer.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pre-treat the cells with various concentrations of LNnT (e.g., 1, 10, 50, 100 µg/mL) in serum-free DMEM for 2 hours at 37°C.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour adsorption period, remove the viral inoculum and add fresh serum-free DMEM containing the respective concentrations of LNnT.
-
Incubate the plates for 24-48 hours at 37°C.
-
-
Quantification of Viral Load:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the infected cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of a viral gene (e.g., M1 matrix protein) relative to a host housekeeping gene (e.g., GAPDH).
-
-
Plaque Assay:
-
Collect the supernatant from infected wells at the end of the incubation period.
-
Perform serial dilutions of the supernatant and use them to infect confluent monolayers of MDCK cells.
-
After a 1-hour adsorption, overlay the cells with a mixture of agarose and cell culture medium.
-
Incubate for 2-3 days until plaques are visible, then fix and stain the cells to count the plaques.
-
-
In Situ Piglet Ileal Loop Model for Rotavirus
This model allows for the study of the direct effects of LNnT on rotavirus replication in a live animal model, closely mimicking the intestinal environment.
-
Animal Model:
-
Three-week-old formula-fed piglets are used for this acute infection model. All procedures are conducted under appropriate anesthesia and in accordance with institutional animal care and use guidelines.
-
-
Surgical Procedure:
-
After anesthetizing the piglet, a midline laparotomy is performed to expose the small intestine.
-
Multiple 10 cm loops of the ileum are isolated with ligatures, ensuring the preservation of blood supply.
-
-
Infection and Treatment Protocol:
-
Inject each ileal loop with a solution containing:
-
Control: Media alone
-
Virus Control: Porcine rotavirus OSU strain (1 x 10^7 focus-forming units) in media.
-
Treatment: Porcine rotavirus OSU strain + LNnT (2 mg/mL).
-
-
Return the intestines to the abdominal cavity and close the incision.
-
Maintain the piglet under anesthesia for the duration of the experiment (e.g., 6 hours).
-
-
Quantification of Viral Replication:
-
At the end of the experimental period, euthanize the piglet and collect the ileal loops.
-
Harvest the intestinal tissue from each loop.
-
Extract total RNA from the tissue samples.
-
Perform qRT-PCR to quantify the mRNA expression of the rotavirus non-structural protein 4 (NSP4), a marker of viral replication. Normalize the expression to a host housekeeping gene (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways involved in LNnT's antiviral activity and a general experimental workflow for its preclinical evaluation.
Signaling Pathways
Experimental Workflow
Conclusion
The preclinical data currently available suggest that this compound possesses notable antiviral properties against a range of viruses, particularly influenza and rotavirus. Its mechanisms of action, involving both direct interference with viral attachment and modulation of the host immune response, present a compelling case for its further development as an antiviral agent. However, the existing body of research is still in its early stages, and there is a clear need for more comprehensive studies that provide detailed quantitative data on its efficacy, including dose-response relationships and IC50 values against a broader range of viral strains. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to design and execute robust preclinical studies to fully elucidate the therapeutic potential of this compound in the prevention and treatment of viral infections.
References
Hester, S. N., et al. (2013). Human milk oligosaccharides shorten rotavirus-induced diarrhea and modulate piglet mucosal immunity and colonic microbiota. The Journal of nutrition, 143(11), 1713–1722. Koromyslova, A., & Hansman, G. S. (2015). Human milk oligosaccharides and their ability to inhibit the binding of norovirus GII.4 virus-like particles to histo-blood group antigens. Virology, 485, 119–127. Angeloni, S., et al. (2007). The effect of human milk oligosaccharides on the growth of Bifidobacterium longum subsp. infantis. The Journal of nutrition, 137(3), 567–572. Lin, A. E., et al. (2020). The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1. Molecular Nutrition & Food Research, 64(14), 2000425. Ackerman, D. L., et al. (2017). The effect of human milk oligosaccharides on the growth of selected gut commensal bacteria. Journal of functional foods, 36, 365–372. Hester, S. N., et al. (2013). Human milk oligosaccharides inhibit rotavirus infectivity in vitro and in acutely infected piglets. British Journal of Nutrition, 109(3), 458-467. Bode, L. (2012). Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology, 22(9), 1147-1162. Morozov, V., et al. (2018). Human Milk Oligosaccharides as Promising Antivirals. Molecular nutrition & food research, 62(6), 1700679. Weichert, S., et al. (2013). Bioengineered 2'-fucosyllactose and 3-fucosyllactose inhibit the adhesion of Pseudomonas aeruginosa and other pathogens to human gut and respiratory cell lines. Nutrition research, 33(10), 831-838. Duska-McEwen, G., et al. (2014). Human Milk Oligosaccharides Enhance Innate Immunity to Respiratory Syncytial Virus and Influenza in Vitro. Food and Nutrition Sciences, 5(14), 1387.
References
- 1. Dietary Human Milk Oligosaccharides but Not Prebiotic Oligosaccharides Increase Circulating Natural Killer Cell and Mesenteric Lymph Node Memory T Cell Populations in Noninfected and Rotavirus-Infected Neonatal Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Milk Oligosaccharides as Promising Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. milkgenomics.org [milkgenomics.org]
Methodological & Application
Application Note: Quantification of Lacto-N-neotetraose in Human Milk and Infant Formula using HPAEC-PAD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development. Its accurate quantification in various matrices, such as human milk and infant formula, is crucial for quality control, nutritional assessment, and research into its physiological effects. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a robust and sensitive method for the direct quantification of underivatized carbohydrates like LNnT. This application note provides a detailed protocol for the quantification of LNnT, summarizing key performance data and outlining the experimental workflow.
Introduction
Human milk oligosaccharides (HMOs) are the third most abundant solid component in human milk, after lactose and lipids.[1] They are a complex mixture of carbohydrates that contribute to the health benefits associated with breastfeeding, including the development of the infant gut microbiota and immune system. This compound (LNnT) is a core HMO structure found in significant concentrations in human milk.[1] With the recent inclusion of synthetic HMOs like LNnT in infant formulas, accurate and reliable analytical methods for their quantification are essential for product development and quality assurance.[1][2]
HPAEC-PAD offers high selectivity and sensitivity for carbohydrate analysis without the need for derivatization.[3] This technique separates carbohydrates based on their charge at high pH, and the pulsed amperometric detector allows for their direct detection with high sensitivity. This document details a validated HPAEC-PAD method for the quantification of LNnT in complex matrices.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of LNnT.
Materials and Reagents
-
This compound (LNnT) standard (Dextra Laboratories or equivalent)
-
Deionized (DI) water, 18.2 MΩ·cm
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Sodium acetate (NaOAc), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Carbograph)
-
Syringe filters, 0.2 µm or 0.45 µm nylon
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector (e.g., Dionex ICS 5000 system)
-
Anion-exchange column (e.g., CarboPac PA1, 2 x 250 mm) with a corresponding guard column (e.g., CarboPac PA1 guard, 2 x 50 mm)
-
Data acquisition and analysis software (e.g., Chromeleon 7.1)
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Sample Preparation
For Infant Formula:
-
Accurately weigh approximately 2 g of infant formula powder and dissolve it in 100 mL of DI water.
-
For most samples, simple reconstitution with water followed by filtration through a 0.2 µm or 0.45 µm syringe filter is sufficient.
-
For products containing potential interferences like fructans, enzymatic hydrolysis may be required.
For Human Milk:
-
Thaw frozen human milk samples at 4°C overnight.
-
Dilute 0.6 mL of milk with an equal volume of DI water.
-
Centrifuge at 21,000 x g for 15 minutes at 4°C to remove lipids and proteins.
-
Apply 1.0 mL of the clear supernatant to a pre-activated Carbograph SPE cartridge.
-
Activation: Wash the cartridge with 3 x 1.5 mL of 80% (v/v) ACN containing 0.1% (v/v) TFA, followed by 3 x 1.5 mL of DI water.
-
-
Wash the cartridge with 3 x 1.5 mL of DI water to remove salts and monosaccharides.
-
Elute the neutral HMO fraction, including LNnT, with 3 x 1.5 mL of 40% ACN containing 0.05% TFA.
-
Lyophilize the collected fraction and reconstitute in a known volume of DI water for HPAEC-PAD analysis.
HPAEC-PAD Chromatography
-
Column: CarboPac PA1 (2 x 250 mm) with CarboPac PA1 guard column (2 x 50 mm)
-
Column Temperature: 20°C
-
Flow Rate: 0.25 - 0.3 mL/min
-
Injection Volume: 10 µL
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 1 M NaOAc in 100 mM NaOH
Gradient Elution Program:
| Time (min) | %A (100 mM NaOH) | %B (1 M NaOAc in 100 mM NaOH) |
| 0.0 | 100 | 0 |
| 10.0 | 90 | 10 |
| 10.1 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 100 | 0 |
| 30.0 | 100 | 0 |
This is an exemplary gradient. Optimization may be required based on the specific instrument and column performance.
Pulsed Amperometric Detection (PAD)
A standard quadruple-potential waveform is used for detection. The exact voltages and durations should be optimized for the specific detector but will follow a sequence of potentials for detection, oxidation, and reduction to clean the electrode surface.
Quantitative Data
The performance of the HPAEC-PAD method for LNnT quantification is summarized below. The data is compiled from studies analyzing LNnT in infant formula.
Table 1: Method Performance for this compound (LNnT) Quantification
| Parameter | Value | Reference |
| Linearity (r²) | 0.999 | |
| Limit of Detection (LoD) | 0.003 g/100g | |
| Limit of Quantification (LoQ) | 0.008 g/100g (1.51 µg/mL) | |
| Spike Recovery | 98 - 111% | |
| Relative Standard Deviation (RSD) | 2.1 - 7.9% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for LNnT quantification. As HPAEC-PAD is an analytical technique, a signaling pathway diagram is not applicable.
Caption: Experimental workflow for the quantification of this compound (LNnT).
Conclusion
The HPAEC-PAD method described provides a reliable and sensitive approach for the quantification of this compound in complex matrices like human milk and infant formula. The method requires minimal sample preparation for infant formula and incorporates a solid-phase extraction step for human milk to remove interfering substances. The presented protocol and performance data demonstrate the suitability of this technique for routine quality control and research applications in the fields of nutrition and drug development.
References
Application Note: Analysis of Lacto-N-neotetraose in Infant Formula using HILIC-FLD
Introduction
Lacto-N-neotetraose (LNnT) is a significant neutral human milk oligosaccharide (HMO) that is increasingly being added to infant formulas due to its potential benefits for infant health, including the support of a healthy gut microbiome. Accurate and robust analytical methods are crucial for the quality control of infant formula to ensure that the concentration of LNnT meets the specified levels. This application note describes a validated Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD) method for the quantitative analysis of this compound in infant formula. This method involves a straightforward sample preparation procedure followed by derivatization with a fluorescent label and subsequent chromatographic separation and detection.
Experimental Workflow
The analytical workflow for the determination of this compound in infant formula consists of sample preparation, including dissolution and filtration, followed by fluorescent labeling of the oligosaccharides. The labeled HMOs are then separated and quantified using a HILIC column coupled with a fluorescence detector.
Protocol
This protocol is based on established and validated methods for the analysis of HMOs in infant formula.[1][2][3]
1. Sample Preparation
1.1. Accurately weigh approximately 1-2 g of the powdered infant formula into a 50 mL centrifuge tube. For liquid formulas, use an equivalent amount.
1.2. Add a precise volume of high-purity water (e.g., 20 mL) to dissolve the sample. Vortex thoroughly to ensure complete dissolution.
1.3. For matrices with potential interferences such as fructans or maltodextrins, enzymatic hydrolysis may be necessary.[4][5]
1.4. Centrifuge the sample solution at a high speed (e.g., 10,000 x g for 15 minutes) to precipitate proteins and fats.
1.5. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
2. Fluorescent Labeling (Derivatization)
The reducing end of the oligosaccharides is labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enable sensitive detection by FLD.
2.1. Prepare a labeling solution containing 2-aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) in a solvent mixture (e.g., dimethyl sulfoxide and acetic acid).
2.2. Mix a small volume of the filtered sample extract (e.g., 10 µL) with the labeling solution in a microcentrifuge tube.
2.3. Incubate the mixture at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 2 hours) to allow the labeling reaction to complete.
2.4. After incubation, the excess labeling reagent needs to be removed. This can be achieved through solid-phase extraction (SPE) using a HILIC-based cartridge.
3. HILIC-FLD Analysis
3.1. Chromatographic System: A standard HPLC or UHPLC system equipped with a fluorescence detector is required.
3.2. HILIC Column: A column with a hydrophilic stationary phase is used for the separation of the polar, labeled oligosaccharides.
3.3. Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., ammonium formate buffer).
3.4. Fluorescence Detection: The excitation and emission wavelengths for the chosen fluorescent label should be set on the detector (e.g., for 2-AB, excitation at ~330 nm and emission at ~420 nm).
3.5. Calibration: A calibration curve is constructed by analyzing a series of standard solutions of LNnT with known concentrations that have undergone the same labeling procedure as the samples.
4. Quantification
The concentration of LNnT in the infant formula sample is determined by comparing the peak area of the labeled LNnT in the sample chromatogram to the calibration curve.
Quantitative Data Summary
The HILIC-FLD method has been validated in several studies, demonstrating its suitability for the accurate quantification of LNnT in infant formula. The following tables summarize the performance characteristics of the method.
Table 1: Method Validation Parameters for LNnT Analysis
| Parameter | Typical Value | Reference |
| Recovery | 94 - 104% | |
| Repeatability (RSDr) | 1.2 - 2.6% | |
| Intermediate Precision (RSDip) | 2.1 - 4.9% | |
| Linearity (R²) | > 0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for LNnT
| Sample Type | LOD | LOQ | Reference |
| Powdered Formula | 0.003 g/100 g | 0.008 g/100 g | |
| Liquid Formula | 0.03 g/L | 0.11 g/L |
Logical Relationship Diagram
The successful quantification of LNnT relies on the interplay of several key factors, from sample characteristics to the analytical instrumentation.
Conclusion
The HILIC-FLD method provides a reliable and sensitive approach for the routine analysis of this compound in various types of infant formula. The method demonstrates excellent recovery, precision, and low detection limits, making it suitable for quality control and research applications in the field of infant nutrition. The described protocol, based on AOAC-approved methodologies, offers a robust framework for laboratories to implement this analysis.
References
- 1. Analysis of Six Human Milk Oligosaccharides (HMO) in Infant Formula and Adult Nutritionals by 2AB Labeling and Quantification with HILIC-FLD: First Action 2022.02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of Six Human Milk Oligosaccharides (HMO) in Infant Formula and Adult Nutritionals by 2AB Labeling and Quantifi… [ouci.dntb.gov.ua]
- 5. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and this compound (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the HPLC Separation of Lacto-N-neotetraose from other Human Milk Oligosaccharides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human Milk Oligosaccharides (HMOs) are a complex group of unconjugated glycans that are the third most abundant solid component of human milk.[1] Their structural diversity presents a significant analytical challenge for separation and quantification. Lacto-N-neotetraose (LNnT) is a prominent neutral core HMO that has been the subject of increasing research due to its potential health benefits, including its role as a prebiotic and its influence on the immune system.[2] The accurate separation and quantification of LNnT from other structurally similar HMOs is crucial for quality control in infant formula and for research into the biological functions of individual HMOs.[1][3]
This document provides detailed application notes and protocols for the separation of this compound from other common HMOs using various High-Performance Liquid Chromatography (HPLC) techniques. The methodologies covered include Hydrophilic Interaction Liquid Chromatography (HILIC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Porous Graphitic Carbon (PGC) chromatography.
Chromatographic Techniques for HMO Separation
The separation of complex mixtures of oligosaccharides, such as HMOs, can be challenging.[4] Several HPLC-based techniques have proven effective for the analysis of LNnT and other HMOs.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust technique for separating polar compounds like oligosaccharides. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-enriched layer is formed on the stationary phase, and separation is achieved based on the partitioning of the analytes between the mobile phase and this aqueous layer. Gradient elution, where the aqueous content of the mobile phase is increased over time, is commonly used to elute the increasingly polar HMOs.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is well-suited for the separation of carbohydrates, including neutral and acidic HMOs. HPAEC-PAD utilizes a strong anion-exchange column and a high pH mobile phase to ionize the hydroxyl groups of the carbohydrates, allowing for their separation based on charge. Pulsed amperometric detection provides sensitive and direct detection of underivatized carbohydrates.
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique separation mechanism based on the size, linkage type, and three-dimensional structure of the oligosaccharides. This allows for the separation of closely related isomers that may be difficult to resolve by other methods. PGC chromatography is compatible with mass spectrometry, enabling detailed structural characterization.
Data Presentation: Quantitative HPLC Analysis of LNnT and Other HMOs
The following tables summarize the quantitative data for the analysis of LNnT and other key HMOs using different HPLC methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HILIC-FLD Quantitative Data
| Analyte | Limit of Detection (LoD) ( g/100g ) | Limit of Quantification (LoQ) ( g/100g ) | Spike Recovery (%) |
| 2'-Fucosyllactose (2'-FL) | 0.02 | 0.06 | 94 - 104 |
| This compound (LNnT) | 0.003 | 0.008 | 94 - 104 |
Table 2: HPAEC-PAD Quantitative Data
| Analyte | Limit of Detection (LoD) (µg/mL) | Limit of Quantification (LoQ) (µg/mL) | Spike Recovery (%) |
| 2'-Fucosyllactose (2'-FL) | 4.33 | 12.8 | 94 - 99 |
| This compound (LNnT) | 0.48 | 1.51 | 98 - 111 |
Experimental Protocols
Protocol 1: HILIC with Fluorescence Detection (HILIC-FLD) for LNnT and 2'-FL in Infant Formula
This protocol describes the quantification of LNnT and 2'-FL in infant formula after derivatization with a fluorescent label.
1. Sample Preparation:
-
Accurately weigh approximately 2 g of infant formula powder into a 50 mL centrifuge tube.
-
Add 20 mL of ultrapure water and vortex until fully dissolved.
-
Add 25 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a 100 mL volumetric flask and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter an aliquot through a 0.45 µm syringe filter.
2. Fluorescent Labeling (e.g., with 2-Aminobenzamide - 2-AB):
-
A detailed, optimized procedure for non-toxic derivatization and automated removal of excess reagent should be followed. A general approach involves dissolving the dried sample extract in a solution of 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a DMSO/acetic acid mixture and incubating at an elevated temperature.
3. HPLC-FLD Conditions:
-
Column: TSKgel Amide-80 (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: A gradient elution is used to separate the labeled HMOs. A typical gradient might start at a high percentage of acetonitrile and gradually increase the percentage of water.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25°C
-
Fluorescence Detector: Excitation at 330 nm, Emission at 420 nm.
4. Quantification:
-
Prepare calibration curves using certified standards of 2-AB labeled LNnT and 2'-FL.
-
Quantify the HMOs in the samples by comparing their peak areas to the calibration curves.
Protocol 2: HPAEC-PAD for the Analysis of Multiple HMOs
This protocol is suitable for the simultaneous determination of six HMOs, including LNnT, in infant formula and adult nutritional products.
1. Sample Preparation:
-
For most samples, reconstitution with water followed by filtration is sufficient.
-
For products containing interferences like fructans, enzymatic hydrolysis may be necessary.
2. HPAEC-PAD Conditions:
-
Column: CarboPac PA1 (2 mm x 250 mm) or CarboPac PA200 (3 mm x 250 mm with a 3 mm x 50 mm guard column)
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is used for elution. For example, 100 mM NaOH with a gradient of 20 mM NaOAc.
-
Flow Rate: 0.25 - 0.45 mL/min
-
Column Temperature: 25°C
-
Detector: Pulsed Amperometric Detector (PAD) with a gold electrode.
3. Quantification:
-
Quantification is performed using external calibration curves of the individual HMO standards.
Protocol 3: Porous Graphitic Carbon (PGC) HPLC-MS for Complex HMO Mixtures
This method is powerful for separating a large number of HMO isomers in a single run.
1. Sample Preparation:
-
Reduction of the oligosaccharides prior to analysis can simplify the chromatogram by avoiding the separation of α- and β-anomers.
2. UHPLC-PGC-MS Conditions:
-
Column: A porous graphitic carbon column suitable for UHPLC.
-
Mobile Phase: A gradient elution using mobile phases such as water, acetonitrile, and trifluoroacetic acid (for acidic oligosaccharides) is employed.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Detection: Mass Spectrometry (MS) is used for detection and identification based on mass-to-charge ratio and fragmentation patterns.
3. Data Analysis:
-
HMOs are identified by comparing their retention times and mass spectra to a library of known standards or by detailed structural elucidation using MS/MS fragmentation.
Visualizations
Caption: General experimental workflow for the HPLC analysis of HMOs.
Caption: Principle of HMO separation by Hydrophilic Interaction Liquid Chromatography (HILIC).
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (LNnT) Analysis Service - CD BioGlyco [bioglyco.com]
- 3. researchgate.net [researchgate.net]
- 4. Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of Lacto-N-neotetraose in Gut Microbiota Fermentation
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in the development of the infant gut microbiome.[1][2][3] As a prebiotic, LNnT is not digested by human enzymes and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[4] This fermentation process leads to the production of short-chain fatty acids (SCFAs) and modulates the composition of the gut microbiota, offering various health benefits.[5] These benefits include promoting the growth of beneficial bacteria, inhibiting pathogens, and supporting gut health and immune function. This application note summarizes the current understanding of LNnT's role in gut microbiota fermentation, providing researchers, scientists, and drug development professionals with key data and experimental protocols.
Effects on Gut Microbiota Composition
In vitro fermentation studies have consistently demonstrated the prebiotic activity of LNnT, showing its ability to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus.
A study using an in vitro fermentation model with infant fecal microbiota found that LNnT significantly increased the abundance of Bifidobacterium. Another study investigating the impact of various HMOs on gut microbiota recovery after antibiotic-induced dysbiosis found that LNnT was particularly effective in promoting the recovery of Lactobacillus and increasing the levels of Bifidobacterium.
Table 1: Effect of this compound (LNnT) on Gut Microbiota Composition in In Vitro Fermentation Models
| Bacterial Genus | Change in Relative Abundance with LNnT | Study Population | Reference |
| Bifidobacterium | Increased | Infants | |
| Lactobacillus | Increased | Antibiotic-induced dysbiosis model | |
| Collinsella | Increased | Infants | |
| Klebsiella | Decreased | Antibiotic-induced dysbiosis model |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of LNnT by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These SCFAs serve as an energy source for colonocytes, contribute to the maintenance of a healthy gut barrier, and have immunomodulatory effects.
An in vitro fermentation study using ascending colonic microbiota from piglets demonstrated that LNnT fermentation resulted in higher production of total SCFAs, acetate, and butyrate compared to other prebiotics like GOS/PDX and scFOS. Another study with infant fecal microbiota also showed that LNnT fermentation led to the production of acetic acid. Inefficient metabolism of LNnT by Bifidobacterium longum subsp. infantis can also lead to the production of formic acid and ethanol.
Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of this compound (LNnT)
| Short-Chain Fatty Acid | Change in Concentration with LNnT | In Vitro Model | Reference |
| Total SCFAs | Increased | Piglet colonic microbiota | |
| Acetate | Increased | Piglet colonic microbiota, Infant fecal microbiota | |
| Butyrate | Increased | Piglet colonic microbiota | |
| Propionate | Increased | Piglet colonic microbiota | |
| Formic Acid | Increased (with inefficient metabolism) | B. infantis monoculture |
Experimental Protocols
In Vitro Gut Microbiota Fermentation Model
This protocol describes a batch fermentation model to study the effects of LNnT on gut microbiota composition and SCFA production.
Materials:
-
Fecal samples from healthy donors (infant or adult)
-
Anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM)
-
This compound (LNnT)
-
Control substrates (e.g., Fructooligosaccharides (FOS), Galactooligosaccharides (GOS))
-
Anaerobic chamber or jars with gas-generating systems
-
Sterile, anaerobic tubes or vessels
-
pH meter
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis
-
DNA extraction kit
-
16S rRNA gene sequencing platform
Procedure:
-
Fecal Slurry Preparation:
-
Under anaerobic conditions, homogenize fresh fecal samples in pre-reduced anaerobic basal medium to create a fecal slurry (e.g., 10% w/v).
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Fermentation Setup:
-
Dispense the fecal slurry into sterile, anaerobic fermentation vessels.
-
Add LNnT to the designated treatment vessels to a final concentration (e.g., 1% w/v).
-
Include control vessels with no substrate, and positive controls with other prebiotics like FOS or GOS.
-
Incubate the vessels at 37°C under anaerobic conditions.
-
-
Sampling:
-
Collect samples from each vessel at various time points (e.g., 0, 12, 24, 48 hours).
-
At each time point, measure the pH of the culture.
-
Aliquot samples for SCFA analysis and microbial DNA extraction and store them appropriately (e.g., -80°C).
-
-
SCFA Analysis:
-
Analyze the collected samples for SCFA concentrations using GC or HPLC.
-
-
Microbial Community Analysis:
-
Extract total DNA from the collected samples using a suitable DNA extraction kit.
-
Perform 16S rRNA gene sequencing to analyze the microbial community composition.
-
Experimental workflow for in vitro fermentation of LNnT.
Protocol for Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
This protocol outlines the steps for quantifying SCFAs in fermentation samples.
Materials:
-
Fermentation samples
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Acidifying reagent (e.g., hydrochloric acid or perchloric acid)
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
GC vials
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Sample Preparation:
-
Thaw frozen fermentation samples.
-
Acidify the samples by adding an acidifying reagent.
-
Add a known concentration of the internal standard to each sample.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an extraction solvent like diethyl ether.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully transfer the organic (ether) layer to a new tube.
-
Dry the organic layer using anhydrous sodium sulfate.
-
-
GC Analysis:
-
Transfer the dried extract to a GC vial.
-
Inject the sample into the GC-FID system.
-
Separate the SCFAs on a suitable capillary column.
-
Quantify the SCFAs by comparing the peak areas to a standard curve of known SCFA concentrations.
-
Protocol for 16S rRNA Gene Sequencing for Microbiota Analysis
This protocol provides a general workflow for analyzing the microbial community composition.
Materials:
-
Fermentation samples
-
DNA extraction kit (e.g., column-based or bead-beating)
-
PCR reagents (polymerase, primers for the 16S rRNA gene, dNTPs)
-
Thermal cycler
-
Gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction:
-
Extract total genomic DNA from the fermentation samples using a validated DNA extraction kit.
-
-
PCR Amplification:
-
Amplify a specific variable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.
-
Verify the PCR product size by gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare the sequencing library according to the manufacturer's protocol for the chosen sequencing platform.
-
Perform sequencing to generate raw sequence reads.
-
-
Data Analysis:
-
Process the raw sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, and taxonomic assignment of the sequences.
-
Analyze the microbial diversity and compositional changes between different treatment groups.
-
Signaling Pathways
The health benefits of LNnT are largely mediated by its fermentation products, particularly SCFAs. SCFAs can act as signaling molecules by binding to G-protein coupled receptors (GPCRs) on the surface of intestinal epithelial and immune cells.
Downstream signaling effects of LNnT fermentation.
Conclusion
This compound is a key human milk oligosaccharide with significant prebiotic properties. Its fermentation by the gut microbiota leads to a favorable shift in microbial composition and the production of beneficial short-chain fatty acids. The provided protocols offer a framework for researchers to investigate the effects of LNnT and other prebiotics in vitro. Understanding the mechanisms by which LNnT modulates the gut microbiome and its metabolic output is crucial for the development of novel nutritional interventions and therapeutics aimed at promoting gut health.
References
- 1. layerorigin.com [layerorigin.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Milk Oligosaccharide LNnT Promotes Intestinal Epithelial Growth and Maturation During the Early Life of Infant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Lacto-N-neotetraose (LNnT) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the physiological effects of Lacto-N-neotetraose (LNnT), a prominent human milk oligosaccharide (HMO). The following sections detail the established effects of LNnT, protocols for key experiments, and quantitative data from preclinical studies.
Introduction to this compound (LNnT)
This compound is a neutral core human milk oligosaccharide that plays a significant role in infant health and development.[1][2] It is recognized for its prebiotic activity, promoting the growth of beneficial gut bacteria, and for its direct effects on intestinal and immune cell functions.[2][3][4] Animal models are crucial for elucidating the mechanisms of action of LNnT and for assessing its safety and efficacy for potential therapeutic applications.
Key Research Areas and Animal Models
Animal studies have been instrumental in understanding the multifaceted effects of LNnT. The most commonly used models are mice and rats, particularly in early life stages to mimic infant development. Piglets are also utilized in studies focusing on cognitive development due to the similarity of their brain development to humans.
Primary areas of investigation include:
-
Gastrointestinal Development and Health: Assessing the impact of LNnT on intestinal epithelial growth, maturation, and barrier function.
-
Gut Microbiota Modulation: Characterizing the prebiotic effects of LNnT on the composition and function of the gut microbiome.
-
Immunomodulation: Investigating the influence of LNnT on the development and function of the immune system, including allergic responses and inflammation.
-
Wound Healing: Evaluating the potential of LNnT to accelerate tissue repair processes.
-
Brain Development and Cognition: Exploring the role of HMOs like LNnT in neurodevelopment and cognitive function.
-
Safety and Toxicology: Establishing the safety profile of LNnT through standardized toxicity studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted to specific research questions and institutional guidelines.
Protocol 1: Evaluation of LNnT on Intestinal Development in Infant Mice
This protocol is designed to assess the effects of LNnT on the proliferation and differentiation of intestinal stem cells (ISCs) and the overall development of the intestinal epithelium in neonatal mice.
1. Animal Model:
- Species: C57BL/6J mice or similar strain.
- Age: Postnatal day (PND) 3 to PND 21.
2. Experimental Groups:
- Control Group: Administered with vehicle (e.g., sterile water or PBS).
- LNnT Group: Administered with LNnT at a specified dose (e.g., 1 g/kg body weight/day).
- (Optional) Comparative Control Group: Administered with another oligosaccharide like Galactooligosaccharides (GOS) to compare effects.
3. Administration:
- Route: Oral gavage.
- Frequency: Once daily.
- Duration: From PND 3 to PND 21.
4. Endpoints and Analyses:
- Body Weight and Organ Indices: Record body weight daily. At PND 21, euthanize mice and weigh spleen and liver to calculate organ indices.
- Histological Analysis: Collect colon tissue, fix in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess intestinal morphology (villus height, crypt depth).
- Immunofluorescence Staining: Stain colon sections for markers of ISC proliferation (e.g., Ki67) and differentiation of various intestinal cell lineages (e.g., Muc2 for goblet cells, Lyz1 for Paneth cells, ChgA for enteroendocrine cells).
- Quantitative PCR (qPCR): Isolate RNA from colon tissue to quantify the expression of genes related to ISC markers (e.g., Lgr5, Olfm4) and intestinal cell differentiation markers.
- Gut Microbiota Analysis: Collect fecal samples at baseline and at the end of the study for 16S rRNA gene sequencing to analyze changes in the gut microbial composition.
Experimental Workflow for Intestinal Development Study
Caption: Workflow for studying LNnT's effect on mouse intestinal development.
Protocol 2: Assessment of LNnT on Gut Microbiota in Adult Mice
This protocol outlines a study to determine how LNnT supplementation alters the gut microbiota composition in healthy adult mice.
1. Animal Model:
- Species: NMRI mice or other standard laboratory strain.
- Age: 8-10 weeks.
2. Experimental Groups:
- Control Group: Provided with standard drinking water.
- LNnT Group: Provided with drinking water supplemented with 5% LNnT (50 g/L).
3. Administration:
- Route: Ad libitum in drinking water.
- Duration: 8 days, with a potential washout period to assess reversibility.
4. Endpoints and Analyses:
- Fecal Sample Collection: Collect fecal samples at baseline (Day 0) and on subsequent days (e.g., Day 2, 5, 8) for microbiota and short-chain fatty acid (SCFA) analysis.
- 16S rRNA Gene Sequencing: Analyze the fecal samples to determine changes in the relative and absolute abundance of different bacterial taxa.
- SCFA Analysis: Measure the concentrations of SCFAs (e.g., acetate, propionate, butyrate) in fecal water using gas chromatography or other appropriate methods.
Protocol 3: Investigating the Immunomodulatory Effects of LNnT in a Wound Healing Model
This protocol is designed to evaluate the anti-inflammatory and pro-healing properties of LNnT in a full-thickness skin wound model in mice.
1. Animal Model:
- Species: BALB/c mice.
- Age: 6-8 weeks.
2. Experimental Procedure:
- Wound Creation: Anesthetize the mice and create a full-thickness wound on the dorsal side using a 6mm punch biopsy tool.
- Experimental Groups:
- Control Group: Intradermal injection of PBS around the wound.
- LNnT Group 1: Intradermal injection of 100 µg LNnT in PBS.
- LNnT Group 2: Intradermal injection of 200 µg LNnT in PBS.
- Treatment: Administer treatments immediately after wounding and on subsequent days as required.
3. Endpoints and Analyses:
- Wound Closure Rate: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14, 21) and measure the wound area to calculate the percentage of wound closure.
- Histological Evaluation: Collect wound tissue at different time points, perform H&E and Masson's trichrome staining to assess re-epithelialization, inflammation, and collagen deposition.
- Immunohistochemistry: Stain tissue sections for markers of immune cells (e.g., neutrophils) and fibroblasts.
- Gene Expression Analysis: Use qPCR to measure the expression of genes involved in the type 2 immune response (e.g., IL-4, IL-10, IL-13) in the wound tissue.
- Collagen Content: Measure collagen deposition using a hydroxyproline assay.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the effects of LNnT in animal models.
Table 1: Effects of LNnT on Gut Microbiota in Mice
| Parameter | Control Group | LNnT Supplemented Group | Animal Model | Reference |
|---|---|---|---|---|
| Relative Abundance of Bacteroidaceae | Baseline | Significantly Increased | Adult NMRI Mice | |
| Relative Abundance of Lacrimispora | Baseline | Significantly Decreased | Adult NMRI Mice | |
| Relative Abundance of Bifidobacterium | Baseline | Significantly Increased | Adult Humans (Clinical Study) |
| Relative Abundance of Firmicutes | Baseline | Decreased | Adult Humans (Clinical Study) | |
Table 2: Immunomodulatory and Wound Healing Effects of LNnT in Mice
| Parameter | Control Group (PBS) | LNnT Treated Group (200 µg) | Time Point | Animal Model | Reference |
|---|---|---|---|---|---|
| Wound Closure Rate | Lower | Increased | Day 7 | BALB/c Mice | |
| Neutrophil Count | Higher | Lower | - | BALB/c Mice | |
| Fibroblast Count | Lower | Higher | - | BALB/c Mice | |
| IL-10 Gene Expression | Baseline | Higher | - | BALB/c Mice | |
| IL-4 Gene Expression | Baseline | Higher | - | BALB/c Mice | |
| IL-13 Gene Expression | Baseline | Higher | - | BALB/c Mice |
| Collagen Content | Lower | Higher | Day 7 & 14 | BALB/c Mice | |
Table 3: Safety and Toxicity of LNnT in Juvenile Rats (90-Day Study)
| Parameter | Dosage | Observation | Animal Model | Reference |
|---|---|---|---|---|
| No Observed Adverse Effect Level (NOAEL) | 5000 mg/kg bw/day | No adverse effects on clinical observations, body weight, feed consumption, clinical pathology, organ weights, or histopathology. | Juvenile Wistar Rats |
| Gastrointestinal Tolerance | 5000 mg/kg bw/day | Better tolerated than an equivalent dose of Fructooligosaccharide (FOS) in the first 2 weeks. | Juvenile Wistar Rats | |
Signaling Pathways and Mechanisms of Action
LNnT exerts its effects through various mechanisms, including direct interaction with host cells and indirect modulation via the gut microbiota.
LNnT and Intestinal Stem Cell Regulation
LNnT promotes the proliferation and differentiation of intestinal stem cells (ISCs), contributing to intestinal growth and maturation. This is a crucial aspect of gut health, particularly in early life.
Caption: LNnT's role in promoting intestinal stem cell activity.
Immunomodulatory Effects of LNnT
LNnT can modulate the immune system, leading to anti-inflammatory responses. One proposed mechanism involves the expansion of a specific cell population that secretes anti-inflammatory cytokines.
Caption: Proposed immunomodulatory pathway of LNnT.
Conclusion
The use of animal models has been pivotal in demonstrating the beneficial effects of this compound on gut health, immunity, and tissue repair. The protocols and data presented here provide a framework for researchers to design and execute studies to further explore the mechanisms and applications of this important human milk oligosaccharide. Safety studies have established a high NOAEL for LNnT, supporting its use in further research and potential inclusion in nutritional products.
References
- 1. Human Milk Oligosaccharide LNnT Promotes Intestinal Epithelial Growth and Maturation During the Early Life of Infant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Prebiotic Score of Lacto-N-neotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent human milk oligosaccharide (HMO) recognized for its significant prebiotic potential. As a key component in infant nutrition and a subject of growing interest in adult health, standardized methods for quantifying its prebiotic activity are crucial for research and development. These application notes provide detailed protocols for assessing the prebiotic score of LNnT through in vitro fermentation models, enabling a comprehensive evaluation of its ability to selectively stimulate the growth and metabolic activity of beneficial gut microorganisms.
The "Prebiotic Index" (PI) and the more encompassing "Measure of the Prebiotic Effect" (MPE) are quantitative tools used to evaluate and compare the prebiotic potential of various substrates.[1][2][3][4][5] These scores are primarily derived from the selective growth promotion of beneficial bacteria, such as Bifidobacterium and Lactobacillus species, and the analysis of their metabolic byproducts, primarily short-chain fatty acids (SCFAs). LNnT has been shown to be effectively utilized by specific Bifidobacterium species, including B. infantis and B. breve, leading to the production of SCFAs.
These protocols will detail the necessary steps for:
-
In vitro fermentation of LNnT using both pure bacterial cultures and complex fecal microbiota.
-
Quantification of bacterial populations to determine the selective growth of probiotic strains.
-
Analysis of SCFA production as a measure of metabolic activity.
-
Calculation of the Prebiotic Index (PI) to provide a quantitative prebiotic score.
Data Presentation
Table 1: In Vitro Growth of Bifidobacterium longum subsp. infantis on Various Carbohydrates
| Carbohydrate (2% w/v) | Maximum Optical Density (OD600) | Maximum Growth Rate (k, h⁻¹) |
| Galactose | 1.2 ± 0.1 | 0.25 ± 0.03 |
| Lactose | 1.5 ± 0.2 | 0.35 ± 0.04 |
| Lacto-N-tetraose (LNT) | 1.6 ± 0.1 | 0.30 ± 0.02 |
| This compound (LNnT) | 1.4 ± 0.1 | 0.28 ± 0.03 |
Data adapted from studies on B. infantis growth kinetics.
Table 2: Short-Chain Fatty Acid (SCFA) Production from LNnT Fermentation by Bifidobacterium longum subsp. infantis
| Substrate | Acetate (mM) | Lactate (mM) | Acetate:Lactate Ratio |
| Galactose | 60.5 ± 2.1 | 38.8 ± 1.5 | 1.56 ± 0.01 |
| Lactose | 65.2 ± 3.0 | 41.3 ± 2.1 | 1.58 ± 0.01 |
| Lacto-N-tetraose (LNT) | 75.1 ± 2.5 | 40.8 ± 1.8 | 1.84 ± 0.01 |
| This compound (LNnT) | 80.3 ± 3.2 | 38.6 ± 2.0 | 2.08 ± 0.14 |
Data reflects the shift towards higher acetate production during HMO metabolism.
Experimental Protocols
Protocol 1: In Vitro Fermentation of LNnT with Pure Bacterial Cultures
This protocol assesses the ability of specific probiotic strains to utilize LNnT as a sole carbon source.
1. Materials:
-
Bacterial Strains: Bifidobacterium longum subsp. infantis (e.g., ATCC 15697), Lactobacillus species.
-
Growth Medium: Modified de Man, Rogosa and Sharpe (MRS) broth or other suitable basal medium, prepared without a carbon source.
-
Carbon Sources: this compound (LNnT), Glucose (positive control), Fructooligosaccharides (FOS) (reference prebiotic).
-
Equipment: Anaerobic chamber or jars with gas-generating sachets, incubator (37°C), spectrophotometer, sterile culture tubes or microplates.
2. Procedure:
-
Prepare the basal growth medium according to the manufacturer's instructions, omitting the carbon source.
-
Sterilize the medium by autoclaving.
-
Prepare sterile stock solutions of LNnT, glucose, and FOS (e.g., 20% w/v in distilled water) and sterilize by filtration (0.22 µm filter).
-
Aseptically add the sterile carbon source to the basal medium to a final concentration of 1-2% (w/v).
-
Inoculate the media with a fresh overnight culture of the test bacterium (1-2% v/v).
-
Incubate the cultures under anaerobic conditions at 37°C for 24-48 hours.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours).
-
At the end of the incubation period, collect supernatant for SCFA analysis.
Protocol 2: In Vitro Fecal Fermentation of LNnT
This protocol evaluates the effect of LNnT on a complex microbial community from a human fecal sample.
1. Materials:
-
Fecal Sample: Fresh fecal sample from a healthy donor who has not taken antibiotics for at least 3 months.
-
Basal Medium: A medium representative of the human colon, such as a modified Gifu Anaerobic Medium (mGAM) or a custom formulation containing peptone, yeast extract, salts, and a reducing agent.
-
Carbon Sources: LNnT, Glucose or no additional carbon source (negative control), FOS (reference prebiotic).
-
Equipment: pH-controlled fermenters or batch culture vessels, anaerobic chamber, incubator with shaking capabilities (37°C), centrifuge.
2. Procedure:
-
Prepare a fecal slurry by homogenizing the fresh fecal sample (10% w/v) in a sterile, anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent).
-
Prepare the basal fermentation medium and dispense into fermentation vessels. Add the test carbon sources to a final concentration of 1% (w/v).
-
Inoculate the fermentation vessels with the fecal slurry (e.g., 10% v/v).
-
Incubate at 37°C under anaerobic conditions for up to 48 hours. Maintain pH between 6.5 and 7.0 if using a pH-controlled fermenter.
-
Collect samples at baseline (0 hours) and at various time points (e.g., 12, 24, 48 hours) for bacterial population analysis and SCFA quantification.
-
For bacterial analysis, centrifuge the samples, wash the cell pellets, and store at -80°C for DNA extraction.
-
For SCFA analysis, centrifuge the samples and store the supernatant at -20°C.
Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs)
This protocol outlines the analysis of major SCFAs (acetate, propionate, butyrate) using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
SCFA Standards: Acetic acid, propionic acid, butyric acid.
-
Reagents: Metaphosphoric acid or other suitable protein precipitating agent, mobile phase (e.g., dilute sulfuric acid).
-
Equipment: HPLC system with a suitable column (e.g., ion-exchange column) and a UV or refractive index (RI) detector.
2. Procedure:
-
Thaw the fermentation supernatant samples.
-
Acidify the samples by adding a protein precipitating agent (e.g., 25% metaphosphoric acid) to precipitate proteins and stop microbial activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a standard curve using the SCFA standards of known concentrations.
-
Analyze the samples and standards by HPLC.
-
Quantify the concentration of each SCFA in the samples by comparing the peak areas to the standard curve.
Protocol 4: Calculation of the Prebiotic Index (PI)
The Prebiotic Index provides a quantitative measure of the prebiotic effect based on changes in key bacterial populations during fermentation.
Formula:
PI = (Bif/Total) at T_final - (Bif/Total) at T_initial + (Lac/Total) at T_final - (Lac/Total) at T_initial - (Bac/Total) at T_final - (Bac/Total) at T_initial - (Clos/Total) at T_final - (Clos/Total) at T_initial
Where:
-
Bif: Bifidobacterium population
-
Lac: Lactobacillus population
-
Bac: Bacteroides population
-
Clos: Clostridium population
-
Total: Total bacterial population
-
T_initial: Initial time point (0 hours)
-
T_final: Final time point (e.g., 24 or 48 hours)
Bacterial populations can be determined using methods such as fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) targeting the 16S rRNA gene of the respective bacterial groups.
Mandatory Visualizations
Caption: Workflow for assessing the prebiotic score of LNnT.
Caption: Metabolism of LNnT by Bifidobacterium.
References
Application Notes: Evaluating the Anti-inflammatory Properties of Lacto-N-neotetraose (LNnT)
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that has garnered significant interest for its potential health benefits, including its immunomodulatory and anti-inflammatory activities.[1][2][3] These properties make LNnT a compelling candidate for inclusion in infant formula and as a therapeutic agent for inflammatory conditions. This document provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of LNnT using established in vitro and in vivo models.
Mechanism of Action
The anti-inflammatory effects of LNnT are believed to be mediated through several mechanisms. In vitro studies have shown that LNnT can directly interact with immune cells and intestinal epithelial cells to modulate inflammatory responses. One key mechanism involves the attenuation of Tumor Necrosis Factor-alpha (TNF-α)-induced inflammation. LNnT has been demonstrated to bind to TNF receptor 1 (TNFR1), potentially interfering with the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like Interleukin-8 (IL-8).[4][5]
Furthermore, LNnT may exert its effects by modulating Toll-like receptor (TLR) signaling pathways. While some human milk oligosaccharides have been shown to interact with TLRs, leading to either activation or inhibition of inflammatory responses, the precise interactions of LNnT with the full spectrum of TLRs are still under investigation. The downstream effects of these interactions likely involve the modulation of key inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK.
In Vivo Relevance
Animal studies have provided evidence for the anti-inflammatory effects of LNnT in various contexts. For instance, in a mouse model of wound healing, intradermal administration of LNnT was shown to accelerate wound closure, reduce neutrophil infiltration, and increase the expression of the anti-inflammatory cytokine IL-10. While direct studies on oral LNnT in models of intestinal inflammation like dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis are emerging, research on other prebiotics in these models provides a strong rationale for evaluating LNnT's potential to ameliorate gut inflammation. Additionally, LNnT is being investigated for its role in preventing necrotizing enterocolitis, a severe inflammatory bowel disease affecting premature infants.
Experimental Protocols
Herein, we provide detailed protocols for assessing the anti-inflammatory properties of LNnT.
In Vitro Assay: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol details the procedure for evaluating the ability of LNnT to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytic cells, differentiated into macrophages).
Materials:
-
RAW 264.7 or THP-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (LNnT)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-10
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For THP-1 cells, culture in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. To differentiate, treat THP-1 monocytes with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
-
LNnT Pre-treatment:
-
Prepare stock solutions of LNnT in sterile PBS.
-
One hour prior to LPS stimulation, replace the culture medium with fresh medium containing various concentrations of LNnT (e.g., 0.1, 1, 5, 10 mg/mL). Include a vehicle control (PBS).
-
-
Inflammation Induction:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentrations of TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) using commercially available ELISA kits, following the manufacturer's instructions.
-
In Vitro Assay: Assessment of NF-κB Activation in Intestinal Epithelial Cells
This protocol outlines the steps to determine if LNnT can inhibit the activation of the NF-κB pathway in intestinal epithelial cells stimulated with TNF-α.
Cell Line: Caco-2 or HT-29 (human intestinal epithelial cells).
Materials:
-
Caco-2 or HT-29 cells
-
DMEM or McCoy's 5A Medium
-
FBS and Penicillin-Streptomycin
-
Recombinant human TNF-α
-
This compound (LNnT)
-
Nuclear extraction kit
-
Western blot reagents (primary antibody against NF-κB p65, secondary antibody, etc.)
-
Luciferase reporter assay kit (for transfected cells)
-
6-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture intestinal epithelial cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
-
LNnT Pre-treatment:
-
Pre-treat the cells with various concentrations of LNnT for 1 hour before TNF-α stimulation.
-
-
Inflammation Induction:
-
Stimulate the cells with 10 ng/mL of TNF-α for 30-60 minutes.
-
-
Nuclear Protein Extraction:
-
Following stimulation, wash the cells with ice-cold PBS.
-
Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol.
-
-
Western Blot Analysis of Nuclear NF-κB p65:
-
Determine the protein concentration of the nuclear extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) system. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.
-
Alternative Method: NF-κB Reporter Assay:
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites.
-
After LNnT pre-treatment and TNF-α stimulation, lyse the cells and measure luciferase activity according to the manufacturer's instructions. A decrease in luciferase activity indicates reduced NF-κB transcriptional activity.
In VivoModel: DSS-Induced Colitis in Mice
This protocol describes a widely used model to induce acute colitis in mice, which can be adapted to evaluate the protective effects of orally administered LNnT.
Animal Model: C57BL/6 mice (8-10 weeks old).
Materials:
-
C57BL/6 mice
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound (LNnT)
-
Animal gavage needles
Procedure:
-
Acclimatization:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
-
LNnT Administration:
-
Dissolve LNnT in sterile water.
-
Administer LNnT daily to the treatment group via oral gavage at appropriate doses (e.g., 100, 200, 500 mg/kg body weight). The control group should receive water. Start the LNnT administration 7 days prior to DSS induction and continue throughout the experiment.
-
-
Induction of Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in the drinking water.
-
Provide the DSS solution as the sole source of drinking water to the mice for 7 consecutive days. A control group should receive regular drinking water.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (Day 8 or as determined), euthanize the mice.
-
Collect the colon and measure its length and weight.
-
Take a portion of the distal colon for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt architecture.
-
Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (TNF-α, IL-6, IL-1β) by ELISA or RT-qPCR.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Effect of LNnT on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (no LPS) | |||
| LPS (100 ng/mL) | |||
| LPS + LNnT (1 mg/mL) | |||
| LPS + LNnT (5 mg/mL) | |||
| LPS + LNnT (10 mg/mL) |
Table 2: Effect of LNnT on NF-κB p65 Nuclear Translocation in TNF-α-Stimulated Caco-2 Cells
| Treatment Group | Relative Nuclear p65 Level (Fold Change vs. Control) |
| Control (no TNF-α) | 1.0 |
| TNF-α (10 ng/mL) | |
| TNF-α + LNnT (1 mg/mL) | |
| TNF-α + LNnT (5 mg/mL) | |
| TNF-α + LNnT (10 mg/mL) |
Table 3: Evaluation of LNnT in a DSS-Induced Colitis Mouse Model
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | MPO Activity (U/g tissue) | Colonic TNF-α (pg/mg tissue) |
| Control (no DSS) | ||||
| DSS | ||||
| DSS + LNnT (100 mg/kg) | ||||
| DSS + LNnT (200 mg/kg) | ||||
| DSS + LNnT (500 mg/kg) |
Mandatory Visualization
Diagrams illustrating key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: In Vitro Experimental Workflow.
Caption: In Vivo (DSS Colitis) Experimental Workflow.
Caption: TNF-α/NF-κB Signaling and Potential Inhibition by LNnT.
Caption: TLR4 Signaling Pathway and Potential Modulation by LNnT.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of Lactobacillus plantarum 06CC2 prevents experimental colitis in mice via an anti-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
Application Notes and Protocols for Microbial Production and Purification of Lacto-N-neotetraose (LNnT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial production and purification of Lacto-N-neotetraose (LNnT), a key human milk oligosaccharide (HMO) with significant potential in infant nutrition and therapeutics.[1][2][3] This document details the metabolic pathways, microbial hosts, fermentation strategies, and purification protocols.
Introduction to this compound (LNnT)
This compound (Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)Glc) is a predominant neutral core human milk oligosaccharide.[1] It plays a crucial role in infant health by promoting the growth of beneficial gut bacteria, such as Bifidobacteria, and contributing to immune system development.[4] The microbial synthesis of LNnT offers a scalable and cost-effective alternative to chemical synthesis or extraction from natural sources.
Microbial Production of LNnT
The microbial production of LNnT involves the heterologous expression of specific glycosyltransferases in a suitable microbial host. The biosynthetic pathway typically starts from lactose and utilizes two key sugar donors: UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal).
Biosynthetic Pathway
The synthesis of LNnT from lactose is a two-step enzymatic process:
-
Formation of Lacto-N-triose II (LNT II): β-1,3-N-acetylglucosaminyltransferase (LgtA) transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to lactose.
-
Formation of LNnT: β-1,4-galactosyltransferase (LgtB) adds a galactose residue from UDP-Gal to LNT II, forming the final tetrasaccharide.
Caption: Enzymatic synthesis of this compound.
Microbial Hosts and Metabolic Engineering Strategies
Escherichia coli, Saccharomyces cerevisiae, and Bacillus subtilis have been successfully engineered for LNnT production. Key metabolic engineering strategies include:
-
Overexpression of Key Enzymes: Increasing the expression of lgtA and lgtB genes, often from Neisseria meningitidis.
-
Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of UDP-GlcNAc and UDP-Gal.
-
Improving Substrate Uptake: Overexpressing lactose permease (LacY) to facilitate lactose import.
-
Blocking Competing Pathways: Deleting genes that divert precursors away from the LNnT pathway, such as those involved in lactose metabolism (lacZ) or polysaccharide synthesis.
-
Optimizing Transporter Systems: Engineering transporters to enhance the export of LNnT and reduce product inhibition.
Quantitative Data on LNnT Production
The following table summarizes representative LNnT production titers achieved in different microbial hosts under various fermentation conditions.
| Microbial Host | Fermentation Scale | Key Genetic Modifications | LNnT Titer (g/L) | Reference |
| Escherichia coli | 3-L Bioreactor | Endogenous lactose synthesis pathway, optimized glucose transport and UDP-Gal synthesis. | 25.4 | |
| Escherichia coli | 5-L Fermenter | Overexpression of key transferases, glucose/glycerol co-fermentation. | 112.47 | |
| Escherichia coli | 3-L Bioreactor | Blocked competitive pathways, enhanced precursor supply, optimized gene expression. | 19.40 | |
| Saccharomyces cerevisiae | 500 mL Flask (Fed-batch) | Co-expression of LgtA, LgtB, Lac12, and Gal10; protein fusion and modular assembly. | 6.25 | |
| Bacillus subtilis | 3-L Bioreactor | Co-expression of LacY, LgtA, and LgtB; modular pathway engineering of precursor supply. | 4.52 |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for LNnT Production
This protocol is a general guideline based on high-yield production studies.
1. Strain and Pre-culture Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
- Incubate at 37°C with shaking at 250 rpm for 12-16 hours.
- Use the overnight culture to inoculate 100 mL of seed culture medium in a 500 mL shake flask.
- Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.
2. Bioreactor Fermentation:
- Prepare a 3-L or 5-L bioreactor with the appropriate fermentation medium.
- Inoculate the bioreactor with the seed culture to an initial OD600 of 0.2-0.4.
- Control the fermentation parameters: pH at 7.0 (controlled with NH₃·H₂O), temperature at 37°C, and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
- Induce gene expression with IPTG when the OD600 reaches a specific value (e.g., 20-30).
3. Fed-Batch Strategy:
- After the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch feeding.
- A common feeding strategy involves a concentrated solution of glucose and glycerol, and in some cases, lactose. The feeding rate is adjusted to maintain a constant, low substrate concentration to avoid overflow metabolism.
- Continue the fermentation for 72-96 hours, periodically collecting samples for analysis of cell density, substrate consumption, and LNnT concentration.
Protocol 2: Purification of LNnT from Fermentation Broth
This protocol outlines a general multi-step process for purifying LNnT from the fermentation broth.
1. Biomass Removal:
- Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the cells.
- Alternatively, use microfiltration or diafiltration to separate the biomass.
2. Initial Purification by Membrane Filtration:
- Subject the cell-free supernatant to a series of membrane filtrations to remove larger molecules like proteins and polysaccharides, and smaller molecules like monosaccharides and salts.
- Nanofiltration can be employed to concentrate the LNnT and remove smaller impurities.
3. Chromatographic Separation:
- For high-purity LNnT, chromatographic methods are employed. Simulated Moving Bed (SMB) chromatography is an efficient method for large-scale purification.
- Ion-exchange chromatography can be used to remove charged impurities.
4. Crystallization and Drying:
- Concentrate the purified LNnT solution under vacuum.
- Induce crystallization by adding an anti-solvent (e.g., ethanol) and cooling.
- Collect the LNnT crystals by filtration and wash with a cold solvent.
- Dry the crystals under vacuum to obtain a highly purified LNnT powder.
Protocol 3: Quantification of LNnT
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a common method for the quantification of LNnT.
1. Sample Preparation:
- Dilute the fermentation broth or purified samples with ultrapure water to a concentration within the linear range of the calibration curve.
- Filter the diluted samples through a 0.22 µm syringe filter before injection.
2. HPAEC-PAD Analysis:
- Column: A CarboPac series column (e.g., PA1 or PA200) is typically used.
- Mobile Phase: An isocratic or gradient elution with sodium hydroxide and sodium acetate solutions.
- Detection: Pulsed Amperometric Detection (PAD).
- Quantification: Prepare a standard curve using a certified LNnT reference standard. The concentration of LNnT in the samples is determined by comparing the peak area to the standard curve.
Workflow and Logical Relationships
The overall process from strain construction to purified LNnT can be visualized as follows:
Caption: Overall workflow for microbial production of LNnT.
References
Application Notes and Protocols for Stable Isotope Labeling of Lacto-N-neotetraose for Metabolic Tracking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled Lacto-N-neotetraose (LNnT) in metabolic tracking studies. The information herein is intended to guide researchers in the synthesis of labeled LNnT, its application in both in vitro and in vivo models, and the subsequent analysis of its metabolic fate.
Introduction
This compound (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and gut health.[1] It is known to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of LNnT is crucial for its application in infant formula, prebiotics, and potentially as a therapeutic agent. Stable isotope labeling is a powerful technique that allows for the precise tracking of LNnT and its metabolites through biological systems without the use of radioactive tracers.[3] This document outlines the methodologies for the synthesis of ¹³C-labeled LNnT and its use in metabolic studies.
Data Presentation
Table 1: Summary of Quantitative Data on HMO Excretion in Humans
| Human Milk Oligosaccharide | Daily Intake ( g/day , estimated) | Urinary Excretion (% of Intake) | Reference(s) |
| Lacto-N-tetraose (LNT) | 0.5 - 1.5 | ~1-3% | [4] |
| This compound (LNnT) | 0.2 - 0.8 | ~1-3% | [4] |
| 2'-Fucosyllactose (2'-FL) | 1.0 - 2.5 | ~1% |
Note: Data is derived from studies with breastfed infants and adults receiving HMO supplements. Excretion rates can vary based on individual factors such as gut microbiome composition.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of [U-¹³C-Gal]-Lacto-N-neotetraose
This protocol is adapted from chemoenzymatic synthesis methods for HMOs, incorporating a uniformly ¹³C-labeled galactose precursor.
Materials:
-
UDP-[U-¹³C]-galactose (uniformly ¹³C-labeled)
-
N-acetylglucosamine (GlcNAc)
-
Lactose
-
β-1,4-galactosyltransferase (LgtB)
-
β-1,3-N-acetylglucosaminyltransferase (LgtA)
-
Recombinant enzymes and appropriate buffers
-
Reaction vessels
-
Purification system (e.g., HPLC with a graphitized carbon column)
Procedure:
-
Synthesis of Labeled Lacto-N-triose II (LNT-II):
-
In a reaction vessel, combine lactose (acceptor), UDP-[U-¹³C]-galactose (donor), and β-1,4-galactosyltransferase (LgtB) in a suitable buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration (e.g., 24-48 hours) to ensure maximum conversion.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or mass spectrometry.
-
Purify the resulting [U-¹³C-Gal]-Lacto-N-triose II using a suitable chromatographic method.
-
-
Synthesis of [U-¹³C-Gal]-Lacto-N-neotetraose:
-
In a new reaction vessel, combine the purified [U-¹³C-Gal]-Lacto-N-triose II (acceptor), UDP-N-acetylglucosamine (donor), and β-1,3-N-acetylglucosaminyltransferase (LgtA) in an appropriate buffer.
-
Incubate the mixture under optimal conditions for the enzyme.
-
Monitor the formation of the tetrasaccharide.
-
Purify the final product, [U-¹³C-Gal]-Lacto-N-neotetraose, using HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the labeled LNnT using mass spectrometry (to verify the mass shift due to ¹³C incorporation) and NMR spectroscopy.
-
Protocol 2: In Vivo Metabolic Tracking of [¹³C]-LNnT in a Rodent Model
This protocol outlines a general procedure for an in vivo study in mice to track the metabolic fate of labeled LNnT.
Materials:
-
[¹³C]-Lacto-N-neotetraose (synthesized as per Protocol 1)
-
Experimental animals (e.g., C57BL/6 mice)
-
Oral gavage needles
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue harvesting tools
-
Liquid nitrogen for snap-freezing samples
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize mice to individual metabolic cages for at least 3 days prior to the experiment.
-
Administer a single oral dose of [¹³C]-LNnT dissolved in sterile water via oral gavage. The dose will depend on the specific study design.
-
-
Sample Collection:
-
Collect urine and feces at predetermined time points (e.g., 0-6h, 6-12h, 12-24h, 24-48h).
-
Collect blood samples via tail vein or cardiac puncture at specified time points.
-
At the end of the study period, euthanize the animals and harvest tissues of interest (e.g., intestine, liver, kidney, brain). Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Urine: Thaw, centrifuge to remove precipitates, and dilute with an appropriate solvent.
-
Feces: Homogenize in a suitable buffer, followed by extraction of metabolites using a solvent mixture (e.g., methanol/water).
-
Plasma: Perform protein precipitation (e.g., with cold acetonitrile) and collect the supernatant.
-
Tissues: Homogenize and extract metabolites using a suitable extraction protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Develop a targeted method to detect and quantify [¹³C]-LNnT and its potential labeled metabolites by monitoring for specific mass-to-charge ratios (m/z) corresponding to the labeled compounds.
-
Protocol 3: In Vitro Fermentation of [¹³C]-LNnT with Bifidobacterium infantis
This protocol describes the cultivation of Bifidobacterium infantis with labeled LNnT to study its metabolism by gut microbiota.
Materials:
-
Bifidobacterium longum subsp. infantis (e.g., ATCC 15697)
-
Anaerobic growth medium (e.g., modified MRS broth)
-
[¹³C]-Lacto-N-neotetraose
-
Anaerobic chamber or system
-
Spectrophotometer for monitoring bacterial growth
-
Centrifuge
-
Metabolite extraction solvents (e.g., cold methanol)
-
LC-MS/MS system
Procedure:
-
Bacterial Culture Preparation:
-
Culture B. infantis anaerobically in a suitable growth medium until it reaches the mid-logarithmic phase of growth.
-
-
Fermentation Experiment:
-
In an anaerobic environment, inoculate a fresh medium containing [¹³C]-LNnT as the primary carbon source with the prepared B. infantis culture.
-
Incubate the culture under anaerobic conditions at 37°C.
-
-
Sample Collection and Processing:
-
At various time points, withdraw aliquots of the culture.
-
Separate the bacterial cells from the culture supernatant by centrifugation.
-
Quench metabolic activity in the bacterial pellets by adding cold methanol.
-
Extract intracellular metabolites from the bacterial pellets.
-
Filter the culture supernatant to remove any remaining cells.
-
-
Metabolite Analysis:
-
Analyze both the intracellular extracts and the culture supernatants by LC-MS/MS to identify and quantify the disappearance of [¹³C]-LNnT and the appearance of its labeled metabolites (e.g., labeled monosaccharides, short-chain fatty acids).
-
Visualizations
Caption: Experimental workflow for LNnT metabolic tracking.
References
- 1. Clinical Studies on the Supplementation of Manufactured Human Milk Oligosaccharides: A Systematic Review [mdpi.com]
- 2. Human Milk Oligosaccharide Utilization in Intestinal Bifidobacteria Is Governed by Global Transcriptional Regulator NagR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Availability of Human Milk Oligosaccharides in Infants and Adults: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of Lacto-N-neotetraose (LNnT) on Intestinal Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal barrier is a critical interface, selectively allowing the absorption of nutrients while preventing the translocation of harmful substances from the gut lumen into the systemic circulation. Its integrity is maintained by a complex system of intercellular junctions, primarily the tight junctions (TJs), which are composed of proteins such as occludin and zonula occludens-1 (ZO-1). Disruption of this barrier is implicated in the pathogenesis of various inflammatory and autoimmune diseases.
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that has garnered significant interest for its potential to modulate gut health.[1] Emerging evidence suggests that LNnT can positively influence intestinal barrier function, making it a compelling subject for research and potential therapeutic applications. These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the impact of LNnT on intestinal barrier function in both in vitro and in vivo models.
Data Presentation: Quantitative Effects of LNnT on Intestinal Barrier Function
The following tables summarize the quantitative data from studies investigating the effects of LNnT on key parameters of intestinal barrier integrity.
Table 1: Effect of this compound (LNnT) on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers
| Treatment Group | Concentration (mg/mL) | Mean TEER (% of Control) | Reference |
| Control | - | 100 | [2] |
| LNnT | 5 | ~110 | [2] |
| LNnT | 10 | ~120 | [2] |
| LNnT | 20 | ~125 | [2] |
Note: Data is estimated from graphical representations in the cited literature and represents the dose-dependent enhancement of TEER in Caco-2 cells exposed to LNnT. Neutral non-fucosylated HMOs, including LNnT, were shown to have a pronounced effect on TEER at 20 mg/mL.
Table 2: Effect of this compound (LNnT) on Paracellular Permeability (FITC-Dextran Flux) in an In Vitro Co-culture Model
| Treatment Group | Concentration | Mean FD4 Translocation (% of Control+) | Reference |
| Control+ (Inflammatory Challenge) | - | 100 | |
| LNnT | Iso-concentration | Significantly Reduced | |
| LNnT | Mimicking contribution to HMO blend | Significantly Reduced |
Note: This study utilized a co-culture model of Caco-2 and HT29-MTX cells and assessed the protective effect of individual HMOs against an inflammatory challenge (TNF-α and IFN-γ). LNnT was found to significantly reduce the translocation of 4 kDa FITC-dextran (FD4) compared to the inflamed control at both concentrations tested.
Signaling Pathways and Experimental Workflows
Signaling Pathway of LNnT in Attenuating TNF-α-Induced Inflammation
This compound has been shown to attenuate inflammation induced by Tumor Necrosis Factor-alpha (TNF-α) in fetal intestinal epithelial cells. A key mechanism is the direct interaction of LNnT with the TNF receptor 1 (TNFR1), which can inhibit the downstream inflammatory cascade that often leads to increased intestinal permeability.
References
- 1. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials Involving Lacto-N-neotetraose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that is garnering significant attention for its potential health benefits in infants and beyond.[1][2] As a key component of human milk, LNnT is thought to contribute to the establishment of a healthy gut microbiome, the maturation of the immune system, and protection against pathogens.[1][2][3] Consequently, LNnT is increasingly being incorporated into infant formulas and other nutritional products.
These application notes provide a comprehensive guide for the design and execution of clinical trials investigating the safety and efficacy of LNnT. The detailed protocols herein are intended to serve as a foundational resource, which can be adapted to specific research questions and study populations.
Preclinical Evidence and Proposed Mechanisms of Action
LNnT exerts its biological effects through multiple pathways:
-
Prebiotic Activity: LNnT selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium species. This modulation of the gut microbiota composition can lead to a healthier gut environment.
-
Anti-adhesive and Antimicrobial Properties: By acting as a soluble decoy, LNnT can inhibit the attachment of pathogenic bacteria to intestinal cells, thereby helping to prevent infections.
-
Immune Modulation: LNnT has been shown to have immunomodulatory and anti-inflammatory effects. It can interact with intestinal epithelial cells and immune cells to regulate inflammatory responses.
-
Gut Barrier Function: Evidence suggests that HMOs like LNnT can contribute to the maturation and integrity of the intestinal barrier.
Caption: Overview of LNnT's proposed mechanisms of action in the gut.
Clinical Trial Design
A randomized, double-blind, controlled trial design is the gold standard for evaluating the efficacy and safety of LNnT supplementation.
Caption: A typical workflow for a clinical trial investigating LNnT.
The target population should be clearly defined based on the research objectives. Examples include:
-
Healthy, full-term infants for studies on growth, tolerance, and microbiota development.
-
Infants born via Cesarean section to investigate the impact of LNnT on microbiota establishment.
-
Specific pediatric populations, such as those with cow's milk protein allergy, to assess hypoallergenic properties.
-
Intervention Product: Infant formula supplemented with a defined concentration of LNnT. Often, LNnT is combined with other HMOs like 2'-fucosyllactose (2'-FL).
-
Control Product: An identical infant formula without the addition of LNnT or other HMOs.
-
Breastfed Reference Group: Including a breastfed group can provide a benchmark for normal growth and development.
Primary Endpoints:
-
Growth and Tolerance: Anthropometric measurements (weight, length, head circumference) and gastrointestinal tolerance.
-
Infection Rates: Parent-reported incidence of infections, such as lower respiratory tract infections, and use of medications like antibiotics and antipyretics.
Secondary and Exploratory Endpoints:
-
Gut Microbiota Composition: Changes in the relative abundance of key bacterial taxa.
-
Fecal Metabolites: Levels of short-chain fatty acids (SCFAs).
-
Immune Markers: Concentrations of inflammatory cytokines and immunoglobulins.
-
Gut Permeability: Assessment of intestinal barrier function.
Detailed Experimental Protocols
Objective: To characterize the taxonomic composition of the gut microbiota from fecal samples.
Protocol:
-
Fecal Sample Collection: Collect fecal samples from infants at baseline and subsequent follow-up visits. Immediately store samples at -80°C.
-
DNA Extraction:
-
Thaw fecal samples on ice.
-
Use a validated DNA extraction kit suitable for fecal samples, following the manufacturer's instructions. A bead-beating step is often included to ensure lysis of diverse bacterial cell walls.
-
-
16S rRNA Gene Amplification:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 515F/806R).
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Include negative controls (no template) and positive controls (mock community) in the PCR run.
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons.
-
Perform library preparation according to the guidelines of the sequencing platform (e.g., Illumina MiSeq).
-
Sequence the prepared libraries.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data using pipelines such as QIIME 2 or DADA2.
-
Perform quality filtering, denoising, merging of paired-end reads, and chimera removal.
-
Assign taxonomy to the resulting amplicon sequence variants (ASVs).
-
Calculate alpha and beta diversity metrics to compare microbial communities between study groups.
-
Objective: To quantify the major SCFAs (e.g., acetate, propionate, butyrate) in fecal samples.
Protocol:
-
Sample Preparation:
-
Thaw frozen fecal samples on ice.
-
Homogenize a known amount of feces in a suitable extraction solvent.
-
-
Extraction:
-
Perform a liquid-liquid extraction (e.g., with diethyl ether) after acidification of the sample.
-
Alternatively, solid-phase extraction methods can be used for sample clean-up.
-
-
Derivatization (Optional but common):
-
Derivatize the extracted SCFAs to enhance their volatility for GC analysis.
-
-
GC Analysis:
-
Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Use a capillary column suitable for SCFA separation.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of SCFA standards.
-
Quantify the SCFAs in the samples by comparing their peak areas to the standard curve.
-
Objective: To evaluate the integrity of the intestinal barrier by measuring the differential absorption of two non-metabolized sugars.
Protocol:
-
Subject Preparation:
-
Subjects should fast for a minimum of 2 hours before the test.
-
-
Administration of Sugar Solution:
-
Administer an oral solution containing a known concentration of lactulose (a larger sugar that permeates through intercellular spaces) and mannitol (a smaller sugar that is absorbed transcellularly).
-
The dosage is typically based on the infant's body weight.
-
-
Urine Collection:
-
Collect all urine produced over a specified period, typically 2 to 5 hours, using a pediatric urine collection bag.
-
-
Sample Analysis:
-
Measure the concentrations of lactulose and mannitol in the collected urine using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Calculation of L/M Ratio:
-
Calculate the percentage of each ingested sugar that is recovered in the urine.
-
The result is expressed as the ratio of lactulose recovery to mannitol recovery (L/M ratio). An elevated L/M ratio is indicative of increased intestinal permeability.
-
Objective: To simultaneously measure the concentrations of multiple cytokines, chemokines, and growth factors in plasma or serum samples.
Protocol:
-
Blood Sample Collection and Processing:
-
Collect whole blood from subjects at specified time points.
-
Process the blood to obtain plasma (using an anticoagulant like EDTA) or serum by centrifugation.
-
Aliquot and store the plasma/serum at -80°C until analysis.
-
-
Multiplex Immunoassay:
-
Use a commercially available multiplex assay kit (e.g., Luminex-based or Meso Scale Discovery). These platforms allow for the simultaneous quantification of dozens of analytes in a small sample volume.
-
Follow the manufacturer's protocol, which typically involves:
-
Incubating the samples with antibody-coupled magnetic beads.
-
Adding detection antibodies.
-
Adding a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
-
-
Data Acquisition and Analysis:
-
Acquire the data using the specific instrument for the chosen platform.
-
Generate a standard curve for each analyte using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curves. High-sensitivity assays may be required for analytes present at low physiological levels.
-
Data Presentation
Quantitative data should be presented in clear and concise tables to allow for easy comparison between the study groups.
| Characteristic | Intervention Group (LNnT) (n=) | Control Group (n=) | Breastfed Group (n=) |
| Age at enrollment (days), mean (SD) | |||
| Gestational age (weeks), mean (SD) | |||
| Birth weight (g), mean (SD) | |||
| Delivery mode (Vaginal/C-section), n (%) | |||
| Sex (Male/Female), n (%) |
| Parameter | Intervention Group (LNnT) (n=) | Control Group (n=) | Breastfed Group (n=) | p-value |
| Weight-for-age z-score, mean (SD) | ||||
| Length-for-age z-score, mean (SD) | ||||
| Head circumference-for-age z-score, mean (SD) |
| Bacterial Genus | Intervention Group (LNnT) (n=) | Control Group (n=) | Breastfed Group (n=) | p-value |
| Bifidobacterium (%), mean (SD) | ||||
| Lactobacillus (%), mean (SD) | ||||
| Escherichia-Shigella (%), mean (SD) | ||||
| Clostridium sensu stricto (%), mean (SD) |
| SCFA (μmol/g feces) | Intervention Group (LNnT) (n=) | Control Group (n=) | Breastfed Group (n=) | p-value |
| Acetate, mean (SD) | ||||
| Propionate, mean (SD) | ||||
| Butyrate, mean (SD) |
| Illness | Intervention Group (LNnT) (n=) | Control Group (n=) | Breastfed Group (n=) | p-value |
| Lower respiratory tract infection, n (%) | ||||
| Otitis media, n (%) | ||||
| Gastroenteritis, n (%) | ||||
| Antibiotic use, n (%) |
Ethical Considerations
All clinical trials involving human subjects, particularly infants, must adhere to the highest ethical standards. This includes:
-
Obtaining approval from an independent Institutional Review Board (IRB) or Ethics Committee.
-
Obtaining written informed consent from the parents or legal guardians of all participants.
-
Ensuring the safety and well-being of the participants throughout the study.
-
Registering the clinical trial in a public registry (e.g., ClinicalTrials.gov).
References
Troubleshooting & Optimization
Technical Support Center: Improving Chromatographic Resolution of Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT)
Welcome to the technical support center for the chromatographic resolution of Lacto-N-tetraose (LNT) and its isomer, Lacto-N-neotetraose (LNnT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these critical human milk oligosaccharides (HMOs).
FAQs: Quick Answers to Common Questions
Q1: Why is it challenging to separate LNT and LNnT?
A1: LNT and LNnT are structural isomers, meaning they have the same chemical formula (C26H45NO21) but differ in the linkage of a galactose unit to N-acetylglucosamine. LNT has a β1-3 linkage, while LNnT has a β1-4 linkage. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.
Q2: What are the most effective chromatographic techniques for separating LNT and LNnT?
A2: Porous Graphitic Carbon (PGC) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) are the two most successful techniques for resolving LNT and LNnT. PGC columns, such as the Thermo Scientific Hypercarb, are particularly effective due to their unique retention mechanism that can differentiate between closely related isomers. HILIC, which utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, is another powerful method for separating these polar oligosaccharides.
Q3: Is derivatization necessary for the separation of LNT and LNnT?
A3: While derivatization (e.g., reduction to their alditol forms) can sometimes improve peak shape and chromatographic performance, it is not always necessary. Successful separations of native LNT and LNnT have been achieved. Reduction of the oligosaccharides can prevent the formation of α and β anomers, which can cause split peaks on high-resolution columns like PGC.
Q4: What detection method is most suitable for LNT and LNnT analysis?
A4: Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity, especially when coupled with liquid chromatography (LC-MS). Since LNT and LNnT are isomers with the same mass, their separation relies on chromatography, but MS is crucial for confirmation and can aid in quantification, particularly when baseline resolution is not fully achieved.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to resolve LNT and LNnT peaks in your chromatogram.
Issue 1: Poor or No Resolution Between LNT and LNnT Peaks
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | - Switch to a Porous Graphitic Carbon (PGC) column: PGC columns, like the Thermo Scientific Hypercarb, are highly recommended for isomer separation.[1] - Try a HILIC column: HILIC columns with amide or diol functional groups can also provide good selectivity for these isomers. |
| Suboptimal Mobile Phase Composition | - Adjust the organic modifier: Vary the concentration of acetonitrile in your mobile phase. For PGC, a shallow gradient of acetonitrile in an aqueous buffer is often effective. - Introduce a different organic solvent: Consider replacing a portion of the acetonitrile with another organic solvent like methanol to alter selectivity.[2] - Modify the aqueous phase: The addition of mobile phase modifiers like formic acid, ammonium formate, or ammonium acetate can significantly impact selectivity. Experiment with different additives and concentrations. |
| Inadequate Gradient Profile | - Flatten the gradient: A shallower gradient around the elution time of the isomers can significantly improve resolution.[1] Try holding the mobile phase composition isocratic for a period where the isomers elute. |
| Incorrect Flow Rate | - Optimize the flow rate: A lower flow rate generally provides better resolution, although it will increase the analysis time. |
| Elevated Column Temperature | - Adjust the column temperature: Temperature can affect selectivity. Experiment with different temperatures to find the optimal condition for your separation. |
Issue 2: Peak Tailing or Fronting
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | - Adjust mobile phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. - Increase buffer concentration: A higher buffer concentration (e.g., 10-20 mM) can sometimes reduce peak tailing. |
| Column Overload | - Reduce sample concentration: Dilute your sample and inject a smaller amount onto the column. If peak shape improves, mass overload was likely the issue.[3] |
| Physical Problems with the Column | - Column contamination: Flush the column with a strong solvent. - Column void: If the problem persists, the column may be damaged and require replacement. |
| Sample Solvent Mismatch | - Dissolve the sample in the initial mobile phase: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. |
Issue 3: Irreproducible Retention Times
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Column Equilibration | - Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. HILIC columns, in particular, may require longer equilibration times. |
| Mobile Phase Instability | - Prepare fresh mobile phase daily: Buffers can change pH or support microbial growth over time. |
| Fluctuations in Column Temperature | - Use a column oven: Maintaining a constant and consistent column temperature is crucial for reproducible retention times. |
| Pump Performance Issues | - Check for leaks and ensure proper pump maintenance: Inconsistent flow from the pump will lead to shifting retention times. |
Data Presentation: Comparison of Chromatographic Methods
The following table summarizes different chromatographic conditions that have been used for the separation of LNT and LNnT. Note: Specific resolution (Rs) values are often not reported in the literature; therefore, a qualitative assessment of separation is provided where quantitative data is unavailable.
| Chromatography Mode | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Separation Outcome | Reference |
| PGC-LC-MS | Thermo Scientific Hypercarb (100 x 2.1 mm, 3 µm) | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Gradient: 0-12% B in 21 min; 12-40% B in 11 min | Partial to good separation reported. Further optimization of the gradient is often needed. | [1] |
| PGC-LC-MS | Porous Graphitic Carbon | 10 mM Ammonium Bicarbonate (pH 8.0) | Acetonitrile | Gradient: 2-10% B over 20 min, then 10-16% B over 90 min | Good separation of various HMO isomers. | |
| HILIC-LC-MS | Amide-based HILIC column | Water with 10-20 mM Ammonium Formate/Acetate | Acetonitrile | Gradient: High initial concentration of acetonitrile, decreasing over time | Can provide good resolution, highly dependent on the specific HILIC phase and mobile phase conditions. |
Experimental Protocols
Protocol 1: Porous Graphitic Carbon (PGC) LC-MS Method
This protocol is a general guideline based on commonly used methods for HMO analysis.
1. Sample Preparation (Reduction to Alditols): a. To 50 µL of a purified HMO sample, add 50 µL of a freshly prepared 1.0 M sodium borohydride (NaBH₄) solution in water. b. Incubate the mixture at 65°C for 1.5 hours. c. Cool the sample to room temperature. d. Terminate the reaction by adding 50 µL of 0.3 M hydrochloric acid (HCl) to neutralize the solution. e. Lyophilize the sample and reconstitute in the initial mobile phase for injection.
2. LC-MS Parameters:
-
Column: Thermo Scientific Hypercarb PGC column (e.g., 100 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-21 min: 0-12% B
-
21-32 min: 12-40% B
-
32-37 min: 40-100% B
-
37-42 min: Hold at 100% B
-
42-43 min: 100-0% B
-
43-55 min: Hold at 0% B (equilibration)
-
-
MS Detection: Negative ion mode, monitoring for the deprotonated ions of the reduced LNT and LNnT ([M-H]⁻).
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS Method
This protocol provides a starting point for developing a HILIC-based separation.
1. Sample Preparation: a. For HILIC, samples should be dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions (e.g., 80-90% acetonitrile). b. If starting from an aqueous sample, protein precipitation with a high volume of acetonitrile can be used to simultaneously prepare the sample and adjust the solvent composition.
2. LC-MS Parameters:
-
Column: Amide- or Diol-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-2 min: Hold at 95% B
-
2-15 min: 95-60% B
-
15-16 min: 60-95% B
-
16-25 min: Hold at 95% B (equilibration)
-
-
MS Detection: Negative or positive ion mode, depending on the mobile phase additives and desired sensitivity.
Visualizations
Caption: A generalized workflow for the analysis of LNT and LNnT from sample preparation to data analysis.
Caption: A logical troubleshooting workflow for improving the resolution of LNT and LNnT.
References
Technical Support Center: Troubleshooting Matrix Effects in LNnT Analysis
This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Lacto-N-neotetraose (LNnT) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LNnT analysis? A1: Matrix effects are the alteration of the ionization efficiency of LNnT by co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the analysis.[2][3]
Q2: What are the primary sources of matrix effects in biological samples? A2: The most common sources of matrix effects in biological samples are endogenous and exogenous compounds that co-extract with the analyte. For LNnT analysis, major interfering substances include phospholipids, salts, proteins, and cholesterol. Phospholipids, in particular, are a major cause of ion suppression in electrospray ionization (ESI).
Q3: How can I determine if my LNnT analysis is being affected by matrix effects? A3: You can assess matrix effects using two primary methods: a qualitative post-column infusion test or a quantitative post-extraction spike analysis. The post-column infusion method involves infusing a standard solution of LNnT directly into the mass spectrometer while injecting a blank, extracted sample matrix. A dip or rise in the LNnT signal indicates the presence of ion suppression or enhancement from eluting matrix components. The quantitative post-extraction spike method, detailed in the protocols below, is the more common approach to measure the extent of the effect.
Q4: Is a stable isotope-labeled (SIL) internal standard essential for compensating for matrix effects? A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) for LNnT is highly recommended and is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By using the analyte-to-internal standard peak area ratio for quantification, variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable results. However, it is crucial to ensure the SIL-IS and the analyte co-elute perfectly, as even slight retention time differences can lead to differential matrix effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your LNnT analysis and provides systematic solutions.
Issue 1: Inaccurate or Irreproducible Quantification (Poor Recovery and/or Precision)
Question: My quantitative results for LNnT are inconsistent and show high variability between samples. Could this be a matrix effect?
Answer: Yes, inaccurate and irreproducible results are hallmark signs of unmanaged matrix effects. When different samples have varying levels of interfering components, the degree of ion suppression or enhancement can change from injection to injection, leading to poor precision and accuracy.
Caption: A logical workflow for troubleshooting inaccurate LNnT quantification.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step. A SIL-IS for LNnT will co-elute and experience the same matrix effects, allowing for reliable correction.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Different strategies can be employed depending on the complexity of the matrix.
-
Protein Precipitation (PPT): A simple but less clean method. Often leaves behind phospholipids and other small molecules.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning LNnT into a solvent where interfering components are less soluble.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining LNnT while washing away matrix components. Mixed-mode SPE can be particularly effective at removing phospholipids.
-
-
Optimize Chromatography: Adjust your LC method to chromatographically separate LNnT from the regions where ion suppression occurs. This can be achieved by modifying the mobile phase, gradient profile, or using a different column chemistry (e.g., HILIC for polar compounds like LNnT).
-
Dilute the Sample: A simple strategy to reduce the concentration of interfering components is to dilute the sample extract. However, this will also reduce the concentration of LNnT, so this approach is only viable if the assay has sufficient sensitivity.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: The chromatographic peak for LNnT is distorted. What could be the cause?
Answer: While several factors can cause poor peak shape, matrix components can contribute significantly. Particulates from an incomplete sample cleanup can clog the column frit, and high concentrations of matrix components can interfere with the analyte's interaction with the stationary phase.
-
Filter the Sample Extract: Before injection, filter the reconstituted sample extract through a 0.22 µm syringe filter to remove any particulates that may have precipitated.
-
Check Sample Solvent: Ensure the final sample extract is dissolved in a solvent that is compatible with or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause significant peak distortion.
-
Enhance Sample Cleanup: A more rigorous sample preparation method (e.g., switching from PPT to SPE) will remove more matrix components that could be interfering with the chromatography.
Quantitative Data on Sample Preparation
The choice of sample preparation technique has a significant impact on the removal of interfering substances and, consequently, the matrix effect.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%)* | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 50 - 85% | Adv: Fast, simple, inexpensive. Disadv: Least effective cleanup, significant matrix effects often remain, particularly from phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 80 - 100% | Adv: Cleaner extracts than PPT. Disadv: Can have lower recovery for polar analytes like LNnT, more labor-intensive. |
| Solid-Phase Extraction (SPE) | 90 - 110% | 95 - 105% | Adv: Provides the cleanest extracts, high recovery, and minimal matrix effects. Disadv: More expensive, requires method development. |
*Note: Matrix Effect is calculated as (Peak Response in Matrix / Peak Response in Neat Solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the calculation of the matrix effect and recovery.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of LNnT in the final mobile phase composition (e.g., at a mid-QC level).
-
Set B (Post-extraction Spike): Take at least 6 different lots of blank biological matrix. Process them using your sample preparation method. Spike the final, clean extract with LNnT at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike the blank biological matrix with LNnT at the same concentration as Set A before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Results:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add the SIL-IS solution.
-
Add 300 µL of ice-cold acetonitrile (or methanol) containing 1% formic acid.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or vial for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of the biological sample into a glass tube.
-
Add the SIL-IS solution.
-
Add 50 µL of a buffer if pH adjustment is needed to ensure LNnT is in a neutral state.
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at ~4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness and reconstitute in the mobile phase for injection.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
This is a generic protocol; specific steps will vary based on the sorbent chemistry (e.g., reversed-phase, mixed-mode).
-
Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibrate: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.
-
Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash: Pass a wash solvent through the cartridge to remove weakly bound interfering components. This step is critical for removing phospholipids and salts.
-
Elute: Pass an elution solvent through the cartridge to elute the retained LNnT and SIL-IS.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Caption: Decision tree for selecting a suitable sample preparation method.
References
Technical Support Center: Enzymatic Synthesis of Lacto-N-neotetraose (LNnT)
Welcome to the technical support center for the optimization of enzymatic Lacto-N-neotetraose (LNnT) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during LNnT synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of LNnT, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no LNnT product is detected in my reaction. What are the possible causes and how can I troubleshoot this?
A1: Low or no product formation is a common issue with several potential root causes. Systematically investigating the following can help identify the problem:
-
Enzyme Activity:
-
Inactive Enzymes: The glycosyltransferases, such as β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,4-galactosyltransferase (LgtB or GalT), may be inactive or have low specific activity. Verify the activity of your enzyme stocks using a standard assay with known substrates.
-
Improper Enzyme Folding/Expression: If you are using a whole-cell biosynthesis approach with engineered E. coli, improper protein folding or low expression levels of the necessary enzymes can be the culprit.[1][2][3][4] Analyze protein expression levels via SDS-PAGE and Western blot. Consider optimizing codon usage, expression temperature, and inducer concentration.
-
-
Substrate Availability & Quality:
-
Precursor Limitation: The synthesis of LNnT requires the precursor substrates UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal).[3] Ensure that the precursor pathways are not blocked and that the necessary precursors are available in sufficient concentrations. In whole-cell systems, this may involve engineering metabolic pathways to enhance precursor supply.
-
Substrate Degradation: Substrates may degrade if not stored properly. Use fresh, high-quality substrates and store them according to the manufacturer's recommendations.
-
-
Reaction Conditions:
-
Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. The optimal temperature for the novel β-1,4-galactosyltransferase from Haemophilus parainfluenzae (Hpa-GalT) is 25°C, while its optimal pH is 7.5, which is suitable for whole-cell fermentation. Verify that your reaction buffer pH is correct and that the incubation temperature is optimal for the specific enzymes you are using.
-
Presence of Inhibitors: The reaction mixture may contain inhibitors of your enzymes. These can be contaminants from substrate preparations or byproducts of the reaction.
-
Q2: I am observing the accumulation of the intermediate, Lacto-N-triose II (LNT-II), but the final LNnT product yield is low. What could be the issue?
A2: Accumulation of the LNT-II intermediate indicates that the first enzymatic step (addition of GlcNAc to lactose) is occurring, but the second step (addition of galactose to LNT-II) is inefficient. This points to a bottleneck at the β-1,4-galactosyltransferase step.
-
Sub-optimal Activity of β-1,4-galactosyltransferase: The specific activity of your β-1,4-galactosyltransferase may be lower than that of the β-1,3-N-acetylglucosaminyltransferase. Consider increasing the concentration of the β-1,4-galactosyltransferase or using an enzyme with higher specific activity.
-
Imbalanced Enzyme Expression: In whole-cell systems, the expression levels of the two key enzymes may not be balanced. A modular engineering strategy can be used to optimize the fluxes of the LNnT biosynthetic pathway by fine-tuning the translation initiation strength of the essential genes.
-
Feedback Inhibition: High concentrations of the intermediate or the final product may inhibit the activity of the enzymes. Monitor the concentration of all components over time to assess for potential inhibition.
Q3: My LNnT product is impure, with several side products detected. How can I improve the purity?
A3: The formation of side products is often due to the promiscuity of glycosyltransferases or competing metabolic pathways in whole-cell systems.
-
Enzyme Specificity: The glycosyltransferases used may have relaxed substrate specificity, leading to the formation of undesired oligosaccharides. Consider using enzymes with higher specificity or engineering the existing enzymes to improve their selectivity.
-
Competing Pathways in Whole-Cell Systems: In E. coli, native metabolic pathways can consume the precursors intended for LNnT synthesis. Knocking out competing pathways, such as those for lactose consumption or UDP-GlcNAc and UDP-galactose degradation, can significantly improve product purity and yield.
-
Purification Strategy: Post-synthesis purification is crucial for obtaining high-purity LNnT. Methods like membrane filtration and chromatography can be employed to separate LNnT from contaminating carbohydrates and other impurities. A simple and economical method for purifying LNnT from microbial fermentation involves a two-step membrane filtration process or a combination of membrane filtration and continuous chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes required for the enzymatic synthesis of LNnT?
A1: The enzymatic synthesis of this compound (Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)Glc) from lactose typically requires two key glycosyltransferases:
-
β-1,3-N-acetylglucosaminyltransferase (LgtA): This enzyme transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the C3 hydroxyl group of the galactose moiety of lactose, forming Lacto-N-triose II (LNT-II).
-
β-1,4-galactosyltransferase (LgtB or GalT): This enzyme then transfers a galactose (Gal) residue from UDP-Gal to the C4 hydroxyl group of the newly added GlcNAc residue of LNT-II, forming LNnT.
Q2: What are the common host organisms used for whole-cell biosynthesis of LNnT?
A2: Engineered Escherichia coli is a commonly used host for the whole-cell biosynthesis of LNnT. Researchers have successfully constructed high LNnT-producing E. coli strains by blocking competing metabolic pathways and overexpressing the necessary glycosyltransferases.
Q3: What are typical yields and productivities for LNnT synthesis?
A3: Yields and productivities can vary significantly depending on the synthesis method (in vitro vs. whole-cell) and the level of optimization. Recent studies using engineered E. coli have reported impressive results. For instance, one optimized strain produced an extracellular LNnT titer of 12.1 g/L in fed-batch cultivation, with a productivity of 0.25 g/L·h. Another study achieved LNnT production of 19.40 g/L in a 3 L bioreactor with a productivity of 0.47 g/(L·h). By employing a glucose/glycerol co-fermentation strategy, LNnT titers reached as high as 112.47 g/L in a 5 L fermenter.
Q4: How can I optimize the supply of nucleotide sugar precursors (UDP-GlcNAc and UDP-Gal) in my whole-cell system?
A4: Enhancing the supply of UDP-GlcNAc and UDP-Gal is critical for high-yield LNnT production. This can be achieved through several metabolic engineering strategies in E. coli:
-
Overexpression of key enzymes: Upregulating the expression of genes involved in the synthesis of these precursors.
-
Deletion of competing pathways: Knocking out genes that divert these precursors to other metabolic pathways.
-
Improving UTP synthesis: Enhancing the synthesis of UTP, a key component of the nucleotide sugars.
Q5: What are the challenges associated with the purification of LNnT?
A5: The purification of LNnT from a complex mixture, such as a fermentation broth, can be challenging due to the presence of structurally similar carbohydrates. Traditional methods like chromatography can be expensive and not easily scalable. However, alternative and more economical methods based on membrane filtration have been developed for the purification of LNnT from microbial fermentation.
Quantitative Data Summary
Table 1: Comparison of LNnT Production in Engineered E. coli
| Strain/Strategy | Titer (g/L) | Productivity (g/L·h) | Reference |
| Balanced expression of biosynthetic enzymes | 12.1 | 0.25 | |
| Stepwise pathway optimization | 19.40 | 0.47 | |
| Glucose/glycerol co-fermentation | 112.47 | Not Reported | |
| Novel β-1,4-galactosyltransferase | 32.6 (total), 27.1 (extracellular) | 0.52 |
Experimental Protocols
Protocol 1: General In Vitro Enzymatic Synthesis of LNnT
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing appropriate metal ions if required by the enzymes (e.g., 10 mM MnCl₂).
-
Add the acceptor substrate, lactose, to a final concentration of 10-50 mM.
-
Add the donor substrates, UDP-GlcNAc and UDP-Gal, to a final concentration of 1.2-1.5 molar equivalents relative to the acceptor.
-
-
Enzyme Addition:
-
Add purified β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,4-galactosyltransferase (LgtB) to the reaction mixture. The optimal enzyme concentration should be determined empirically but typically ranges from 0.1 to 1 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 25-37°C) with gentle agitation for 12-48 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 5 minutes).
-
Centrifuge the mixture to remove precipitated protein.
-
Purify the LNnT product from the supernatant using methods such as size-exclusion chromatography or activated charcoal chromatography.
-
Protocol 2: Whole-Cell Biosynthesis of LNnT in Engineered E. coli
-
Strain Cultivation:
-
Inoculate a single colony of the engineered E. coli strain into a suitable liquid medium (e.g., LB or a defined minimal medium) containing the appropriate antibiotics for plasmid maintenance.
-
Grow the culture overnight at 37°C with shaking.
-
-
Induction and Fermentation:
-
Inoculate a larger volume of fermentation medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce the expression of the LNnT synthesis pathway genes by adding an inducer (e.g., IPTG) to the culture.
-
Simultaneously, add lactose to the medium to serve as the initial substrate.
-
Shift the cultivation temperature to a lower value (e.g., 25-30°C) to promote proper protein folding and enhance product formation.
-
-
Fed-Batch Fermentation (for higher yields):
-
For higher cell densities and product titers, a fed-batch fermentation strategy is often employed.
-
Control the pH of the culture (e.g., at 7.0) and maintain dissolved oxygen levels.
-
Feed a concentrated solution of nutrients (e.g., glucose or glycerol) to the fermenter to sustain cell growth and product synthesis.
-
-
Product Recovery and Purification:
-
After fermentation (typically 48-72 hours), harvest the cells by centrifugation.
-
If the product is secreted into the medium, collect the supernatant. If the product is intracellular, lyse the cells to release the product.
-
Purify LNnT from the supernatant or cell lysate using methods such as membrane filtration and chromatography.
-
Visualizations
Caption: Enzymatic synthesis pathway of this compound (LNnT).
Caption: Troubleshooting workflow for LNnT enzymatic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Designing a Highly Efficient Biosynthetic Route for Lacto- N-Neotetraose Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Level Production of Lacto- N-neotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lacto-N-neotetraose (LNnT) Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the microbial fermentation of Lacto-N-neotetraose (LNnT).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during LNnT fermentation experiments, offering potential causes and solutions based on published research.
Q1: Why is my LNnT titer unexpectedly low?
Possible Causes:
-
Suboptimal Gene Expression: The expression levels of key enzymes in the LNnT biosynthesis pathway, such as β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,4-galactosyltransferase (LgtB or a functional equivalent), may not be balanced.[1][2][3]
-
Precursor Limitation: Insufficient supply of precursor molecules like UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc) can limit the final product yield.[2][4]
-
Competing Metabolic Pathways: Native metabolic pathways in the host organism (e.g., E. coli) might divert precursors away from LNnT synthesis. This includes lactose metabolism and pathways consuming UDP-Gal and UDP-GlcNAc.
-
Inhibition by Intermediates or Final Product: Accumulation of intermediate products like Lacto-N-triose II (LNT II) or the final product LNnT within the cell can inhibit enzyme activity or cell growth.
-
Inefficient Substrate Uptake: The host strain may not be efficiently utilizing the provided carbon source (e.g., lactose, glucose, glycerol).
Solutions:
-
Fine-tune Gene Expression: Modulate the expression of key synthesis genes using different promoters, ribosome binding sites (RBS), or by varying gene copy numbers to balance the metabolic flux.
-
Enhance Precursor Supply: Overexpress genes involved in the synthesis of UDP-Gal (e.g., galE, galT, galU) and UDP-GlcNAc (e.g., glmS, glmM, glmU).
-
Block Competing Pathways: Knock out genes of competing pathways, such as lacZ (β-galactosidase) to prevent lactose degradation, and ugd (UDP-glucose 6-dehydrogenase) to increase UDP-Gal availability.
-
Optimize Product Export: Overexpress transporter proteins to facilitate the export of LNnT out of the cell, thereby reducing intracellular accumulation and potential feedback inhibition.
-
Improve Substrate Utilization: Overexpress lactose permease (lacY) to enhance lactose uptake. For glucose-based processes, optimizing glucose transport can also be beneficial.
Q2: I'm observing a high accumulation of the intermediate Lacto-N-triose II (LNT II) but low conversion to LNnT. What could be the issue?
Possible Cause:
-
Inefficient β-1,4-galactosyltransferase Activity: The second glycosylation step, converting LNT II to LNnT, is likely the bottleneck. The β-1,4-galactosyltransferase (often LgtB or a homolog) may have low activity or expression.
Solutions:
-
Screen for More Efficient Enzymes: Identify and express more active β-1,4-galactosyltransferases from different microbial sources.
-
Increase Enzyme Expression: Enhance the expression of the β-1,4-galactosyltransferase gene through stronger promoters or higher gene copy numbers.
Q3: My engineered strain shows poor growth during fermentation. What are the potential reasons?
Possible Causes:
-
Metabolic Burden: High-level expression of multiple heterologous genes can impose a significant metabolic load on the host cells, diverting resources from essential cellular processes.
-
Toxicity of Intermediates or Products: Accumulation of certain metabolic intermediates or the final product might be toxic to the cells.
Solutions:
-
Optimize Induction Conditions: Adjust the concentration of the inducer (e.g., IPTG) and the timing of induction to balance recombinant protein production with cell growth.
-
Dynamic Regulation: Implement dynamic control systems, such as quorum sensing-based circuits, to regulate gene expression in response to cell density, potentially reducing the metabolic burden during the initial growth phase.
-
Enhance Product Export: As mentioned previously, facilitating the export of LNnT can alleviate intracellular toxicity.
Q4: Can I produce LNnT without adding lactose to the medium?
Answer:
-
Yes, it is possible to engineer strains for de novo synthesis of LNnT from a single carbon source like glucose. This involves engineering an endogenous lactose biosynthesis pathway in the host organism. This strategy can reduce production costs and simplify the fermentation process.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing LNnT production in engineered E. coli.
Table 1: Comparison of LNnT Production Strategies and Achieved Titers
| Host Strain & Strategy | Carbon Source(s) | Fermentation Scale | LNnT Titer (g/L) | Productivity (g/L/h) | Reference |
| Engineered E. coli with optimized LNnT export and co-fermentation | Glucose/Glycerol | 5 L Fermentor | 112.47 | 1.25 | |
| Engineered E. coli with optimized LNnT export and co-fermentation | Glucose/Glycerol | 1000 L Fermentor | 107.4 | 1.47 | |
| Plasmid-free engineered E. coli with optimized precursor supply | Not specified | 5 L Bioreactor | 34.24 | Not specified | |
| Engineered E. coli with de novo lactose synthesis | Glucose | 3 L Bioreactor | 25.4 | Not specified | |
| Engineered E. coli with stepwise pathway optimization | Not specified | 3 L Bioreactor | 19.40 | 0.47 | |
| Engineered E. coli with balanced enzyme expression | Not specified | Fed-batch cultivation | 12.1 | 0.25 | |
| Engineered Bacillus subtilis with fine-tuned LgtB expression | Not specified | Shake flask | 1.31 | Not specified | |
| Engineered E. coli with fine-tuned gene expression | Lactose | Not specified | 1.2 | Not specified |
Experimental Protocols
This section provides a generalized methodology for a fed-batch fermentation process aimed at high-yield LNnT production, based on common practices in the cited literature.
Protocol: Fed-Batch Fermentation for LNnT Production in Engineered E. coli
-
Inoculum Preparation:
-
Streak the engineered E. coli strain on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking at 220 rpm.
-
Transfer the overnight culture to 100 mL of seed medium in a 500 mL shake flask and incubate at 37°C and 220 rpm until the OD600 reaches 4.0-6.0.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the fermentation medium in a sterilized 5 L bioreactor. A typical medium might consist of glucose, yeast extract, peptone, and various salts and trace metals.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.
-
Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.
-
-
Fed-Batch and Induction Phase:
-
When the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose or glucose/glycerol solution.
-
Once the OD600 reaches a desired level (e.g., 20-30), induce the expression of the LNnT synthesis pathway genes by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue the fermentation, maintaining the control parameters (temperature, pH, DO) and feeding the carbon source to sustain growth and product formation.
-
-
Sampling and Analysis:
-
Collect samples from the bioreactor at regular intervals.
-
Measure cell density (OD600).
-
Analyze the supernatant for LNnT, LNT II, and residual substrate concentrations using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
The following diagrams illustrate key pathways and workflows for enhancing LNnT production.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Collection - High-Level Production of LactoâNâneotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. Designing a Highly Efficient Biosynthetic Route for Lacto- N-Neotetraose Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Level Production of Lacto- N-neotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility of Lacto-N-neotetraose in experimental buffers
Welcome to the technical support center for Lacto-N-neotetraose (LNnT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of LNnT, with a focus on addressing poor solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNnT)?
A1: this compound (LNnT) is a neutral human milk oligosaccharide (HMO)[1][2]. It is a tetrasaccharide, meaning it is composed of four sugar units linked together[1]. It is found as a white to off-white crystalline powder or as agglomerates.
Q2: Is this compound soluble in water?
A2: Yes, LNnT is soluble in water. Studies have reported preparing aqueous solutions of LNnT, for instance at concentrations of 5 mg/mL[3]. A 5% (w/v) solution of LNnT in water will typically have a pH ranging from 4.0 to 7.0.
Q3: In which common laboratory buffers can I dissolve LNnT?
A3: LNnT has been used in a variety of common laboratory buffers, including Phosphate Buffered Saline (PBS) and Tris-HCl. However, achieving high concentrations may require specific dissolution techniques.
Q4: What factors can influence the solubility of LNnT?
A4: The solubility of oligosaccharides like LNnT can be influenced by several factors including:
-
Temperature: Generally, increasing the temperature can aid in the dissolution of sugars.
-
pH: The pH of the buffer can affect the stability and solubility of some oligosaccharides.
-
Buffer Composition: The presence of certain salts or other molecules in the buffer could potentially interact with LNnT and affect its solubility.
-
Concentration: As with any compound, there is a saturation point above which LNnT will not dissolve further.
Q5: How should I store my this compound, both in solid form and in solution?
A5: As a solid, LNnT should be stored at <-15°C with the container well-sealed. Stock solutions of LNnT can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Addressing Poor Solubility of LNnT
This guide provides a systematic approach to resolving common solubility issues with this compound in experimental buffers.
Problem: this compound is not dissolving or is precipitating out of solution.
Below is a workflow to help you troubleshoot and resolve this issue.
Caption: A step-by-step workflow for troubleshooting the dissolution of this compound.
Experimental Protocols
General Protocol for Preparing an Aqueous Stock Solution of this compound
This protocol provides a general procedure for dissolving LNnT in a standard laboratory buffer such as PBS or Tris-HCl.
Materials:
-
This compound (LNnT) powder
-
Sterile, high-purity water or desired buffer (e.g., PBS, pH 7.4)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Water bath or incubator
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of LNnT powder in a sterile conical tube or vial.
-
Initial Dissolution: Add a portion of the desired buffer to the LNnT powder. Vortex vigorously for 1-2 minutes.
-
Warming (if necessary): If the LNnT does not fully dissolve, place the tube in a water bath or incubator set to 37-50°C for 10-15 minutes. Intermittently vortex the solution during this time.
-
pH Adjustment (if necessary): For unbuffered solutions, check the pH and adjust as needed with dilute acid or base. For buffered solutions, ensure the final pH is within the desired range.
-
Final Volume: Once the LNnT is fully dissolved, add the remaining buffer to reach the final desired concentration.
-
Sterile Filtration: If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile solution into smaller volumes and store at -20°C or -80°C.
Quantitative Data Summary
While specific solubility limits of LNnT in various buffers are not extensively published, the following table summarizes concentrations that have been successfully used in research applications.
| Compound | Buffer/Solvent | Concentration | Reference |
| This compound | Not specified | 5 mg/mL | |
| This compound | Water (to make a 5% solution) | 50 mg/mL | |
| This compound | Tris-HCl (100 mM, pH 7.4) | Not specified, used in a reaction mixture | |
| This compound | Cell culture medium | Not specified, used to treat cells |
Signaling Pathway
This compound has been shown to interact with Tumor Necrosis Factor Receptor 1 (TNFR1) and modulate inflammatory responses in intestinal epithelial cells. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound (LNnT) in attenuating TNF-α-induced inflammation via interaction with TNFR1.
References
minimizing degradation of Lacto-N-neotetraose during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lacto-N-neotetraose (LNnT). This resource provides essential guidance on sample preparation, focusing on methods to minimize degradation and ensure accurate, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNnT) and why is it susceptible to degradation?
A1: this compound (LNnT) is a neutral, abundant human milk oligosaccharide (HMO) composed of four sugar molecules linked together[1][2]. Like many complex carbohydrates, its stability is compromised by several factors during sample preparation. The glycosidic bonds linking the monosaccharide units are susceptible to cleavage under certain conditions. Key degradation pathways include acid hydrolysis (from reagents or acidic pH), enzymatic degradation from contaminating glycosidases, and the Maillard reaction in the presence of amino acids and heat[3][4][5].
Q2: What are the optimal storage conditions for samples containing LNnT?
A2: Proper storage is critical to prevent degradation. For short-term storage, refrigeration at 4°C is acceptable for a limited time. For long-term stability, samples should be stored frozen at ≤ -15°C. It is also crucial to minimize freeze-thaw cycles, as these can compromise sample integrity. When stored as a dry powder, related compounds have shown stability for up to 24 months at room temperature, suggesting that dried, pure LNnT is relatively stable under anhydrous conditions.
Q3: Which chemicals or reagents require careful handling to prevent LNnT degradation?
A3: Several common laboratory reagents can cause LNnT degradation. Strong acids (e.g., trifluoroacetic acid - TFA) and even weaker acids (e.g., formic acid) used in LC-MS mobile phases can cause acid-induced degradation, especially when combined with heat. Care should also be taken during derivatization or labeling steps that require acidic catalysts. Additionally, ensure all solutions are free from microbial contamination, which could introduce degrading enzymes like glycosidases.
Troubleshooting Guide: Common Issues in LNnT Analysis
This guide addresses specific problems you may encounter during your experiments, focusing on the common issue of poor LNnT recovery.
Problem: Low or Inconsistent Recovery of LNnT
Low recovery is a frequent challenge in oligosaccharide analysis. The cause can often be traced back to one or more steps in the sample preparation workflow. Use the following decision tree and detailed explanations to diagnose the issue.
Caption: Troubleshooting decision tree for low LNnT recovery.
Detailed Explanations for Low Recovery
-
Cause 1: Acid Hydrolysis and Thermal Degradation
-
Problem: Exposure to acidic conditions, particularly when combined with heat, can cleave the glycosidic bonds of LNnT. Studies have shown that even moderate heat (e.g., 37°C during centrifugal evaporation) or the presence of 0.1% formic acid in an LC-MS eluent can cause partial degradation of oligosaccharides.
-
Solution: Maintain a neutral pH (around 7.0) whenever possible. If an acidic step is unavoidable, perform it at the lowest possible temperature for the shortest duration. Use alternatives to acid where feasible and validate their compatibility. When concentrating samples, use methods like lyophilization (freeze-drying) or centrifugal evaporation at low temperatures (<30°C).
-
-
Cause 2: Maillard Reaction
-
Problem: The Maillard reaction is a non-enzymatic browning reaction between the reducing end of LNnT and amino groups from amino acids or proteins. This reaction is accelerated by heat (typically 140-165°C, but can occur at lower temperatures over longer periods) and results in the loss of free LNnT.
-
Solution: Efficiently remove proteins from the sample matrix early in the workflow. This is especially critical for samples like infant formula or milk. Methods like molecular weight cutoff filtration or cold ethanol precipitation are effective. Avoid excessive heating of samples that still contain proteins or amino acids.
-
-
Cause 3: Enzymatic Degradation
-
Problem: Samples, particularly those from biological sources, may be contaminated with bacteria that produce glycosidases. These enzymes can specifically cleave LNnT, breaking it down into smaller sugars.
-
Solution: Always work on ice to reduce enzymatic activity. Use sterile, nuclease-free tubes and reagents. Process samples as quickly as possible after collection. If sample integrity is a major concern, consider the addition of a broad-spectrum protease/glycosidase inhibitor cocktail, but first verify that the inhibitors do not interfere with downstream analysis.
-
-
Cause 4: Inefficient Protein Removal and Matrix Effects
-
Problem: High concentrations of proteins in the sample matrix can physically trap or co-precipitate LNnT, leading to its loss. Furthermore, residual proteins can interfere with downstream analysis, such as by overloading a solid-phase extraction (SPE) column, which can cause poor recovery of the target analytes.
-
Solution: Prioritize the removal of large molecules. For milk or formula samples, an initial centrifugation step to remove fats is followed by protein removal using ultrafiltration (e.g., with a 10 kDa molecular weight cutoff filter) or precipitation.
-
Data Summary and Experimental Protocols
Factors Affecting LNnT Stability
The following table summarizes key environmental and chemical factors that can lead to the degradation of LNnT during sample preparation.
| Factor | Condition | Potential Impact on LNnT | Mitigation Strategy |
| Temperature | > 40°C | Accelerates both acid hydrolysis and the Maillard reaction. | Keep samples on ice; use low-temperature evaporation; avoid prolonged heating. |
| pH | Acidic (pH < 4) | Promotes acid hydrolysis of glycosidic bonds. | Maintain neutral pH; minimize exposure time if acidic conditions are required. |
| pH | Alkaline (pH > 8) | Can accelerate the Maillard reaction by increasing amino group nucleophilicity. | Maintain neutral pH during processing steps involving heat. |
| Contaminants | Amino Acids / Proteins | Reactants for the Maillard reaction, reducing free LNnT content. | Remove proteins early via filtration or precipitation. |
| Contaminants | Microbial Enzymes | Enzymatic cleavage of glycosidic bonds. | Use sterile techniques; keep samples cold; process quickly. |
| Reagents | Strong Acids (TFA) | Significant hydrolysis. | Avoid use; if necessary, use at low concentration and low temperature. |
| Reagents | Weak Acids (Formic Acid) | Can cause in-source fragmentation in LC-MS and gradual hydrolysis. | Optimize concentration in mobile phase; keep samples cool in autosampler. |
Recommended Storage Conditions
| Storage Duration | Condition | Rationale |
| Short-Term (< 24 hours) | 4°C (Refrigerated) | Slows most enzymatic and chemical degradation processes for a brief period. |
| Long-Term (> 24 hours) | ≤ -15°C (Frozen) | Halts most biological activity and significantly slows chemical reactions. |
| Pure Compound (Dry) | Room Temperature (in desiccator) | Stable for extended periods when dry. Protect from humidity. |
General Protocol: LNnT Extraction from Complex Aqueous Samples
This protocol provides a general workflow for extracting LNnT from protein-rich aqueous samples like milk, infant formula, or cell culture media.
Caption: General experimental workflow for LNnT sample preparation.
Detailed Methodology:
-
Sample Handling and Defatting:
-
Thaw frozen samples on ice to minimize degradation from enzymatic activity.
-
Transfer 1 mL of the sample to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cells and separate the lipid layer.
-
Carefully collect the aqueous supernatant, avoiding the top lipid layer and the bottom cell pellet.
-
-
Protein Removal (Choose one method):
-
Method A: Ethanol Precipitation:
-
Add three volumes of ice-cold absolute ethanol to the collected supernatant.
-
Vortex briefly and incubate at -20°C for at least 1 hour (or overnight) to precipitate proteins.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the oligosaccharides.
-
-
Method B: Molecular Weight Cutoff (MWCO) Filtration:
-
Use a pre-rinsed centrifugal filter unit with a 10 kDa MWCO.
-
Add the aqueous supernatant to the filter unit.
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 20-30 minutes at 4°C).
-
Collect the filtrate, which contains LNnT and other small molecules.
-
-
-
Optional: Solid-Phase Extraction (SPE) for Cleanup:
-
This step is recommended to remove salts and other interfering small molecules, which can improve results for mass spectrometry. Graphitized carbon cartridges are commonly used for oligosaccharides.
-
Condition the SPE cartridge according to the manufacturer's protocol.
-
Load the deproteinized sample onto the cartridge.
-
Wash the cartridge with water or a low-concentration organic solvent to remove salts.
-
Elute the LNnT fraction using an appropriate solvent (e.g., a solution of acetonitrile and water, sometimes with a small amount of modifier).
-
-
Concentration and Reconstitution:
-
Dry the collected filtrate or SPE eluate using a centrifugal vacuum concentrator at a low temperature setting (<30°C) or by lyophilization.
-
Reconstitute the dried sample in a precise volume of the appropriate mobile phase or injection solvent for your analytical method (e.g., HPLC-grade water for HPAEC-PAD or a water/acetonitrile mixture for LC-MS).
-
-
Final Filtration and Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates before injection.
-
Transfer to an autosampler vial for analysis by HPAEC-PAD, LC-MS, or another validated method.
-
References
- 1. This compound | 13007-32-4 | OL05765 | Biosynth [biosynth.com]
- 2. This compound (LNnT) Analysis Service - CD BioGlyco [bioglyco.com]
- 3. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Maillard reaction with α-lactalbumin in infant formula reduces the prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for Studying LNnT Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lacto-N-neotetraose (LNnT) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNnT) and what is its primary role in in vitro studies?
A1: this compound (LNnT) is a neutral core human milk oligosaccharide (HMO) that is being increasingly studied for its potential health benefits. In cell culture experiments, LNnT is primarily investigated for its effects on intestinal epithelial cell growth and maturation, gut barrier function, and modulation of immune responses.[1][2][3] It has been shown to promote the proliferation and differentiation of intestinal stem cells in vitro.[1][2]
Q2: Which cell lines are commonly used to study the effects of LNnT?
A2: Commonly used cell lines for studying LNnT's effects on the intestinal epithelium include Caco-2 (a human colorectal adenocarcinoma cell line that differentiates into enterocyte-like cells), HT-29 (another human colorectal adenocarcinoma cell line that can differentiate into both absorptive and mucus-secreting cells), and co-culture systems like Caco-2/HT29-MTX to mimic the intestinal barrier with mucus production. Fetal intestinal epithelial cells like FHs 74 Int and the adult colonic epithelial cell line T84 have also been used to study inflammatory responses.
Q3: How should I prepare LNnT for addition to my cell culture medium?
A3: LNnT is generally soluble in aqueous solutions. To prepare LNnT for your experiments, it is recommended to dissolve it in sterile, serum-free cell culture medium or a buffered saline solution such as PBS to create a stock solution. This stock solution can then be further diluted to the desired final concentration in your complete cell culture medium. It is advisable to filter-sterilize the stock solution using a 0.22 µm filter before adding it to your cell cultures to maintain sterility.
Q4: What is a typical concentration range for LNnT in cell culture experiments?
A4: The effective concentration of LNnT can vary depending on the cell type and the specific biological endpoint being measured. Published studies have used a range of concentrations. For example, in studies investigating the attenuation of TNF-α induced inflammation, a concentration of 5 mg/mL was used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am not observing any effect of LNnT on my cells.
-
Possible Cause 1: Suboptimal LNnT Concentration.
-
Solution: Perform a dose-response study with a wider range of LNnT concentrations. It is possible that the concentration you are using is too low to elicit a response or so high that it is causing cytotoxic effects that mask the intended biological activity.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The effects of LNnT may not be immediately apparent. Try extending the incubation time of your experiment. A time-course experiment can help determine the optimal duration for observing the desired effect.
-
-
Possible Cause 3: Cell Line and Passage Number.
-
Solution: Ensure that the cell line you are using is appropriate for studying the intended effect of LNnT. The responsiveness of cells can also change with high passage numbers. It is recommended to use cells with a low passage number and to regularly authenticate your cell lines.
-
-
Possible Cause 4: LNnT Quality and Preparation.
-
Solution: Verify the purity and quality of your LNnT. Ensure that it has been stored correctly according to the manufacturer's instructions. When preparing your LNnT solution, make sure it is fully dissolved and sterile-filtered before adding it to your cell culture.
-
Issue 2: My cells are detaching or showing signs of toxicity after LNnT treatment.
-
Possible Cause 1: High LNnT Concentration.
-
Solution: High concentrations of any supplement can alter the osmolarity of the culture medium and induce cellular stress. Reduce the concentration of LNnT in your experiments. An MTT or other cell viability assay can help determine the cytotoxic threshold of LNnT for your specific cell line.
-
-
Possible Cause 2: Contamination of LNnT Stock Solution.
-
Solution: If your LNnT stock solution was not properly sterile-filtered, it could be a source of microbial contamination, leading to cell death. Always prepare and handle LNnT solutions under aseptic conditions and filter-sterilize before use.
-
-
Possible Cause 3: Impurities in the LNnT.
-
Solution: Ensure you are using a high-purity grade of LNnT suitable for cell culture. Impurities from the synthesis or purification process could be toxic to cells.
-
Issue 3: I am seeing high variability in my experimental replicates.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure that you have a single-cell suspension and that cells are evenly distributed when plating. Inconsistent cell numbers across wells will lead to variable results.
-
-
Possible Cause 2: Inconsistent LNnT Treatment.
-
Solution: Make sure to mix your LNnT-containing medium thoroughly before adding it to the cells. Pipetting accuracy is also crucial for consistent treatment across all wells.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and response to treatment. To minimize this, avoid using the outermost wells for your experimental conditions and instead fill them with sterile PBS or medium.
-
Quantitative Data Summary
| Parameter | Cell Line | LNnT Concentration | Incubation Time | Observed Effect | Reference |
| IL-8 Secretion (TNF-α induced) | FHs 74 Int | 5 mg/mL | 24 hours | 38% reduction in IL-8 secretion | |
| TNFR1 Binding Affinity (Kd) | N/A | N/A | N/A | 900 ± 660 nM | |
| Wound Closure Rate | Mouse model | 100 and 200 µg (intradermal) | 7 days | Increased wound closure rate | |
| Gene Expression (IL-10, IL-4, IL-13) | Mouse model | 100 and 200 µg (intradermal) | N/A | Higher expression rates |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is used to determine the effect of LNnT on cell viability and to establish a non-toxic concentration range for further experiments.
Materials:
-
Cells of interest (e.g., Caco-2, HT-29)
-
Complete cell culture medium
-
LNnT
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
LNnT Treatment: Prepare serial dilutions of LNnT in complete culture medium. Remove the old medium from the wells and add 100 µL of the LNnT-containing medium to the respective wells. Include a vehicle control (medium without LNnT).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measuring Intestinal Barrier Integrity using Transepithelial Electrical Resistance (TEER)
This protocol is used to assess the effect of LNnT on the integrity of an epithelial cell monolayer, which is a measure of gut barrier function.
Materials:
-
Epithelial cells (e.g., Caco-2)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Complete cell culture medium
-
LNnT
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile PBS with calcium and magnesium
Procedure:
-
Cell Seeding: Seed epithelial cells onto the apical side of the Transwell® inserts at a high density to form a confluent monolayer. Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of tight junctions.
-
LNnT Treatment: Once a stable TEER reading is achieved, treat the cells by adding LNnT-containing medium to the apical and/or basolateral compartments. Include a vehicle control.
-
TEER Measurement: a. Before measurement, equilibrate the plate at room temperature for 15-20 minutes. b. Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry in a sterile hood. Rinse the electrodes with sterile PBS. c. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer. d. Record the resistance reading in ohms (Ω). e. Measure the resistance of a blank Transwell® insert (without cells) containing only medium to subtract the background resistance.
-
Data Calculation: a. Subtract the resistance of the blank insert from the resistance of the cell monolayer. b. Multiply the resulting value by the surface area of the Transwell® insert to obtain the TEER value in Ω·cm².
-
Monitoring: Measure TEER at various time points after LNnT treatment to assess the dynamic changes in barrier function.
Signaling Pathways and Experimental Workflows
LNnT Attenuation of TNF-α Induced Inflammation
LNnT has been shown to attenuate inflammation induced by Tumor Necrosis Factor-alpha (TNF-α) in fetal intestinal epithelial cells. One of the proposed mechanisms is the interaction of LNnT with the TNF receptor 1 (TNFR1), which may interfere with the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-8.
Caption: Proposed pathway of LNnT's anti-inflammatory effect.
Experimental Workflow for Investigating LNnT Effects
The following workflow outlines the key steps in designing and executing an in vitro study to investigate the effects of LNnT on a specific cell line.
Caption: General workflow for studying LNnT in cell culture.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. Human Milk Oligosaccharide LNnT Promotes Intestinal Epithelial Growth and Maturation During the Early Life of Infant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and this compound (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LNnT Quantification by Mass Spectrometry
Welcome to the technical support center for the quantification of Lacto-N-neotetraose (LNnT) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during LNnT analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during LNnT quantification by LC-MS?
A1: The most frequent challenges in LNnT quantification by Liquid Chromatography-Mass Spectrometry (LC-MS) include poor signal intensity, matrix effects leading to ion suppression or enhancement, difficulties in separating LNnT from its isomer Lacto-N-tetraose (LNT), in-source fragmentation, and sample contamination.[1][2][3][4]
Q2: How can I improve the signal intensity for LNnT?
A2: To enhance signal intensity, ensure your sample is appropriately concentrated. If it's too dilute, consider concentration steps like lyophilization followed by reconstitution in a smaller volume. Optimizing ionization efficiency by experimenting with different ionization methods (e.g., ESI, MALDI) and regularly tuning and calibrating your mass spectrometer are also crucial. Additionally, proper sample cleanup to remove interfering substances can significantly improve signal-to-noise ratios.
Q3: What is "ion suppression" and how does it affect LNnT analysis?
A3: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, LNnT. This interference reduces the analyte's signal intensity, leading to inaccurate quantification. It is a significant issue in Electrospray Ionization (ESI)-MS.
Q4: Should I analyze LNnT in positive or negative ion mode?
A4: Neutral oligosaccharides like LNnT can often be analyzed in both positive and negative ion modes. In positive mode, they are typically detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). In negative ion mode, they can be detected as deprotonated molecules ([M-H]⁻) or adducts with anions like chloride ([M+Cl]⁻). The choice of polarity can depend on the sample matrix and the specific mass spectrometer being used. It is advisable to test both modes during method development to determine which provides better sensitivity and specificity for LNnT.
Q5: How can I differentiate between LNnT and its isomer LNT?
A5: Differentiating between LNnT and LNT is a significant challenge due to their identical mass. This separation can be achieved through chromatographic separation using specialized columns, such as porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns, which can resolve the isomers based on their structural differences. Additionally, unique fragment ions (MRMs) in tandem mass spectrometry (MS/MS) can be used to distinguish and quantify the structurally similar isomers.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems during LNnT quantification.
Problem 1: Poor or No LNnT Signal
Possible Causes:
-
Low Sample Concentration: The LNnT concentration in your sample may be below the instrument's limit of detection.
-
Inefficient Ionization: Suboptimal ionization source parameters or the chosen ionization mode may not be suitable for LNnT.
-
Ion Suppression: Components in the sample matrix are interfering with LNnT ionization.
-
Instrument Malfunction: Issues with the mass spectrometer, such as a dirty ion source or incorrect tuning.
-
Improper Sample Preparation: Incomplete extraction or loss of analyte during cleanup steps.
Solutions:
-
Sample Concentration: Concentrate your sample using methods like vacuum centrifugation or solid-phase extraction (SPE).
-
Optimize Ionization: Adjust ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes.
-
Mitigate Matrix Effects: Improve sample cleanup using SPE with graphitized carbon cartridges. Dilute the sample to reduce the concentration of interfering matrix components.
-
Instrument Maintenance: Clean the ion source and perform instrument tuning and calibration according to the manufacturer's recommendations.
-
Review Sample Preparation: Ensure the chosen extraction and cleanup protocol is validated for oligosaccharides.
Problem 2: Inconsistent or Irreproducible Quantitative Results
Possible Causes:
-
Matrix Effects: Variation in the sample matrix between different samples or between samples and standards.
-
Inaccurate Calibration Curve: Poor linearity or incorrect concentration of standards.
-
Sample Degradation: LNnT may be degrading during sample storage or preparation.
-
LC System Issues: Fluctuations in pump pressure, column degradation, or inconsistent injection volumes.
Solutions:
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (SIL-IS) for LNnT to correct for matrix effects and variations in sample processing.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
Optimize Storage and Handling: Store samples at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Avoid acidic conditions during sample preparation which can cause degradation.
-
LC System Maintenance: Regularly check the LC system for leaks, ensure proper pump performance, and use a guard column to protect the analytical column.
Problem 3: Co-elution or Poor Separation of LNnT and LNT
Possible Causes:
-
Inadequate Chromatographic Method: The LC column and mobile phase are not capable of resolving the isomers.
-
Column Overloading: Injecting too much sample onto the column.
Solutions:
-
Optimize Chromatography:
-
Column Selection: Use a high-resolution column such as a porous graphitized carbon (PGC) or an amide-based HILIC column.
-
Mobile Phase Gradient: Optimize the gradient elution profile to enhance separation.
-
-
Reduce Injection Volume: Decrease the amount of sample injected to prevent column overloading.
Quantitative Data Summary
The following table provides an example of expected quantitative results for LNnT in a human milk sample, demonstrating good versus poor data quality.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) | Data Quality | Notes |
| Good Quality Data | |||||
| Standard 1 (1 µg/mL) | 12.5 | 50,000 | 1.0 | Excellent | Symmetrical peak shape |
| Standard 2 (10 µg/mL) | 12.5 | 510,000 | 10.0 | Excellent | Symmetrical peak shape |
| QC Low (2 µg/mL) | 12.6 | 98,000 | 1.96 | Good | Within 15% of nominal |
| QC High (8 µg/mL) | 12.5 | 405,000 | 8.1 | Good | Within 15% of nominal |
| Sample 1 | 12.5 | 255,000 | 5.1 | Good | Clear, well-defined peak |
| Poor Quality Data | |||||
| Sample 2 | 13.0 | 15,000 | 0.3 | Poor | Retention time shift, low signal |
| Sample 3 | 12.5 | 150,000 | 3.0 | Poor | Broad, tailing peak |
| Sample 4 | - | - | Not Detected | Poor | No peak detected |
Experimental Protocols
Protocol 1: Sample Preparation for LNnT Quantification from Human Milk
-
Sample Thawing and Skimming: Thaw frozen human milk samples at 4°C. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the lipid layer. Carefully collect the skim milk (middle aqueous layer).
-
Protein Precipitation: To 100 µL of skim milk, add 400 µL of ice-cold ethanol. Vortex and incubate at -20°C for 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the human milk oligosaccharides (HMOs).
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a graphitized carbon SPE cartridge with one column volume of 80% acetonitrile/0.1% trifluoroacetic acid (TFA), followed by one column volume of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other impurities.
-
Elute the HMOs with 40% acetonitrile/0.1% TFA.
-
Dry the eluate and reconstitute in the initial mobile phase.
-
Protocol 2: LC-MS/MS Method for LNnT Quantification
-
LC System: UHPLC system
-
Column: Porous Graphitized Carbon (PGC) column (e.g., 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-17 min: 40-95% B
-
17-20 min: 95% B
-
20-22 min: 95-5% B
-
22-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions:
-
LNnT/LNT Precursor Ion: m/z 708.2 [M+H]⁺
-
LNnT Quantifier Ion: (Specific fragment ion)
-
LNnT Qualifier Ion: (Specific fragment ion)
-
LNT Quantifier Ion: (Specific fragment ion)
-
LNT Qualifier Ion: (Specific fragment ion)
-
Visualizations
Caption: A troubleshooting workflow for LNnT quantification by mass spectrometry.
Caption: A typical sample preparation workflow for the extraction of LNnT from human milk.
References
Technical Support Center: Long-Term Stability of Lacto-N-neotetraose (LNnT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Lacto-N-neotetraose (LNnT) during long-term storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound (LNnT)?
A1: For optimal long-term stability, solid LNnT should be stored in a cool, dry, and dark environment. It is recommended to store LNnT at or below room temperature (20-25°C), protected from moisture and light. A GRAS notification for LNnT has indicated that it is stable for up to 5 years under ambient storage conditions with no appreciable degradation.[1] To prevent moisture uptake, it is crucial to store the powder in a tightly sealed container, preferably with a desiccant.
Q2: What are the primary degradation pathways for LNnT during storage?
A2: The primary degradation pathways for LNnT include:
-
Hydrolysis: Under acidic conditions, the glycosidic bonds in LNnT can be hydrolyzed, breaking the oligosaccharide into smaller sugar units. This process is accelerated by elevated temperatures.
-
Maillard Reaction: In the presence of amino acids or proteins, LNnT can undergo the Maillard reaction, especially under conditions of heat and moderate humidity. This non-enzymatic browning reaction leads to the formation of complex products, which can alter the sensory properties and potentially reduce the bioactivity of LNnT. One study showed that the Maillard reaction between LNnT and α-lactalbumin reduced its prebiotic properties.
Q3: How do pH and humidity affect the stability of LNnT?
A3:
-
pH: Acidic conditions (low pH) can catalyze the hydrolysis of the glycosidic linkages in LNnT, leading to its degradation. Neutral to slightly alkaline conditions are generally more favorable for preserving the integrity of neutral oligosaccharides like LNnT.
-
Humidity: High relative humidity can significantly impact the stability of powdered LNnT. Moisture can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions such as the Maillard reaction. Studies on lactose, a component of LNnT, have shown that high humidity can lead to caking and deterioration of powder flowability, which can be indicative of underlying chemical instability.[2][3]
Q4: What are the signs of LNnT degradation?
A4: Degradation of LNnT may not always be visually apparent. However, some indicators include:
-
Discoloration: A yellowing or browning of the powder can indicate the occurrence of the Maillard reaction.
-
Changes in Physical Properties: Caking, clumping, or reduced flowability of the powder can suggest moisture uptake and potential degradation.
-
Altered Analytical Profile: The most reliable way to detect degradation is through analytical techniques such as HPLC or HPAEC-PAD. The appearance of new peaks, a decrease in the main LNnT peak area, or shifts in retention times can all signify degradation.
Troubleshooting Guides
Guide 1: Unexpected Degradation of LNnT in Solid State
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) of LNnT Powder | Maillard reaction due to exposure to heat and/or humidity in the presence of nitrogen-containing compounds. | 1. Verify Storage Conditions: Ensure LNnT is stored in a cool, dry place, away from heat sources. 2. Check for Contamination: Ensure the storage container is clean and free from any residual amino acids or proteins. 3. Control Humidity: Store in a desiccator or with a desiccant to minimize moisture exposure. |
| Caking or Clumping of LNnT Powder | High humidity and moisture absorption. | 1. Improve Storage Seal: Use containers with airtight seals. 2. Use a Desiccant: Place a desiccant pouch inside the storage container. 3. Conditioning: Before opening, allow the container to equilibrate to room temperature to prevent condensation. |
| Decrease in LNnT Purity Over Time (Confirmed by Analysis) | Gradual hydrolysis or other degradation reactions. | 1. Re-evaluate Storage Temperature: Consider storing at a lower temperature (e.g., 4°C). 2. Inert Atmosphere: For highly sensitive applications, consider storing under an inert gas like nitrogen or argon to prevent oxidative degradation. |
Guide 2: Issues Encountered During Analytical Method for Stability Testing
This guide focuses on troubleshooting High-Performance Anion-Exchange Chromatography with Pulsed Amic Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC), the primary methods for LNnT analysis.
| Issue | Possible Cause (HPAEC-PAD & HPLC) | Troubleshooting Steps |
| Peak Tailing | - Column contamination or degradation. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. | 1. Column Wash: Flush the column with a strong solvent. 2. Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase. 3. Use a Guard Column: To protect the analytical column from contaminants. 4. Check for Voids: Inspect the column for any voids in the packing material. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging. | 1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of eluents. 2. Use a Column Oven: Maintain a constant and stable column temperature. 3. Equilibrate the System: Ensure the column is fully equilibrated before each run. 4. Replace Column: If the column is old or has been used extensively. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Pump pulsation. | 1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase. 2. Flush the System: Flush the pump and detector cell with a suitable solvent. 3. Check Pump Seals: Inspect and replace pump seals if necessary. |
| Ghost Peaks | - Contamination in the sample, solvent, or system. - Carryover from previous injections. | 1. Run a Blank Gradient: To identify the source of contamination. 2. Clean the Injector: Flush the injector port and syringe. 3. Use High-Purity Solvents: Ensure the mobile phase components are of high purity. |
Data Presentation
Table 1: Factors Influencing LNnT Stability and Recommended Conditions
| Parameter | Condition | Potential Effect on LNnT | Recommendation |
| Temperature | Elevated (>30°C) | Accelerates hydrolysis and Maillard reaction. | Store at or below room temperature (20-25°C). For maximum stability, consider refrigeration (4°C). |
| pH (in solution) | Acidic (< 6.0) | Promotes hydrolysis of glycosidic bonds. | Maintain a neutral to slightly alkaline pH (7.0 - 8.0) for LNnT solutions. |
| Neutral (6.0 - 8.0) | Generally stable. | Optimal for most applications. | |
| Alkaline (> 8.0) | May promote epimerization or other rearrangements at high temperatures. | Use with caution, especially in combination with heat. | |
| Relative Humidity (RH) | High (>60%) | Increases moisture content, leading to caking and accelerating degradation reactions. | Store in a dry environment with low RH. Use of a desiccator is recommended. |
| Light | UV or prolonged exposure to light | May initiate photo-degradation, although less common for oligosaccharides. | Store in an opaque or amber container to protect from light. |
| Presence of Reactants | Amino acids, proteins | Can lead to the Maillard reaction. | Avoid storing LNnT in close proximity to or mixed with reactive compounds, especially if heat is applied. |
Table 2: Hypothetical Degradation Profile of a Neutral Oligosaccharide Under Accelerated Conditions (Illustrative Example)
| Condition | Time (days) | Remaining Oligosaccharide (%) |
| 40°C / 75% RH | 0 | 100 |
| 30 | 95 | |
| 60 | 90 | |
| 90 | 85 | |
| 50°C / 75% RH | 0 | 100 |
| 30 | 88 | |
| 60 | 78 | |
| 90 | 68 | |
| pH 4.0 / 60°C | 0 | 100 |
| 1 | 92 | |
| 3 | 80 | |
| 7 | 65 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Acid and Base Hydrolysis: a. Prepare solutions of LNnT (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. b. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute to a suitable concentration for analysis. d. Analyze the samples by HPAEC-PAD or HPLC.
2. Oxidative Degradation: a. Prepare a solution of LNnT (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide. b. Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). c. Analyze the sample by HPAEC-PAD or HPLC.
3. Thermal Degradation (Solid State): a. Place a known amount of solid LNnT in a controlled temperature oven (e.g., 80°C). b. At specified time intervals (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPAEC-PAD or HPLC.
4. Photostability: a. Expose a solid sample of LNnT to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). b. Keep a control sample protected from light. c. After the exposure period, dissolve both the exposed and control samples and analyze by HPAEC-PAD or HPLC.
Protocol 2: Stability-Indicating HPAEC-PAD Method for LNnT
This protocol provides a starting point for developing a stability-indicating HPAEC-PAD method.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient might start with a low concentration of sodium acetate in sodium hydroxide and ramp up to a higher concentration to elute any degradation products.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using a standard carbohydrate waveform.
-
Sample Preparation: Dissolve the LNnT sample in high-purity water to a known concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.22 µm filter before injection.
-
Analysis: Inject the prepared sample and the stressed samples from the forced degradation study. The method is considered stability-indicating if the degradation products are well-resolved from the parent LNnT peak and from each other.
Mandatory Visualizations
References
Technical Support Center: Accurate LNnT Measurement in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for accurate Lacto-N-neotetraose (LNnT) measurement in complex matrices such as infant formula, milk, and biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when measuring LNnT in complex matrices?
Researchers often face several challenges in the accurate quantification of LNnT, a neutral core human milk oligosaccharide (HMO).[1][2] The primary difficulties include:
-
Matrix Interference: Complex sample matrices, such as infant formula, can contain components like fructans, maltodextrins, and various proteins that can interfere with LNnT analysis.[3][4]
-
Isomer Separation: LNnT and its isomer, Lacto-N-tetraose (LNT), are structurally similar, making their separation and individual quantification challenging.[2]
-
Low Analyte Recovery: Interactions between LNnT and the sample matrix can lead to low recovery rates during sample preparation.
-
Method Sensitivity and Accuracy: Achieving the required sensitivity and accuracy for quantifying low concentrations of LNnT can be difficult.
Q2: Which analytical methods are most commonly used for LNnT quantification?
Several analytical techniques are employed for the accurate measurement of LNnT. The most prevalent methods include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a widely used and well-established technique for the analysis of oligosaccharides like LNnT. It offers high-resolution separation and sensitive detection without the need for derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides excellent sensitivity and selectivity, enabling the separation and quantification of structurally similar isomers like LNT and LNnT through unique fragment ions.
-
Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD): This technique, which involves labeling the HMOs, has been shown to improve recoveries in some complex matrices compared to HPAEC-PAD.
Troubleshooting Guides
Issue 1: Low or Inconsistent LNnT Recovery Rates
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | Optimize the protein precipitation step. Experiment with different solvents (e.g., ethanol, acetonitrile) and their ratios. Ensure sufficient incubation time at low temperatures to maximize protein removal. |
| Analyte Loss During Solid-Phase Extraction (SPE) | Verify the suitability of the SPE cartridge and solvents for oligosaccharide retention. Review and optimize the loading, washing, and elution steps of the SPE protocol. |
| Interaction with Matrix Components | For HPAEC-PAD, consider that LNnT may interact with the formula matrix. A more rigorous extraction method, such as the one used for HILIC-FLD labeling, may be necessary to disrupt these interactions and improve recovery. Enzymatic hydrolysis can be used for products containing interferences like fructans and maltodextrins. |
Issue 2: Poor Chromatographic Resolution and Peak Shape
| Potential Cause | Troubleshooting Steps |
| Suboptimal HPLC Gradient | Adjust the mobile phase gradient to enhance the separation of LNnT from other components. A shallower gradient can often improve the resolution of closely eluting peaks. |
| Column Contamination | Implement a robust column washing protocol between injections to prevent the buildup of matrix components. |
| Inappropriate Column Chemistry | For LC-MS analysis, consider using a porous graphitic carbon (PGC) or amide-based HILIC column, which are known to provide good separation for oligosaccharide isomers. |
Issue 3: Inaccurate Quantification and High Variability
| Potential Cause | Troubleshooting Steps |
| Matrix Effects in Mass Spectrometry | Employ the use of an internal standard to compensate for matrix effects and variations in instrument response. |
| Instrument Calibration Issues | Ensure regular calibration of the analytical instrument. For Luminex assays, it is recommended to run assays within one week of calibration. |
| Inconsistent Pipetting Technique | Maintain a consistent and accurate pipetting method. Pre-wetting pipette tips for sample replicates and changing tips between samples and dilutions can reduce variability. |
Data Presentation
Table 1: Performance Comparison of Analytical Methods for LNnT Measurement
| Method | Matrix | Recovery (%) | Precision (RSDr %) | LOD (µg/mL) | LOQ (µg/mL) |
| HPAEC-PAD | Infant Formula | 94 - 111 | 0.0068 - 4.8 | 0.48 | - |
| HILIC-FLD | Infant Formula | 94 - 104 | 1.2 - 2.6 | - | - |
| LC-MS/MS | Supplementary Food | 98.8 - 103 | 1.69 - 5.54 | 4 mg/kg (in product) | 10 mg/kg (in product) |
RSDr: Repeatability Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification. Note that LOD/LOQ for LC-MS/MS are reported in mg/kg of the product.
Experimental Protocols
Detailed Methodology: Sample Preparation for HPAEC-PAD Analysis of Infant Formula
This protocol is a generalized procedure based on established methods.
-
Reconstitution: For powdered samples, accurately weigh and reconstitute the infant formula with water according to the product instructions.
-
Filtration: For most samples, filter the reconstituted formula through a 0.45 µm filter to remove particulates.
-
Enzymatic Hydrolysis (if necessary): For products containing known interferences such as fructans and maltodextrins, perform enzymatic hydrolysis prior to filtration.
-
Dilution: Dilute the filtered sample to a concentration that falls within the linear range of the HPAEC-PAD system.
-
Analysis: Inject the prepared sample into the HPAEC-PAD system for analysis.
Detailed Methodology: Sample Preparation for LC-MS/MS Analysis of Human Milk
This protocol is a generalized procedure based on established methods.
-
Defatting: Centrifuge 100 µL of raw milk to separate the fat layer.
-
Protein Precipitation: Perform an ethanol precipitation on the defatted sample.
-
Reduction: Reduce the sample using sodium borohydride (NaBH4) in a 65°C water bath for 1.5 hours.
-
Solid-Phase Extraction (SPE): Clean up the reduced sample using a graphitized carbon SPE cartridge.
-
Reconstitution: Lyophilize the sample and reconstitute it in 100 µL of nanopure water.
-
Dilution: Dilute the reconstituted sample 20-fold for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for LNnT measurement.
Caption: Troubleshooting logic for inaccurate LNnT measurement.
References
- 1. This compound (LNnT) Analysis Service - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and this compound (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lacto-N-neotetraose (LNnT) Extraction from Fecal Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and quantification of Lacto-N-neotetraose (LNnT) from complex fecal matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of LNnT from fecal samples.
Sample Preparation & Extraction
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my LNnT recovery low after extraction? | Incomplete cell lysis: Fecal samples contain a diverse microbiome with varying cell wall structures. Inefficient lysis can trap LNnT within microbial cells. | - Employ mechanical disruption: Use bead beating or sonication in addition to chemical lysis to ensure thorough disruption of microbial cells. - Optimize lysis buffer: Ensure the lysis buffer is effective for a wide range of bacteria. |
| Inefficient protein precipitation: High protein content in fecal samples can interfere with extraction and subsequent analysis. | - Use cold organic solvents: Precipitate proteins with ice-cold ethanol or acetonitrile and incubate at low temperatures (e.g., -20°C) to enhance precipitation. - Optimize solvent-to-sample ratio: Experiment with different ratios of precipitation solvent to sample extract to maximize protein removal. | |
| LNnT degradation: Enzymatic activity in the fecal sample can degrade LNnT post-collection. | - Immediate freezing: Freeze fecal samples at -80°C immediately after collection to minimize enzymatic degradation.[1] - Work on ice: Keep samples on ice throughout the extraction procedure. | |
| Poor solid-phase extraction (SPE) recovery: LNnT may not be efficiently retained or eluted from the SPE cartridge. | - Condition and equilibrate cartridges properly: Follow the manufacturer's instructions for conditioning and equilibration of C18 and Porous Graphitized Carbon (PGC) cartridges. - Optimize loading, washing, and elution solvents: Ensure the solvent compositions are appropriate for LNnT. For PGC, elution with a gradient of acetonitrile in water with a small amount of trifluoroacetic acid is common. | |
| How can I reduce matrix effects and ion suppression in my LC-MS analysis? | Co-elution of interfering compounds: The complex fecal matrix contains numerous compounds (e.g., salts, lipids, other metabolites) that can co-elute with LNnT and suppress its ionization. | - Improve sample cleanup: Incorporate a robust SPE cleanup with both a reverse-phase (C18) and a graphitized carbon (PGC) cartridge for comprehensive removal of interfering substances. - Optimize chromatographic separation: Adjust the HPLC gradient to improve the resolution between LNnT and co-eluting matrix components. A shallower gradient can often enhance separation.[2][3] - Dilute the sample: If the LNnT concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components.[2] |
| High salt concentration: Salts from the sample or buffers can significantly suppress the ESI signal. | - Include a desalting step: The PGC SPE step is effective for desalting. Ensure the washing step after sample loading on the PGC cartridge is sufficient to remove salts. | |
| What is the best way to store fecal samples for LNnT analysis? | Degradation of LNnT and changes in the overall metabolic profile. | - Immediate freezing at -80°C: This is the gold standard for preserving the integrity of the fecal metabolome, including LNnT. - Avoid repeated freeze-thaw cycles: Aliquot samples into smaller volumes before freezing to prevent degradation from multiple freeze-thaw cycles. |
Chromatography & Quantification
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I'm observing peak tailing in my HPLC chromatogram for LNnT. | Secondary interactions with the stationary phase: Residual silanols on silica-based columns can interact with the polar hydroxyl groups of LNnT. | - Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions. - Adjust mobile phase pH: Modifying the pH can alter the ionization state of silanol groups and LNnT, potentially improving peak shape. - Add a competing base: A small amount of a competing base, like triethylamine (TEA), in the mobile phase can block active sites on the stationary phase. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce sample concentration: Dilute the sample and reinject to see if peak shape improves. | |
| Column contamination or degradation: Buildup of matrix components on the column can affect performance. | - Use a guard column: This will protect the analytical column from strongly retained matrix components. - Implement a rigorous column washing protocol: Flush the column with a strong solvent after each analytical batch. | |
| My quantification results are not reproducible. | Sample heterogeneity: Fecal samples are inherently heterogeneous. | - Thorough homogenization: Ensure the entire fecal sample is thoroughly homogenized before taking an aliquot for extraction. - Use a larger starting amount: Using a larger initial sample weight (e.g., >200 mg) can improve representativeness. |
| Inconsistent sample preparation: Minor variations in the extraction and cleanup procedure can lead to variability in recovery. | - Use an internal standard: Spike samples with a stable isotope-labeled LNnT internal standard at the beginning of the extraction process to account for variability in sample preparation and instrument response. |
Data Presentation: Comparison of Methodologies
Table 1: Comparison of Extraction Solvents for Fecal Metabolites
While not specific to LNnT, this data provides insights into the extraction efficiency of different solvents for various classes of metabolites found in feces, which can help in selecting an appropriate solvent system.
| Extraction Solvent/Method | Key Advantages | Key Disadvantages | Metabolite Classes with High Recovery | Reference |
| Methanol (MeOH) | Good for a broad range of polar and some non-polar metabolites. | May not be optimal for very non-polar lipids. | Amino acids, organic acids, sugars. | |
| Ethanol (EtOH) | Similar to methanol, effective for a range of metabolites. | Can have lower recovery for some compounds compared to other methods. | Amino acids, acylcarnitines. | |
| Methanol/Water Mixtures | Enhances extraction of highly polar compounds. | Less effective for non-polar lipids. | Sugars, amino acids, organic acids. | |
| Methyl-tert-butyl ether (MTBE) Method | Excellent for both polar and non-polar metabolites (liquid-liquid extraction). | More complex procedure involving phase separation. | Lipids, fatty acids, amino acids, organic acids. | |
| Isopropanol | Good for lipid species. | May have lower efficiency for highly polar compounds. | Lipids, ceramides. |
Table 2: Comparison of Analytical Techniques for HMO Quantification
| Analytical Technique | Principle | Advantages | Disadvantages | Reference |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Separation of carbohydrates based on their acidity at high pH, followed by electrochemical detection. | Excellent resolution of isomers, highly sensitive for underivatized carbohydrates. | Requires high pH mobile phases which may not be compatible with MS, potential for baseline instability. | |
| Porous Graphitized Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS) | Separation on a graphitized carbon stationary phase that retains polar compounds, coupled with mass spectrometry for detection and identification. | Excellent for separating isomers, compatible with MS, provides structural information. | Can be more complex to operate and maintain than standard reverse-phase LC-MS. | |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Separation based on partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Good for retaining and separating highly polar compounds like LNnT. | Requires careful control of mobile phase water content for reproducible retention times. |
Experimental Protocols
Detailed Methodology for LNnT Extraction from Fecal Samples
This protocol is a synthesized procedure based on common practices for HMO extraction from fecal samples. It is crucial to validate this protocol in your laboratory and use a stable isotope-labeled internal standard for accurate quantification.
-
Sample Homogenization:
-
Thaw a frozen fecal aliquot (e.g., 200-500 mg) on ice.
-
Add a known volume of sterile, ice-cold PBS or water (e.g., 1:5 w/v).
-
Homogenize thoroughly using a bead beater or a mechanical homogenizer.
-
-
Protein Precipitation and Lipid Removal:
-
To the homogenate, add 4 volumes of ice-cold acetonitrile or ethanol.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 2 hours (or overnight) to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - C18 Cleanup (for lipid removal):
-
Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Load the supernatant onto the conditioned C18 cartridge.
-
Collect the flow-through, which contains the polar LNnT. The lipids and other non-polar compounds are retained on the cartridge.
-
-
Solid-Phase Extraction (SPE) - PGC Cleanup (for desalting and purification):
-
Condition a Porous Graphitized Carbon (PGC) SPE cartridge with one column volume of 80% acetonitrile/0.1% trifluoroacetic acid (TFA), followed by two column volumes of water.
-
Load the flow-through from the C18 step onto the conditioned PGC cartridge.
-
Wash the cartridge with two column volumes of water to remove salts.
-
Elute the LNnT with a suitable solvent, such as 40% acetonitrile/0.1% TFA in water.
-
Dry the eluate completely using a vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a known, small volume of the initial mobile phase for your LC-MS or HPAE-PAD analysis.
-
Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound (LNnT) from fecal samples.
Caption: Troubleshooting logic for addressing low LNnT recovery during fecal sample extraction.
References
Validation & Comparative
A Comparative Guide to Lacto-N-neotetraose Quantification: HPAEC-PAD Validation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the quantification of Lacto-N-neotetraose (LNnT), a key human milk oligosaccharide (HMO). It includes supporting experimental data, detailed methodologies, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound (LNnT) is a significant neutral core HMO found in human breast milk, known for its prebiotic and immunomodulatory effects.[1][2] As LNnT is increasingly being added to infant formula and studied for its potential health benefits, accurate and reliable quantification methods are crucial.[3][4][5] HPAEC-PAD has emerged as a widely used technique for the analysis of underivatized carbohydrates like LNnT due to its high sensitivity and resolution without the need for derivatization. This guide presents validation data for HPAEC-PAD and compares its performance with an alternative method, Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD).
Comparison of Analytical Methods
HPAEC-PAD is a powerful technique for oligosaccharide analysis, offering sensitive and direct detection. However, other methods like HILIC-FLD also provide robust quantification, particularly when addressing potential matrix interferences.
| Feature | HPAEC-PAD | HILIC-FLD |
| Principle | Separation based on the high pKa of saccharides in an alkaline mobile phase, allowing for anion-exchange chromatography. Detection is via pulsed amperometry on a gold electrode. | Separation of polar analytes on a polar stationary phase with a less polar mobile phase. Requires derivatization with a fluorescent tag for detection. |
| Derivatization | Not required | Required (e.g., 2-aminobenzamide) |
| Sensitivity | High, with Limits of Detection (LOD) in the µg/mL range. | High, with performance comparable to HPAEC-PAD. |
| Selectivity | Excellent for resolving structural isomers. | Good, dependent on chromatographic separation and specificity of the fluorescent tag. |
| Matrix Effects | Can be susceptible to matrix interactions, potentially leading to lower recovery in complex matrices like infant formula. | The derivatization and extraction steps can help disrupt matrix interactions, leading to improved recovery in some cases. |
| Throughput | Moderate | Moderate, with the derivatization step adding to the sample preparation time. |
Quantitative Method Validation Data
The following table summarizes the validation parameters for the quantification of LNnT using HPAEC-PAD and HILIC-FLD in infant formula.
| Validation Parameter | HPAEC-PAD | HILIC-FLD |
| Limit of Detection (LOD) | 0.48 µg/mL | Not explicitly stated for LNnT, but method performance is comparable to HPAEC-PAD. |
| Limit of Quantification (LOQ) | 1.51 µg/mL | Not explicitly stated for LNnT, but method performance is comparable to HPAEC-PAD. |
| Linearity (r²) | 0.999 | Not explicitly stated for LNnT, but method performance is comparable to HPAEC-PAD. |
| Spike-Recovery | 98% to 111% | 94% to 104% |
| Intermediate Reproducibility (RSDiR) | 2.1% to 7.9% | 2.1% to 4.9% |
Experimental Protocols
This protocol is based on established methods for analyzing LNnT in infant formula.
-
Sample Preparation:
-
Accurately weigh approximately 2g of infant formula powder.
-
Dissolve the powder in 100 mL of high-purity water.
-
Filter the solution through a 0.2 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Instrument: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.
-
Column: A suitable anion-exchange column, such as a Dionex CarboPac™ PA1 or PA200.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. For example, a gradient from 0 to 100 mM sodium acetate in 100 mM sodium hydroxide over a set time.
-
Flow Rate: Typically around 0.3-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 20°C or 30°C.
-
Injection Volume: 10 µL.
-
-
PAD Detection:
-
A standard quadruple-potential waveform is applied to the gold working electrode for detection, oxidation, and reduction.
-
-
Quantification:
-
A linear calibration curve is generated using at least five concentrations of LNnT standards.
-
The concentration of LNnT in the samples is determined by comparing the peak area to the calibration curve.
-
This protocol outlines a typical HILIC-FLD method for LNnT analysis.
-
Sample Preparation and Derivatization:
-
Extract LNnT from the sample matrix.
-
Dry the extract and reconstitute in a solution containing a fluorescent labeling reagent (e.g., 2-aminobenzamide) and a reducing agent.
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Clean up the labeled sample to remove excess reagent.
-
-
Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system with a fluorescence detector.
-
Column: A HILIC column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: A typical flow rate for HILIC separations.
-
Column Temperature: Maintained at a constant temperature.
-
Injection Volume: A suitable volume for the system.
-
-
Fluorescence Detection:
-
Set the excitation and emission wavelengths appropriate for the chosen fluorescent tag.
-
-
Quantification:
-
Prepare a calibration curve using fluorescently labeled LNnT standards.
-
Quantify LNnT in the samples based on the peak areas relative to the calibration curve.
-
Visualizations
Caption: Experimental workflow for LNnT quantification using HPAEC-PAD.
Caption: Comparison of analytical methods for this compound quantification.
References
- 1. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LNnT) Analysis Service - CD BioGlyco [bioglyco.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and this compound (LNnT) in Infant Formula [mdpi.com]
A Comparative Analysis of Lacto-N-neotetraose (LNnT) and Lacto-N-tetraose (LNT) for Researchers and Drug Development Professionals
An in-depth guide to the structural nuances, biological activities, and therapeutic potential of two prominent human milk oligosaccharides.
Lacto-N-neotetraose (LNnT) and Lacto-N-tetraose (LNT) are two of the most abundant neutral core human milk oligosaccharides (HMOs), playing a crucial role in infant health and development. As structural isomers, they share the same chemical formula but exhibit distinct biological activities stemming from a subtle difference in their glycosidic linkages. This guide provides a comprehensive comparative analysis of LNnT and LNT, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.
Structural Differences: The Basis of Functional Divergence
LNnT and LNT are both tetrasaccharides composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose.[1] The critical distinction lies in the linkage between the terminal galactose and N-acetylglucosamine residues at the non-reducing end. LNT is classified as a type I HMO, characterized by a β1-3 glycosidic bond, whereas LNnT is a type II HMO with a β1-4 linkage at this position.[2] This seemingly minor structural variance significantly influences their interaction with gut microbiota and host cells.
Prebiotic Activity: Differential Effects on Bifidobacterium Growth
Both LNnT and LNT are recognized as potent prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly species of the genus Bifidobacterium. However, studies have revealed a preferential utilization of LNT by certain strains, most notably Bifidobacterium longum subsp. infantis, a key commensal in the infant gut.
A comparative study on the growth of B. longum subsp. infantis ATCC 15697 demonstrated that while both HMOs support robust growth, the metabolism of LNT is more efficient.
| Parameter | This compound (LNnT) | Lacto-N-tetraose (LNT) |
| Growth Rate (k, h⁻¹) | 0.56 ± 0.03 | Not significantly different from LNnT |
| Growth Efficiency (OD₆₀₀nm, asym) | 1.27 ± 0.12 | Higher than LNnT (qualitative) |
| Data adapted from a study on B. longum subsp. infantis ATCC 15697. |
This differential metabolism is attributed to the specific enzymatic machinery of the bacterium, which possesses a higher affinity for the β1-3 linkage of LNT.[2]
Experimental Protocol: Bifidobacterium longum subsp. infantis Growth Assay
This protocol outlines the methodology for assessing the growth of B. longum subsp. infantis on specific HMOs.
-
Bacterial Strain and Culture Conditions: Bifidobacterium longum subsp. infantis ATCC 15697 is cultured anaerobically at 37°C in a suitable medium, such as MRS broth supplemented with L-cysteine.
-
Inoculum Preparation: An overnight culture is subcultured into fresh medium and grown to the mid-logarithmic phase. The cells are then harvested by centrifugation, washed with a minimal medium lacking a carbon source, and resuspended in the same medium to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
Growth Assay: In a 96-well plate, the washed bacterial suspension is inoculated into a minimal medium supplemented with either LNnT or LNT as the sole carbon source at a defined concentration (e.g., 20 g/L). A negative control with no added carbohydrate and a positive control with a readily metabolizable sugar like glucose are included.
-
Data Collection: The plate is incubated under anaerobic conditions at 37°C, and the optical density at 600 nm (OD₆₀₀) is measured at regular intervals over 24-72 hours using a microplate reader.
-
Data Analysis: Growth curves are generated by plotting OD₆₀₀ against time. Key growth parameters such as the maximum growth rate (k) and the final cell density (asymptotic OD) are calculated from these curves.
Immunomodulatory and Anti-Inflammatory Effects
Both LNnT and LNT exhibit immunomodulatory properties, with a notable ability to attenuate inflammatory responses in the gut. A key mechanism involves their interaction with intestinal epithelial cells and the modulation of inflammatory signaling pathways.
A study investigating the effects of these HMOs on tumor necrosis factor-alpha (TNF-α)-induced inflammation in fetal intestinal epithelial cells (FHs 74 Int) revealed that LNnT, but not LNT, significantly attenuated the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8).
| Treatment | IL-8 Secretion (Fold Change vs. Negative Control) |
| TNF-α alone | ~3.5 |
| TNF-α + this compound (LNnT) | ~2.0 |
| TNF-α + Lacto-N-tetraose (LNT) | No significant attenuation |
| Data adapted from a study on FHs 74 Int cells stimulated with 5 mg/mL of HMO in the presence of 10 ng/mL TNF-α. |
This anti-inflammatory effect of LNnT was attributed to its ability to interact with and induce the shedding of TNF receptor 1 (TNFR1). Microscale thermophoresis analysis confirmed a direct binding affinity of LNnT to TNFR1 with a dissociation constant (Kd) of 900 ± 660 nM.[3]
Experimental Protocol: TNF-α Induced IL-8 Secretion Assay
This protocol details the methodology for assessing the anti-inflammatory effects of HMOs on intestinal epithelial cells.
-
Cell Culture: Fetal human intestinal epithelial cells (FHs 74 Int) are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and antibiotics, until they form a confluent monolayer.
-
Treatment: The cell monolayers are pre-incubated with either LNnT or LNT at a specific concentration (e.g., 5 mg/mL) for a defined period. Subsequently, inflammation is induced by adding TNF-α (e.g., 10 ng/mL) to the culture medium. Control groups include cells treated with medium alone, TNF-α alone, and HMO alone.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatants are collected and stored at -80°C until analysis.
-
IL-8 Quantification: The concentration of IL-8 in the collected supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of IL-8 (pg/mL) or as a fold change relative to the untreated control. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Anti-Pathogenic and Antiviral Potential
Both LNnT and LNT can act as soluble decoy receptors, inhibiting the adhesion of pathogens to host cell surfaces, a critical first step in infection. While comprehensive comparative studies are emerging, the structural differences suggest potential variations in their binding specificities to different pathogen lectins.
In Vivo Evidence and Future Directions
Preclinical and clinical studies are beginning to shed light on the in vivo effects of LNnT and LNT. Animal models of intestinal inflammation and studies in formula-fed infants supplemented with these HMOs are providing valuable insights into their impact on gut microbiota composition, immune function, and overall health. Future research should focus on head-to-head comparative trials in relevant disease models to further elucidate their distinct therapeutic potentials.
Conclusion
This compound and Lacto-N-tetraose, while structurally very similar, exhibit demonstrable differences in their biological activities. The preferential metabolism of LNT by B. infantis highlights its potential as a highly specific prebiotic. Conversely, the unique ability of LNnT to attenuate TNF-α-induced inflammation by interacting with TNFR1 positions it as a promising candidate for the development of anti-inflammatory therapeutics. For researchers and drug development professionals, understanding these nuances is paramount for the targeted application of these powerful HMOs in infant nutrition and beyond.
References
The Immunomodulatory Landscape: A Comparative Analysis of Lacto-N-neotetraose (LNnT) in In Vivo Models
For Immediate Release
This guide provides a comprehensive comparison of the in vivo immunomodulatory effects of Lacto-N-neotetraose (LNnT), a key human milk oligosaccharide (HMO), with other immunomodulatory agents. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HMOs and other prebiotics in modulating immune responses.
Executive Summary
This compound (LNnT) has demonstrated significant immunomodulatory properties in preclinical in vivo studies, particularly in the context of wound healing and inflammation. This guide presents a comparative analysis of LNnT's performance against a phosphate-buffered saline (PBS) control in a murine wound healing model. Furthermore, to provide a broader context of immunomodulation by similar oligosaccharides, this guide also includes in vivo data for 2'-Fucosyllactose (2'-FL) and Galactooligosaccharides (GOS) from separate preclinical studies. While direct head-to-head in vivo comparative studies are limited, this compilation of data from distinct experimental models offers valuable insights into the relative immunomodulatory potential of these compounds.
Comparative Data Presentation
The following tables summarize the quantitative data from in vivo studies, showcasing the immunomodulatory effects of LNnT, 2'-FL, and GOS.
Table 1: In Vivo Immunomodulatory Effects of this compound (LNnT) in a Murine Full-Thickness Wound Healing Model
This study investigated the effect of intradermal administration of LNnT on various immunological and healing parameters in a mouse model of full-thickness cutaneous wounds. The data presented below is from day 7 post-wounding, comparing two different doses of LNnT to a PBS control group.[1][2]
| Parameter | Control (PBS) | LNnT (100 µg) | LNnT (200 µg) |
| Wound Closure Rate (%) | ~55% | ~75% | ~85% |
| Neutrophil Count (per mm²) | High | Lower | Lowest |
| Fibroblast Count (per mm²) | Low | Higher | Highest |
| Gene Expression of IL-4 (Fold Change) | Baseline | Increased | Significantly Increased |
| Gene Expression of IL-10 (Fold Change) | Baseline | Increased | Significantly Increased |
| Gene Expression of IL-13 (Fold Change) | Baseline | Increased | Significantly Increased |
Note: "High," "Low," "Higher," and "Highest" are relative comparisons based on the study's findings. "Significantly Increased" indicates a statistically significant difference compared to the control group.
Table 2: In Vivo Immunomodulatory Effects of 2'-Fucosyllactose (2'-FL) in Suckling Rats
This study explored the immunomodulatory effects of oral supplementation with 2'-FL in healthy suckling rats. The data below compares key immune parameters in the 2'-FL group to a reference group receiving standard rat milk formula.[3][4]
| Parameter | Reference Group | 2'-FL Supplemented Group |
| Plasma IgG (mg/mL) at Day 8 | Lower | Elevated |
| Plasma IgG2b (mg/mL) at Day 8 | Lower | ~50% Increase |
| Intestinal IL-1β (pg/mg tissue) at Day 16 | Higher | Lower |
| Intestinal IL-4 (pg/mg tissue) at Day 16 | Higher | Lower |
| Intestinal IL-6 (pg/mg tissue) at Day 16 | Higher | Lower |
| Intestinal IL-12 (pg/mg tissue) at Day 16 | Higher | Lower |
| Intestinal IFN-γ (pg/mg tissue) at Day 16 | Higher | Lower |
| Intestinal TNF-α (pg/mg tissue) at Day 16 | Higher | Lower |
Table 3: In Vivo Immunomodulatory Effects of Galactooligosaccharides (GOS) in an Immunodeficient Mouse Model
This study investigated the effects of GOS on immune recovery in a cyclophosphamide-induced immunodeficient mouse model. The data compares the GOS-treated group to a model group that received cyclophosphamide but no GOS.
| Parameter | Model Group (Immunodeficient) | GOS (High-Dose) Group |
| Spleen Index (Spleen Weight / Body Weight) | Decreased | Increased |
| Number of Splenic Immune Cells | Reduced | Increased |
Experimental Protocols
Murine Full-Thickness Wound Healing Model (for LNnT data)
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
-
Wound Creation: The dorsal hair is shaved, and the skin is disinfected. A 6 mm diameter full-thickness excisional wound is created on the dorsum of each mouse using a sterile biopsy punch.
-
Treatment: Immediately after wounding, mice are randomly assigned to three groups. The control group receives an intradermal injection of 50 µL of PBS around the wound. The treatment groups receive intradermal injections of 50 µL of LNnT at concentrations of 100 µg or 200 µg in PBS.
-
Sample Collection and Analysis:
-
Wound Closure: Wounds are photographed at specified time points (e.g., days 3, 7, 14, and 21), and the wound area is measured using image analysis software. The wound closure rate is calculated as: [(Initial Wound Area - Current Wound Area) / Initial Wound Area] x 100%.
-
Histology: On the designated day of sacrifice, the entire wound area, including a 2 mm margin of surrounding skin, is excised. The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for histological evaluation of immune cell infiltration (neutrophils) and fibroblast proliferation.
-
Gene Expression Analysis: A portion of the excised wound tissue is snap-frozen in liquid nitrogen and stored at -80°C. Total RNA is extracted from the tissue, and cDNA is synthesized. Quantitative real-time PCR (qRT-PCR) is performed to measure the relative gene expression of cytokines (IL-4, IL-10, IL-13), using a housekeeping gene (e.g., GAPDH) for normalization.[1]
-
Mandatory Visualizations
Proposed Signaling Pathway for LNnT's Immunomodulatory Effects
The following diagram illustrates a proposed signaling pathway for the immunomodulatory actions of LNnT, primarily based on in vitro evidence suggesting its interaction with Toll-like Receptors (TLRs) and its role in modulating TNF-α signaling. In vivo validation of this pathway is an area of ongoing research.
Caption: Proposed LNnT Immunomodulatory Signaling Pathway.
Experimental Workflow for In Vivo Wound Healing Assay
The diagram below outlines the key steps in the in vivo murine wound healing model used to assess the immunomodulatory effects of LNnT.
Caption: Experimental Workflow for Murine Wound Healing Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vivo effect of this compound (LNnT) on the expression of type 2 immune response involved genes in the wound healing process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
The Influence of Lacto-N-neotetraose on Gut Commensal Bacteria: A Comparative Analysis
A comprehensive review of the prebiotic effects of Lacto-N-neotetraose (LNnT), a prominent human milk oligosaccharide (HMO), reveals its significant role in shaping the gut microbiota. This guide offers a comparative analysis of LNnT's impact on key gut commensal bacteria, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound (LNnT) stands out as a key prebiotic component of human milk, fostering the growth of beneficial bacteria, particularly within the Bifidobacterium genus.[1][2][3] Its unique structure allows it to be selectively utilized by specific gut microbes, thereby influencing the composition and metabolic output of the intestinal ecosystem. This guide delves into the comparative effects of LNnT on different gut commensal bacteria, providing a quantitative overview, detailed experimental protocols, and visual representations of the underlying metabolic processes.
Comparative Efficacy of LNnT on Gut Commensal Bacteria
The prebiotic activity of LNnT has been demonstrated to vary among different gut commensal genera and even species. While its most pronounced effects are observed on Bifidobacterium, notable impacts on Lactobacillus and Bacteroides have also been documented.
Quantitative Data Summary
The following table summarizes the quantitative effects of LNnT on the growth and metabolic output of various gut commensal bacteria based on in vitro fermentation studies.
| Bacterial Genus/Species | Growth Enhancement (Compared to Control) | Key Metabolic Products | Reference |
| Bifidobacterium | |||
| Bifidobacterium longum subsp. infantis | Significant increase in optical density (OD) | Acetate, Lactate, Formate, Ethanol | [4][5] |
| Bifidobacterium breve | Stimulated growth | Acetate, Lactate | |
| Lactobacillus | |||
| Lactobacillus spp. | Promoted recovery after antibiotic-induced dysbiosis | Lactate | |
| Bacteroides | |||
| Bacteroides spp. | Variable, species-dependent utilization | Propionate, Acetate | |
| Bacteroides thetaiotaomicron | Outcompeted by B. infantis in the presence of LNnT | Various glycoside hydrolases |
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Batch Fermentation for Bacterial Growth Assessment
This protocol outlines the steps for assessing the growth of individual bacterial strains on LNnT as a sole carbon source.
1. Bacterial Strain and Pre-culture Preparation:
- Obtain pure cultures of the desired bacterial strains (e.g., Bifidobacterium longum subsp. infantis ATCC 15697, Lactobacillus rhamnosus GG, Bacteroides fragilis ATCC 25285).
- In an anaerobic chamber (85% N₂, 10% CO₂, 5% H₂), inoculate a single colony of each strain into appropriate growth media (e.g., MRS broth for Lactobacillus, GAM broth for Bacteroides, and reinforced clostridial medium for Bifidobacterium).
- Incubate at 37°C for 18-24 hours.
2. Fermentation Medium Preparation:
- Prepare a basal medium containing peptone (2 g/L), yeast extract (2 g/L), NaCl (0.1 g/L), K₂HPO₄ (0.04 g/L), KH₂PO₄ (0.04 g/L), MgSO₄·7H₂O (0.01 g/L), CaCl₂·6H₂O (0.01 g/L), NaHCO₃ (2 g/L), Tween 80 (2 mL), hemin (0.05 g), vitamin K1 (10 µL), L-cysteine-HCl (0.5 g), and bile salts (0.5 g).
- Sterilize the medium by autoclaving at 121°C for 15 minutes.
- Prepare a sterile stock solution of LNnT (e.g., 10% w/v in water) and filter-sterilize.
- Aseptically add the LNnT stock solution to the basal medium to a final concentration of 1% (w/v). A control medium without any added carbohydrate source should also be prepared.
3. Inoculation and Incubation:
- Inoculate the fermentation media with the pre-cultured bacterial strains to a starting optical density at 600 nm (OD₆₀₀) of 0.05.
- Incubate the cultures anaerobically at 37°C.
4. Growth Measurement:
- Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for up to 48 hours using a spectrophotometer.
- Plot the OD₆₀₀ values against time to generate growth curves.
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
This protocol describes the analysis of major metabolic end-products from bacterial fermentation.
1. Sample Preparation:
- At the end of the fermentation period, collect 1 mL of the bacterial culture.
- Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
2. Derivatization (for GC-MS analysis):
- For volatile fatty acids, direct injection of the acidified supernatant can be performed. For a broader range of metabolites, derivatization is necessary.
- Evaporate a known volume of the supernatant to dryness under a stream of nitrogen.
- Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 30°C for 90 minutes.
- Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.
3. GC Analysis:
- Inject 1 µL of the derivatized sample into a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
- Use a suitable capillary column (e.g., DB-5ms).
- The oven temperature program can be set as follows: initial temperature of 60°C for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.
- Use helium as the carrier gas.
4. Quantification:
- Identify and quantify SCFAs by comparing the retention times and peak areas to those of known standards.
Gut Microbiota Composition Analysis by 16S rRNA Gene Sequencing
This protocol details the analysis of changes in a mixed bacterial community in response to LNnT using a model system like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®).
1. SHIME® Model Setup:
- The SHIME® is a dynamic in vitro model of the human gastrointestinal tract. It consists of a series of connected vessels simulating the stomach, small intestine, and different regions of the colon (ascending, transverse, and descending).
- Inoculate the colon vessels with a fecal slurry from a healthy human donor.
- Stabilize the microbial community by feeding the model a defined nutritional medium for a period of two weeks.
2. LNnT Treatment:
- After the stabilization period, introduce LNnT into the nutritional medium at a defined concentration (e.g., 5 g/L) for a specified treatment period (e.g., two weeks).
3. Sample Collection and DNA Extraction:
- Collect samples from the colon vessels at baseline and at different time points during the LNnT treatment period.
- Extract total bacterial DNA from the samples using a commercially available kit according to the manufacturer's instructions.
4. 16S rRNA Gene Amplification and Sequencing:
- Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
- Perform sequencing of the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).
5. Bioinformatic Analysis:
- Process the raw sequencing reads to remove low-quality sequences and chimeras.
- Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
- Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
- Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa to assess the impact of LNnT.
Visualizing the Mechanisms of Action
To illustrate the underlying biological processes, the following diagrams depict the metabolic pathway of LNnT utilization by Bifidobacterium and the experimental workflow for in vitro fermentation.
Caption: Metabolic pathway of LNnT utilization in Bifidobacterium.
Caption: Experimental workflow for in vitro fermentation of LNnT.
References
- 1. Workflow for Microbiome Data Analysis: from raw reads to community analyses. [bioconductor.org]
- 2. researchgate.net [researchgate.net]
- 3. dwscientific.com [dwscientific.com]
- 4. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Safety of Lacto-N-neotetraose in Infant Nutrition: A Comparative Guide to Clinical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data on the safety of Lacto-N-neotetraose (LNnT) in infant nutrition. LNnT, a human milk oligosaccharide (HMO), is increasingly being added to infant formulas to mimic the composition of breast milk. This document summarizes key safety findings from pivotal clinical trials, outlines the experimental protocols used, and presents quantitative data for objective comparison.
Preclinical Safety Assessment of this compound
Before its introduction in infant formula, LNnT underwent rigorous preclinical safety evaluations. These studies in animal models established a strong foundation for its safe use in human infants. A key study in juvenile rats demonstrated that LNnT was well-tolerated, even at high doses. The study found no adverse effects on clinical observations, body weight gain, feed consumption, clinical pathology, organ weights, or histopathology. Notably, LNnT was better tolerated than fructooligosaccharides (FOS), another prebiotic commonly used in infant formula, particularly concerning gastrointestinal effects in the initial weeks of treatment. This preclinical research identified a No Observed Adverse Effect Level (NOAEL) of 5000 mg/kg body weight/day, supporting the progression to clinical trials in infants.
Clinical Validation of LNnT Safety in Term Infants
Multiple randomized controlled trials (RCTs) have consistently demonstrated that infant formulas supplemented with LNnT, often in combination with another HMO, 2'-fucosyllactose (2'FL), are safe and well-tolerated by healthy term infants. These studies show that LNnT-supplemented formulas support normal growth and do not lead to an increase in adverse events compared to standard infant formulas.
Pivotal Clinical Trial: Puccio et al. (2017)
A landmark multicenter, randomized, double-blind, controlled trial by Puccio and colleagues evaluated the safety and tolerance of an infant formula containing 1.0 g/L of 2'FL and 0.5 g/L of LNnT. The study concluded that the HMO-supplemented formula was safe, well-tolerated, and supported age-appropriate growth.[1][2][3]
Key Safety Outcomes:
-
Growth: No significant differences in weight, length, or head circumference gain were observed between the group receiving the HMO-supplemented formula and the control group fed a standard formula.[1] Growth patterns were comparable to those of breastfed infants.
-
Gastrointestinal Tolerance: Digestive symptoms and behavioral patterns were similar between the test and control groups.[1] Infants in the HMO group tended to have softer stools at two months of age.
-
Adverse Events: The incidence of adverse events was comparable between the two groups, indicating that the addition of 2'FL and LNnT to infant formula did not pose any safety concerns.
Supporting Clinical Evidence
Subsequent real-world evidence studies have corroborated the findings of the initial RCTs. A 2023 study by Parschat et al. in Germany and Austria confirmed that an infant formula with 1 g/L 2'FL and 0.5 g/L LNnT was well-tolerated and supported normal growth in a real-world setting. The study utilized the validated Infant Gastrointestinal Symptom Questionnaire (IGSQ) to assess tolerance, finding no significant differences between the formula-fed, mixed-fed, and breastfed groups.
Quantitative Safety Data Comparison
The following tables summarize the key quantitative safety data from representative clinical trials investigating infant formulas supplemented with LNnT and 2'FL.
Table 1: Growth Parameters in Term Infants
| Study | Intervention Group (LNnT + 2'FL) | Control Group (Standard Formula) | Breastfed Reference Group | Outcome |
| Puccio et al. (2017) | Weight gain ( g/day ) from baseline to 4 months: Mean (SD) = 24.5 (5.4) | Weight gain ( g/day ) from baseline to 4 months: Mean (SD) = 24.8 (5.1) | Not reported in direct comparison | No significant difference in weight gain (p > 0.05) |
| Length gain (cm/month) from baseline to 4 months: Mean (SD) = 3.2 (0.4) | Length gain (cm/month) from baseline to 4 months: Mean (SD) = 3.2 (0.4) | Not reported in direct comparison | No significant difference in length gain (p > 0.05) | |
| Head circumference gain (cm/month) from baseline to 4 months: Mean (SD) = 2.1 (0.3) | Head circumference gain (cm/month) from baseline to 4 months: Mean (SD) = 2.1 (0.3) | Not reported in direct comparison | No significant difference in head circumference gain (p > 0.05) | |
| Parschat et al. (2023) | Weight-for-age z-score at 8 weeks: Mean (SD) = 0.23 (0.87) | Not applicable (observational) | Weight-for-age z-score at 8 weeks: Mean (SD) = 0.47 (0.91) | Z-scores were within the normal range (± 0.5 of WHO medians) |
| Length-for-age z-score at 8 weeks: Mean (SD) = 0.15 (0.99) | Not applicable (observational) | Length-for-age z-score at 8 weeks: Mean (SD) = 0.41 (1.05) | Z-scores were within the normal range (± 0.5 of WHO medians) | |
| Head circumference-for-age z-score at 8 weeks: Mean (SD) = -0.04 (0.93) | Not applicable (observational) | Head circumference-for-age z-score at 8 weeks: Mean (SD) = 0.19 (0.90) | Z-scores were within the normal range (± 0.5 of WHO medians) |
Table 2: Gastrointestinal Tolerance and Adverse Events in Term Infants
| Study | Intervention Group (LNnT + 2'FL) | Control Group (Standard Formula) | Outcome |
| Puccio et al. (2017) | Percentage of infants with at least one adverse event: 85.2% | Percentage of infants with at least one adverse event: 88.5% | No significant difference in the incidence of adverse events (p > 0.05) |
| Stool consistency at 2 months: Softer stools reported | Stool consistency at 2 months: Firmer stools reported | Statistically significant difference in stool consistency (p = 0.021) | |
| Parschat et al. (2023) | IGSQ composite score at 8 weeks: Mean (SD) = 21.8 (4.3) | Not applicable (observational) | Good gastrointestinal tolerance indicated by low IGSQ scores |
| Number of potentially product-related adverse events: 4 | Not applicable (observational) | Low incidence of product-related adverse events |
Experimental Protocols
Puccio et al. (2017) - Randomized Controlled Trial
-
Study Design: A multicenter, randomized, double-blind, controlled, parallel-group trial.
-
Participants: Healthy, full-term infants enrolled between 0 and 14 days of age.
-
Intervention: Cow's milk-based infant formula supplemented with 1.0 g/L 2'FL and 0.5 g/L LNnT.
-
Control: The same infant formula without the addition of HMOs.
-
Duration: Infants were fed the assigned formula from enrollment until 6 months of age.
-
Primary Outcome: Weight gain from baseline to 4 months.
-
Secondary Outcomes: Anthropometric measures (length, head circumference), gastrointestinal tolerance (stool characteristics, spit-up, vomit, colic), and adverse events.
Parschat et al. (2023) - Real-World Evidence Study
-
Study Design: An 8-week, open-label, prospective, multicenter, observational study.
-
Participants: Healthy infants, including exclusively formula-fed, mixed-fed, and exclusively breastfed infants.
-
Intervention: Commercially available cow's milk-based infant formula supplemented with 1 g/L 2'FL and 0.5 g/L LNnT for the formula-fed and mixed-fed groups.
-
Control/Reference: Exclusively breastfed infants served as a reference group.
-
Duration: 8 weeks.
-
Primary Outcomes: Anthropometry (weight, length, head circumference z-scores) and gastrointestinal tolerance assessed by the Infant Gastrointestinal Symptom Questionnaire (IGSQ).
-
Secondary Outcomes: Formula satisfaction and adverse events.
Conclusion
The body of clinical evidence strongly supports the safety of this compound when used to supplement infant formulas. Rigorous randomized controlled trials and real-world evidence studies have consistently demonstrated that LNnT, in combination with 2'FL, is well-tolerated, supports age-appropriate growth, and does not increase the risk of adverse events in healthy term infants. These findings provide confidence to researchers, scientists, and drug development professionals regarding the safety of incorporating LNnT into infant nutrition products to more closely mimic the composition and benefits of human breast milk.
References
A Comparative Guide to the Efficacy of Chemically and Microbially Synthesized Lacto-N-neotetraose (LNnT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lacto-N-neotetraose (LNnT), a key human milk oligosaccharide (HMO), based on its method of synthesis: chemical or microbial. While direct comparative studies on the efficacy of LNnT from these two sources are not extensively available in current literature, the consensus is that the biological activity of LNnT is inherent to its molecular structure. Therefore, this guide focuses on the efficacy of high-purity LNnT, which can be achieved through both chemical and microbial synthesis routes, and compares its performance against other relevant alternatives.
The data presented here is synthesized from a range of in vitro and preclinical studies. It is intended to inform researchers and professionals in drug development on the therapeutic potential of LNnT.
Efficacy of this compound (LNnT)
LNnT exhibits a range of beneficial biological activities, primarily categorized as prebiotic, anti-adhesive, and immunomodulatory effects.
Prebiotic Activity: Fostering a Healthy Gut Microbiome
LNnT is a potent prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species, which are crucial for infant gut health.[1][2]
Quantitative Data on Prebiotic Efficacy of LNnT
| Probiotic Strain | Substrate | Growth Rate (k, h⁻¹) | Final Optical Density (OD₆₀₀) | Reference |
| Bifidobacterium longum subsp. infantis ATCC 15697 | This compound (LNnT) | ~0.55 | ~1.1 | [1] |
| Bifidobacterium longum subsp. infantis ATCC 15697 | Lacto-N-tetraose (LNT) | ~0.55 | ~1.3 | [1] |
| Bifidobacterium longum subsp. infantis ATCC 15697 | Lactose | ~0.56 | ~1.27 | [1] |
| Bifidobacterium breve strains | This compound (LNnT) | High | Not specified |
Experimental Protocol: In Vitro Prebiotic Activity Assay
This protocol outlines a typical method for assessing the prebiotic potential of LNnT.
-
Bacterial Strains and Culture Conditions:
-
Probiotic strains (e.g., Bifidobacterium longum subsp. infantis) are cultured in a basal medium (e.g., modified MRS medium) under anaerobic conditions at 37°C.
-
-
Preparation of Test Substrates:
-
LNnT (either chemically or microbially synthesized) is dissolved in the basal medium to a final concentration of 1-2% (w/v) as the sole carbon source.
-
Control substrates such as glucose, lactose, or other prebiotics (e.g., FOS, GOS) are prepared similarly.
-
-
Inoculation and Growth Measurement:
-
The prepared media are inoculated with an overnight culture of the probiotic strain.
-
Bacterial growth is monitored over 24-48 hours by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
-
-
Data Analysis:
-
Growth curves are plotted, and the maximum growth rate (k) and final optical density (OD) are calculated to determine the efficacy of the substrate in promoting bacterial growth.
-
Anti-Adhesive Properties: A Shield Against Pathogens
LNnT can act as a soluble decoy receptor, inhibiting the adhesion of pathogenic bacteria to host epithelial cells, a critical first step in infection.
Quantitative Data on Anti-Adhesive Efficacy of LNnT
| Pathogen | Cell Line | LNnT Concentration | Inhibition of Adhesion | Reference |
| Streptococcus pneumoniae | Human pharyngeal cells | Not specified | Significant reduction |
Experimental Protocol: In Vitro Bacterial Anti-Adhesion Assay
This protocol describes a common method to evaluate the anti-adhesive properties of LNnT.
-
Cell Culture:
-
Human epithelial cell lines (e.g., Caco-2, HT-29) are cultured to confluence in 24-well plates.
-
-
Preparation of Bacteria and LNnT:
-
Pathogenic bacteria (e.g., Streptococcus pneumoniae) are grown to the mid-logarithmic phase.
-
LNnT is dissolved in the cell culture medium at various concentrations.
-
-
Adhesion Assay:
-
The epithelial cell monolayers are pre-incubated with the LNnT solution for a defined period.
-
The pathogenic bacteria are then added to the wells and incubated to allow for adhesion.
-
Non-adherent bacteria are removed by washing with phosphate-buffered saline (PBS).
-
-
Quantification of Adherent Bacteria:
-
The epithelial cells are lysed to release the adherent bacteria.
-
The number of viable adherent bacteria is determined by plating serial dilutions and counting colony-forming units (CFU).
-
The percentage of adhesion inhibition is calculated by comparing the number of adherent bacteria in the presence and absence of LNnT.
-
Mechanism of Action: Pathogen Adhesion Inhibition
Caption: LNnT inhibits pathogen adhesion by acting as a soluble decoy, binding to either the host cell receptor or the pathogen itself.
Immunomodulatory Effects: Regulating the Immune Response
LNnT can directly modulate the host's immune system, helping to maintain a balanced inflammatory response.
Quantitative Data on Immunomodulatory Efficacy of LNnT
| Cell Line | Stimulant | LNnT Concentration | Effect on Cytokine Production | Reference |
| Fetal Intestinal Epithelial Cells (FHs 74 Int) | TNF-α | Not specified | Attenuates TNF-α induced IL-8 secretion |
Experimental Protocol: In Vitro Immunomodulation Assay
This protocol details a method for assessing the immunomodulatory effects of LNnT.
-
Cell Culture:
-
Intestinal epithelial cells (e.g., Caco-2) or co-cultures with immune cells (e.g., THP-1 macrophages) are grown in appropriate culture conditions.
-
-
Stimulation and Treatment:
-
Cells are stimulated with an inflammatory agent (e.g., TNF-α, LPS) to induce an immune response.
-
Simultaneously or as a pre-treatment, cells are exposed to various concentrations of LNnT.
-
-
Cytokine Measurement:
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentrations of key pro-inflammatory (e.g., IL-8, TNF-α) and anti-inflammatory cytokines are measured using ELISA or multiplex assays.
-
-
Analysis:
-
The change in cytokine production in the presence of LNnT is compared to the stimulated control to determine the immunomodulatory effect.
-
Signaling Pathway: LNnT Modulation of TNF-α Signaling
Caption: LNnT may attenuate TNF-α-induced inflammation by interacting with or promoting the shedding of its receptor, TNFR1.
Conclusion
The available scientific evidence strongly supports the efficacy of high-purity this compound (LNnT) as a bioactive compound with significant prebiotic, anti-adhesive, and immunomodulatory properties. Both chemical and microbial synthesis methods are capable of producing LNnT of sufficient purity to elicit these biological effects. For researchers and professionals in drug development, the choice between chemically and microbially synthesized LNnT may therefore depend on factors such as scalability, cost-effectiveness, and regulatory approval, rather than on differences in intrinsic efficacy. Further direct comparative studies would be beneficial to definitively confirm the bioequivalence of LNnT from both sources.
References
- 1. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharide-Stimulated Bifidobacterium Species Contribute to Prevent Later Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Intestinal Cells Treated with Lacto-N-neotetraose (LNnT): A Guide for Researchers
A comprehensive, publicly available transcriptomic dataset from a head-to-head comparison of intestinal epithelial cells treated with Lacto-N-neotetraose (LNnT) versus a control group is not currently available in the public domain. Therefore, a direct quantitative comparison of genome-wide expression changes is not possible at this time.
This guide synthesizes the current understanding of LNnT's effects on intestinal cells based on existing research, provides a detailed methodology for conducting a comparative transcriptomics study, and visualizes the known signaling pathways and experimental workflows.
Introduction to this compound (LNnT)
This compound (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant health. Beyond its prebiotic functions, research indicates that LNnT directly interacts with intestinal epithelial cells to modulate key cellular processes, including immune responses, proliferation, and differentiation.[1][2] Understanding the transcriptomic landscape of these interactions is crucial for elucidating its mechanisms of action and for its application in infant nutrition and therapeutic development.
Known Effects of LNnT on Intestinal Cells
While a full transcriptomic profile is not available, studies have identified several key effects of LNnT on intestinal epithelial cells:
-
Anti-inflammatory Effects: LNnT has been shown to attenuate inflammation in fetal intestinal epithelial cells. Specifically, it can reduce the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) induced by Tumor Necrosis Factor-alpha (TNF-α).[3][4] This anti-inflammatory action is believed to be mediated, at least in part, through direct interaction with or shedding of Tumor Necrosis Factor Receptor 1 (TNFR1).[3]
-
Promotion of Intestinal Cell Growth and Maturation: In vivo studies in infant mice have demonstrated that LNnT promotes the proliferation and differentiation of intestinal stem cells. Quantitative PCR (qPCR) analysis has shown that LNnT administration increases the expression of differentiation markers for various intestinal epithelial cell lineages, including goblet cells, Paneth cells, and enteroendocrine cells.
-
Alternative to Galactooligosaccharides (GOS): LNnT is often compared to GOS, a common prebiotic used in infant formula. Studies suggest that LNnT has a more significant effect on the proliferation and differentiation of intestinal stem cells than GOS.
Experimental Protocols
For researchers planning to conduct a comparative transcriptomic study on LNnT, the following protocol outlines a standard RNA-Sequencing (RNA-Seq) workflow.
Cell Culture and Treatment
-
Cell Line: The human fetal small intestinal epithelial cell line (FHs 74 Int) is a suitable model for studying the effects of LNnT on immature intestinal cells. Alternatively, Caco-2 cells can be used as a model for the adult intestinal epithelium.
-
Culture Conditions: Cells should be cultured in their recommended medium and conditions until they reach the desired confluency (typically 70-80%).
-
LNnT Treatment: A sterile solution of LNnT is added to the culture medium at a final concentration determined by preliminary dose-response experiments (e.g., 5 mg/mL). A control group of cells should be cultured in parallel with a vehicle control (the solvent used to dissolve LNnT).
-
Incubation: Cells are incubated with LNnT or vehicle for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the LNnT-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification on a silica membrane.
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally considered suitable for RNA-Seq.
Library Preparation and Sequencing
-
Library Construction: An RNA-Seq library is prepared from the high-quality RNA. This process involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to synthesize cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (e.g., >20 million reads per sample).
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are differentially expressed between the LNnT-treated and control groups. Packages such as DESeq2 or edgeR are commonly used for this purpose. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Functional Analysis: The list of differentially expressed genes is used for gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) to identify the biological processes and signaling pathways affected by LNnT treatment.
Data Presentation
The results of the differential gene expression analysis should be summarized in a table with the following columns:
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| GENE1 | Gene 1 Name | 2.5 | 1.2e-8 | 3.4e-7 |
| GENE2 | Gene 2 Name | -1.8 | 5.6e-6 | 9.1e-5 |
| ... | ... | ... | ... | ... |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of LNnT's anti-inflammatory effect.
Experimental Workflow
Caption: General workflow for comparative transcriptomics.
References
- 1. GEO DataSet Browser [ncbi.nlm.nih.gov]
- 2. In Inflamed Intestinal Tissues and Epithelial Cells, Interleukin 22 Signaling Increases Expression of H19 Long Noncoding RNA, Which Promotes Mucosal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. GEO DataSet Browser [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Human Milk Oligosaccharides on Immune Responses
Human Milk Oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk, following lactose and lipids.[1] Beyond their prebiotic effects on the gut microbiota, a growing body of evidence highlights their direct immunomodulatory roles, shaping the infant's developing immune system.[2][3] This guide provides a comparative analysis of the effects of different HMOs on various aspects of the immune response, supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Comparison of HMO Effects on Immune Responses
The immunomodulatory effects of HMOs are structure-dependent, with different oligosaccharides eliciting distinct cellular responses.[4] The following table summarizes the quantitative effects of several key HMOs on cytokine production and immune cell populations from in vitro and in vivo studies.
| HMO | Immune Cell Type | Experimental Model | Key Findings | Cytokine Modulation | Reference |
| 2'-Fucosyllactose (2'-FL) | Peripheral Blood Mononuclear Cells (PBMCs) | In vitro | Induces Th1 polarization | ↑ IFN-γ, ↑ IL-10, ↓ IL-13 | [1] |
| Dendritic Cells (DCs) | In vivo (mice) | Increased activation of splenic DCs (↑ CD86+, ↑ CD40+) and tolerogenic DCs in mesenteric lymph nodes (MLNs) | Not specified | ||
| Macrophages | In vitro | Inhibits TLR4 signaling pathway | ↓ Pro-inflammatory cytokines | ||
| Intestinal Epithelial Cells (Caco-2) & Macrophages (THP-1) | In vitro co-culture | Combination with 6'-SL reduced pro-inflammatory cytokine levels | ↓ IL-8 by 63.7% | ||
| 3'-Sialyllactose (3'-SL) | T Cells | In vitro | Suppresses T cell activation | ↓ TNF-α, ↓ IL-6, ↓ IL-1β | |
| Immune Cells | In vivo (mice) | Decreases allergic responses | Not specified | ||
| 6'-Sialyllactose (6'-SL) | Dendritic Cells (DCs) and M1 Macrophages (MØs) | In vitro | Enhanced secretion of various cytokines from LPS-activated cells | ↑ CXCL10, ↑ CCL20, ↑ CXCL8, ↑ IL-10, ↑ IL-12p70, ↑ IL-23 | |
| CD4+ T cells | In vitro co-culture with DCs/MØs | Promoted Th1 and Th17 responses | ↑ IFN-γ, ↑ IL-17A, ↓ IL-13 | ||
| Lacto-N-tetraose (LNT) | Intestinal Epithelial Cells (Caco-2) | In vitro | Increased cell proliferation | Not specified | |
| Lacto-N-neotetraose (LNnT) | Fetal Intestinal Epithelial Cells | In vitro | Attenuated TNF-α induced inflammation | ↓ IL-8 | |
| Immune Cells | In vivo (piglets) | Altered systemic and gastrointestinal immune cells | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the immunomodulatory effects of HMOs.
In Vitro Co-culture of Intestinal Epithelial Cells and Macrophages
-
Cell Culture: Human Caco-2 intestinal epithelial cells are seeded on the apical side of transwell inserts and cultured until a confluent monolayer is formed, mimicking the intestinal barrier. Human THP-1 monocytes are cultured separately and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Co-culture Setup: The transwell inserts with the Caco-2 monolayer are placed into wells containing the differentiated THP-1 macrophages in the basolateral compartment.
-
HMO Treatment: Various concentrations of individual or combined HMOs (e.g., 2'-FL and 6'-SL) are added to the apical compartment of the Caco-2 cells.
-
Inflammatory Challenge: To mimic an inflammatory state, the co-culture can be challenged with lipopolysaccharide (LPS) or other inflammatory stimuli.
-
Cytokine Analysis: After a 24-hour incubation period, supernatants from the apical and basolateral compartments are collected. Cytokine levels (e.g., IL-1β, IL-6, IL-8, TNF-α, IFNγ, and IL-10) are quantified using methods like ELISA or multiplex bead-based assays.
In Vitro Dendritic Cell Maturation and T Cell Polarization Assay
-
Dendritic Cell Generation: Monocytes are isolated from human peripheral blood mononuclear cells (PBMCs) and differentiated into immature dendritic cells (DCs) by culturing with GM-CSF and IL-4.
-
HMO Treatment and DC Maturation: Immature DCs are stimulated with a maturation agent like LPS in the presence or absence of different HMOs (e.g., 3'SL, 6'SL).
-
Assessment of DC Maturation: The expression of DC surface markers (e.g., MHC-II, CD86, CD40) is analyzed by flow cytometry to assess maturation status. Cytokine production by DCs (e.g., IL-10, IL-12p70, IL-23) is measured from the culture supernatant.
-
T Cell Co-culture: The HMO-treated and matured DCs are co-cultured with naive CD4+ T cells isolated from PBMCs.
-
T Cell Differentiation and Cytokine Production: After several days of co-culture, the differentiation of T cells into different subsets (e.g., Th1, Th2, Th17, Tregs) is determined by intracellular staining for key transcription factors (e.g., T-bet, GATA3, RORγt, FoxP3) and flow cytometry. Cytokine secretion by T cells (e.g., IFN-γ, IL-13, IL-17A, IL-10) is quantified from the supernatant.
Visualizing Molecular and Cellular Interactions
Signaling Pathway Modulation by 2'-FL
2'-Fucosyllactose has been shown to modulate immune responses by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway, a key pathway in recognizing bacterial lipopolysaccharides (LPS) and triggering inflammation. By inhibiting TLR4, 2'-FL reduces the production of pro-inflammatory cytokines.
Caption: 2'-FL inhibits the TLR4 signaling pathway, reducing inflammation.
Experimental Workflow for In Vitro Immune Cell Stimulation
The following diagram illustrates a typical workflow for studying the direct effects of HMOs on immune cells in vitro.
Caption: In vitro workflow for assessing HMO effects on immune cells.
Logical Relationship of HMO-Mediated Immune Modulation
This diagram outlines the logical progression from HMO interaction with immune cells to the resulting immune outcomes.
Caption: How HMOs influence immune outcomes through cellular interactions.
References
- 1. Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional effects of human milk oligosaccharides (HMOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Anti-inflammatory Potential of LNnT: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory activity of Lacto-N-neotetraose (LNnT) against established prebiotics, Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS), in animal models of inflammation. While extensive data exists for FOS and GOS in intestinal inflammation models, this guide also synthesizes the emerging, albeit less direct, evidence for LNnT's anti-inflammatory properties.
Executive Summary
The human milk oligosaccharide (HMO) this compound (LNnT) is recognized for its immunomodulatory and prebiotic effects.[1][2] While its direct anti-inflammatory activity in validated animal models of intestinal inflammation remains an area of ongoing research, existing studies in other in vivo and in vitro models suggest a promising potential. This guide compares the current understanding of LNnT's anti-inflammatory capabilities with the more established evidence for Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS), which have been extensively studied in models of colitis.
Comparative Analysis of Anti-inflammatory Activity
While direct comparative studies of LNnT alongside FOS and GOS in the same intestinal inflammation models are not yet available in the public domain, this section summarizes the existing quantitative data for each oligosaccharide from various relevant animal models.
This compound (LNnT)
Evidence for the in vivo anti-inflammatory activity of LNnT primarily comes from a wound healing model in mice. In this model, LNnT demonstrated significant immunomodulatory effects by promoting a type 2 immune response, which is generally associated with tissue repair and anti-inflammatory processes.[3]
Table 1: Summary of In Vivo Anti-inflammatory Effects of LNnT
| Animal Model | Dosage | Key Anti-inflammatory Findings | Reference |
| Full-thickness wound model (Mice) | 200 µg (intradermal) | - Increased expression of anti-inflammatory cytokines IL-10, IL-4, and IL-13- Decreased number of neutrophils at the wound site | [3] |
Fructo-oligosaccharides (FOS)
FOS has been demonstrated to exert anti-inflammatory effects in various animal models of intestinal inflammation, including dextran sulfate sodium (DSS)-induced colitis and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis.
Table 2: Summary of In Vivo Anti-inflammatory Effects of FOS
| Animal Model | Dosage | Key Anti-inflammatory Findings | Reference |
| DSS-induced acute colitis (Mice) | Daily gavage | - Decreased expression of pro-inflammatory cytokines TNF-α and IL-6- Increased expression of anti-inflammatory cytokine IL-10 | [4] |
| CD4+CD62L+ T cell transfer model of colitis (Mice) | 75 mg/day (gavage) | - Lower secretion of pro-inflammatory cytokines IFN-γ, IL-17, and TNF-α by mesenteric lymph node cells | |
| TNBS-induced colitis (Rats) | Not specified | - Decreased Myeloperoxidase (MPO) activity- Decreased leukotriene B4 (LTB4) production- Decreased iNOS expression |
Galacto-oligosaccharides (GOS)
Similar to FOS, GOS has shown significant anti-inflammatory properties in animal models of intestinal and lung inflammation.
Table 3: Summary of In Vivo Anti-inflammatory Effects of GOS
| Animal Model | Dosage | Key Anti-inflammatory Findings | Reference |
| LPS-challenged piglets | Not specified | - Reduced concentrations of IL-1β, IL-6, and TNF-α- Reduced relative mRNA expression of TLR4 and MyD88 | |
| Naturally occurring lung infections (Calves) | Oral administration | - Reduced M. haemolytica positivity- Inhibition of NLRP3 inflammasome activation in bronchial mucosal tissue |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of commonly used experimental protocols for inducing and assessing inflammation in animal models, as cited in the reviewed literature.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for inducing acute and chronic colitis that mimics aspects of human ulcerative colitis.
-
Animals: Typically, C57BL/6 or BALB/c mice are used.
-
Induction: Mice are administered DSS (typically 2-5% w/v) in their drinking water for a period of 5-7 days for acute colitis, or in cycles for chronic colitis.
-
Assessment of Inflammation:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Histological Analysis: Colon tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammatory cell infiltration, and other pathological changes.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a marker of neutrophil infiltration and inflammation.
-
Cytokine Analysis: Levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines are measured in colon tissue homogenates or serum using techniques like ELISA or qPCR.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model is often used to induce a Th1-dominant colonic inflammation that shares features with human Crohn's disease.
-
Animals: Rats (e.g., Wistar, Sprague-Dawley) or mice are commonly used.
-
Induction: A solution of TNBS in ethanol is administered intrarectally. Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and elicit an immune response.
-
Assessment of Inflammation:
-
Macroscopic Scoring: The colon is examined for visible signs of damage, such as ulceration, thickening, and inflammation.
-
Histological Analysis: Similar to the DSS model, colon sections are evaluated for histopathological changes.
-
Biochemical Markers: MPO activity and cytokine levels are measured as described for the DSS model.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Figure 1. General experimental workflow for evaluating the anti-inflammatory activity of oligosaccharides in animal models of colitis.
The anti-inflammatory effects of these oligosaccharides are thought to be mediated, in part, by their influence on key inflammatory signaling pathways. One such critical pathway involves the pro-inflammatory cytokine TNF-α.
Figure 2. Simplified TNF-α signaling pathway and the potential point of intervention by LNnT based on in vitro evidence.
Conclusion
The available evidence strongly supports the anti-inflammatory activity of FOS and GOS in preclinical models of intestinal inflammation. These oligosaccharides have been shown to effectively reduce key inflammatory markers and ameliorate disease severity.
For LNnT, while direct evidence from established colitis models is currently limited, the existing in vivo data from a wound healing model, demonstrating a reduction in neutrophil infiltration and an increase in anti-inflammatory cytokines, is promising. Furthermore, in vitro studies indicating that LNnT can attenuate TNF-α-induced inflammation in intestinal epithelial cells provide a mechanistic basis for its potential anti-inflammatory effects.
To definitively validate the anti-inflammatory activity of LNnT in the context of intestinal inflammation and to enable a direct comparison with FOS and GOS, further studies utilizing standardized animal models such as DSS- and TNBS-induced colitis are warranted. Such research would be invaluable for drug development professionals and scientists seeking to leverage the therapeutic potential of human milk oligosaccharides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and this compound (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of HPLC and HPAEC for Lacto-N-neotetraose (LNnT) Determination
The accurate quantification of Lacto-N-neotetraose (LNnT), a key human milk oligosaccharide (HMO) now added to infant formula, is crucial for quality control and ensuring product efficacy. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision. This guide provides an objective comparison of two powerful chromatographic methods for LNnT analysis: High-Performance Liquid Chromatography (HPLC) with fluorescence detection (specifically, Hydrophilic Interaction Liquid Chromatography, HILIC-FLD) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Methodological Overview
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method that separates underivatized carbohydrates based on their acidity.[1] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on an anion-exchange column.[2] Pulsed amperometric detection enables the direct electrochemical detection of these non-chromophoric molecules, eliminating the need for derivatization.[3]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) , particularly HILIC-FLD, is another robust technique for oligosaccharide analysis. This method requires a derivatization step where the reducing end of LNnT is labeled with a fluorescent tag, such as 2-aminobenzamide (2AB).[4] The labeled oligosaccharides are then separated based on their hydrophilicity on a HILIC column and detected by a fluorescence detector.[4]
Experimental Protocols
Detailed experimental methodologies are essential for replicating and comparing analytical results. The following protocols are based on established methods for LNnT analysis in infant formula.
HPAEC-PAD Protocol:
-
Sample Preparation: A simple dilution and filtration step is typically sufficient for most samples. For matrices with potential interferences like fructans or maltodextrins, an enzymatic hydrolysis step may be incorporated. For infant formula, a common procedure involves dissolving the sample in water followed by filtration.
-
Chromatography System:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA1 or PA200, is commonly used.
-
Mobile Phase: A gradient elution is typically employed using sodium hydroxide and sodium acetate solutions.
-
Flow Rate: A typical flow rate is around 0.25 to 0.5 mL/min.
-
Column Temperature: Maintained at approximately 25-30°C.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Waveform: A multi-step potential waveform is applied for detection, cleaning, and equilibration of the electrode surface.
-
HPLC-FLD (HILIC-FLD) Protocol:
-
Sample Preparation and Derivatization:
-
The sample is dissolved in water.
-
An internal standard may be added.
-
The oligosaccharides are derivatized by reductive amination with a fluorescent label like 2-aminobenzamide (2AB).
-
The labeled sample is then purified to remove excess labeling reagent.
-
-
Chromatography System:
-
Column: A HILIC column, such as a TSKgel Amide-80, is used for separation.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) is common.
-
Flow Rate: Typically in the range of 0.9 to 1.1 mL/min.
-
Column Temperature: Maintained at around 25°C.
-
-
Detection:
-
Detector: Fluorescence Detector (FLD).
-
Excitation/Emission Wavelengths: Specific wavelengths are set based on the fluorescent label used (e.g., for 2AB, excitation at ~330 nm and emission at ~420 nm).
-
Analytical Performance Comparison
The following table summarizes the key analytical performance parameters for the determination of LNnT using HPAEC-PAD and HILIC-FLD, based on a study analyzing spiked infant formula.
| Performance Parameter | HPAEC-PAD | HPLC-FLD (HILIC) |
| Limit of Detection (LOD) | 0.48 µg/mL (0.003 g/100g in product) | Not explicitly stated, but method is highly sensitive. |
| Limit of Quantitation (LOQ) | 1.51 µg/mL (0.008 g/100g in product) | Not explicitly stated, but method is highly sensitive. |
| Linearity (r²) | 0.999 | 0.994 - 0.997 |
| Recovery (%) | 94 - 111% | 94 - 104% |
| Precision (RSD %) | 2.1 - 7.9% (Intermediate Reproducibility) | 2.0 - 7.4% (Intermediate Reproducibility) |
Discussion of Results
Both HPAEC-PAD and HILIC-FLD demonstrate excellent performance for the quantification of LNnT in infant formula, with comparable recoveries and precision.
HPAEC-PAD offers the significant advantage of not requiring a derivatization step, which simplifies and shortens the sample preparation workflow. It exhibits very low limits of detection and quantification for LNnT. However, a notable observation is that in some instances, particularly with products from pilot plant production, HPAEC-PAD results were lower than expected. This suggests that LNnT may interact with the formula matrix, and the sample preparation for HPAEC-PAD might not fully disrupt these interactions.
HPLC-FLD , while requiring a more complex and time-consuming sample preparation due to the derivatization step, appears to overcome the matrix interaction issue. The conditions required for the labeling reaction seem to effectively break the interactions between LNnT and the formula matrix, leading to improved and more consistent recoveries.
Workflow Visualizations
Caption: Comparative workflows for LNnT analysis.
Conclusion
The choice between HPAEC-PAD and HPLC-FLD for LNnT analysis depends on the specific requirements of the study and the nature of the sample matrix.
-
HPAEC-PAD is an excellent choice for high-throughput analysis due to its simpler sample preparation and high sensitivity. It is particularly well-suited for routine quality control where matrix effects are well-characterized and controlled.
-
HPLC-FLD is a highly robust and reliable method, especially when dealing with complex matrices where interactions between the analyte and the sample components are a concern. The derivatization step, although more laborious, can ensure more complete extraction and recovery of LNnT.
Both analytical approaches are suitable and provide accurate and precise results for LNnT quantification when an appropriate sample extraction process is employed. For method development, it is advisable to evaluate both techniques with the specific sample matrix to determine the most suitable approach.
References
Unveiling the Structure of Synthetic Lacto-N-neotetraose: A Comparative Guide to NMR and MS Confirmation
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic oligosaccharides like Lacto-N-neotetraose (LNnT) is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of synthetic LNnT, supported by experimental data and detailed protocols. We also compare LNnT with its structural isomer, Lacto-N-tetraose (LNT), to highlight the distinguishing analytical features.
This compound (LNnT), with the structure Galβ1-4GlcNAcβ1-3Galβ1-4Glc, is a prominent human milk oligosaccharide (HMO) of significant interest for its potential applications in infant nutrition and therapeutics. The unambiguous confirmation of its synthesized structure is a critical quality control step. This guide details the orthogonal analytical approaches of NMR and MS to provide a high degree of confidence in the structural integrity of synthetic LNnT.
Comparative Analysis of LNnT and LNT using NMR and MS
The primary challenge in the characterization of synthetic LNnT lies in distinguishing it from its isomer, Lacto-N-tetraose (LNT), which has a Galβ1-3GlcNAc linkage instead of a Galβ1-4GlcNAc linkage. Both NMR and MS can effectively differentiate these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the monosaccharide composition, anomeric configurations (α or β), and, crucially, the linkage positions between the sugar units.
The key diagnostic signals in the ¹H NMR spectrum are the anomeric protons, which resonate in a relatively clear region of the spectrum and whose chemical shifts and coupling constants are highly sensitive to the glycosidic linkage. Similarly, in the ¹³C NMR spectrum, the chemical shifts of the anomeric carbons and the carbons involved in the glycosidic linkages are highly informative.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound (LNnT) and Lacto-N-tetraose (LNT) [1]
| Residue | Atom | This compound (LNnT) | Lacto-N-tetraose (LNT) | Key Difference |
| Glc | H-1 (α) | 5.22 | 5.22 | - |
| H-1 (β) | 4.67 | 4.67 | - | |
| C-1 (α) | 92.5 | 92.5 | - | |
| C-1 (β) | 96.7 | 96.7 | - | |
| C-4 | 79.9 | 79.9 | - | |
| Gal (β1-4) | H-1 | 4.44 | 4.44 | - |
| C-1 | 104.1 | 104.1 | - | |
| C-3 | 83.1 | 76.5 | Significant upfield shift in LNT due to linkage at this position | |
| GlcNAc | H-1 | 4.73 | 4.78 | Minor shift |
| C-1 | 102.0 | 101.9 | - | |
| C-3 | 76.8 | 83.1 | Significant downfield shift in LNT due to linkage from this position | |
| C-4 | 70.4 | 77.1 | Significant downfield shift in LNnT due to linkage from this position | |
| Gal (β1-3/β1-4) | H-1 | 4.47 | 4.51 | Minor shift |
| C-1 | 104.2 | 104.8 | Minor shift |
Data extracted from Strecker et al., Glycoconjugate Journal, 1989.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the oligosaccharide and its sequence through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common soft ionization techniques used for oligosaccharide analysis. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, yielding product ions that are characteristic of the sequence and linkage.
The fragmentation of oligosaccharides in MS/MS typically occurs at the glycosidic bonds (B, C, Y, and Z ions) and, to a lesser extent, as cross-ring cleavages (A and X ions). The relative abundance of these fragment ions can be indicative of the linkage positions. For LNnT and LNT, while they have the same molecular weight, their MS/MS fragmentation patterns will differ due to the different linkage between the terminal galactose and the N-acetylglucosamine. Specifically, the fragmentation around the Gal-GlcNAc linkage will produce ions of different m/z or different relative abundances, allowing for their differentiation.
Table 2: Expected Key MS Data for this compound (LNnT) and Lacto-N-tetraose (LNT)
| Parameter | This compound (LNnT) | Lacto-N-tetraose (LNT) |
| Molecular Formula | C₂₆H₄₅NO₂₁ | C₂₆H₄₅NO₂₁ |
| Molecular Weight | 707.63 g/mol | 707.63 g/mol |
| Expected [M+Na]⁺ (m/z) | 730.24 | 730.24 |
| Key Diagnostic Fragment Ions (MS/MS) | Fragmentation pattern indicative of a 1-4 linkage between Gal and GlcNAc. | Fragmentation pattern indicative of a 1-3 linkage between Gal and GlcNAc. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 1-5 mg of the synthetic LNnT sample in 0.5 mL of deuterium oxide (D₂O, 99.96%).
-
Lyophilize the sample two to three times from D₂O to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.
-
Add a small amount of a suitable internal standard (e.g., TSP-d₄) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR:
-
Use a standard 1D pulse sequence with water suppression (e.g., presaturation).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR:
-
Acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to aid in the complete assignment of all proton and carbon signals and to confirm linkage positions.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H spectrum to confirm the ratio of the monosaccharide units.
-
Compare the chemical shifts of the anomeric and linkage-position signals with the reference data for LNnT (as provided in Table 1) to confirm the structure.
-
Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation:
-
Dissolve the synthetic LNnT sample in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, to a final concentration of approximately 1-10 µM.
-
The addition of a small amount of a salt (e.g., 1 mM sodium acetate) can promote the formation of sodiated adducts ([M+Na]⁺), which often provide more informative fragmentation spectra for neutral oligosaccharides.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.
-
Acquire a full scan MS spectrum in positive ion mode to identify the precursor ion (e.g., [M+Na]⁺ at m/z 730.24 for LNnT).
-
Select the precursor ion of interest for tandem mass spectrometry (MS/MS) analysis.
-
Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) by varying the collision energy to obtain a comprehensive fragmentation pattern.
-
-
Data Processing and Analysis:
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Assign the observed fragment ions to specific glycosidic bond cleavages (B, C, Y, Z ions) and cross-ring cleavages (A, X ions).
-
Compare the fragmentation pattern with that expected for the LNnT structure, paying close attention to the fragments that are diagnostic for the Gal(β1-4)GlcNAc linkage to differentiate it from the Gal(β1-3)GlcNAc linkage in LNT.
-
Visualizing the Analytical Workflow and Logic
Caption: Workflow for LNnT structural confirmation.
Caption: Logic of NMR and MS data integration.
References
Safety Operating Guide
Proper Disposal of Lacto-N-neotetraose: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Lacto-N-neotetraose (LNnT), a non-hazardous substance commonly used in research and development. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices.
I. Safety and Hazard Assessment
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] This assessment is based on available toxicological data, which indicates a lack of genotoxic potential and no adverse effects observed at high dose levels in preclinical studies.[3][4]
Hazard and Safety Data Summary
| Parameter | Classification | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Hazards | None identified | |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0 | |
| HMIS-Ratings (Health, Fire, Reactivity) | 0, 0, 0 | |
| Genotoxicity | No evidence of mutagenicity |
II. Standard Disposal Protocol for this compound
The following step-by-step guide outlines the recommended disposal procedure for this compound in a laboratory setting. This protocol is based on its non-hazardous classification and aligns with general good laboratory practices.
Step 1: Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE , including safety glasses, a lab coat, and gloves, when handling this compound, as recommended for any chemical substance to avoid potential contact.
Step 2: Waste Characterization
-
Confirm that the this compound waste is not mixed with any hazardous substances. If LNnT has been used in experiments with hazardous materials (e.g., solvents, cytotoxic agents, radioactive labels), the entire mixture must be treated and disposed of as hazardous waste according to the specific hazards of the other components.
Step 3: Disposal of Uncontaminated this compound
-
Solid Waste: Uncontaminated, solid this compound can be disposed of as non-hazardous laboratory waste.
-
Place the solid LNnT in a designated, sealed container to prevent dust formation.
-
Label the container clearly as "Non-hazardous waste: this compound".
-
Dispose of the container in the regular laboratory solid waste stream, in accordance with your institution's specific guidelines for non-regulated chemical waste.
-
-
Aqueous Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and the solution does not contain any other hazardous materials.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on drain disposal of non-hazardous chemicals.
-
If permitted, slowly pour the solution into the drain, followed by a significant amount of running water to ensure dilution.
-
Step 4: Decontamination of Glassware and Equipment
-
Wash all glassware and equipment that has come into contact with this compound with soap and water.
-
Standard laboratory detergents are sufficient for cleaning.
-
Rinse thoroughly with water after washing.
Step 5: Documentation
-
Maintain a record of the disposal of this compound in your laboratory notebook or waste disposal log, as per your institution's policies.
III. Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated during laboratory experiments.
References
Essential Safety and Handling of Lacto-N-neotetraose in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lacto-N-neotetraose, a non-hazardous substance, including operational and disposal plans.[1][2][3] By adhering to these procedural, step-by-step guidelines, you can mitigate risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to prevent potential contamination and ensure personal safety.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes & Face | Safety glasses with side shields or safety goggles | Protects against airborne powder and potential splashes. |
| Hands | Nitrile or latex gloves | Prevents direct skin contact and contamination of the product. |
| Body | Laboratory coat | Protects clothing and skin from spills and contamination. |
| Respiratory | Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if significant dust is generated. | Minimizes the potential for inhalation of airborne particles. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining its integrity and ensuring a safe laboratory environment.
Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. The work area, such as a chemical fume hood or a well-ventilated benchtop, should be clean and uncluttered.
-
Weighing and Transferring: When weighing the solid form of this compound, handle it carefully to minimize the generation of dust. Use appropriate tools, such as a spatula or weigh boat, for transfers.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.
-
Post-Handling: After handling, thoroughly clean the work area and any equipment used. Wash your hands thoroughly before leaving the laboratory.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, although specific incompatibilities are not noted.
Emergency Response Plan
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel.
Spill Response Protocol:
-
Small Spill (<1 gram):
-
Wear appropriate PPE.
-
Carefully sweep or vacuum the spilled solid, avoiding dust generation.
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Large Spill (>1 gram):
-
Evacuate the immediate area and restrict access.
-
Increase ventilation to the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with a damp, absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material into a suitable container for disposal.
-
Thoroughly decontaminate the spill area.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial for environmental and regulatory compliance. As it is not classified as hazardous waste, disposal should follow institutional and local regulations for non-hazardous chemical waste.
-
Unused Product: Dispose of in accordance with local regulations for non-hazardous chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or weigh boats, that have come into contact with this compound should be placed in a sealed bag and disposed of as solid waste, following your institution's guidelines.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
